Dimethyl propylphosphonate
Description
The exact mass of the compound Phosphonic acid, propyl-, dimethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dimethoxyphosphorylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O3P/c1-4-5-9(6,7-2)8-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDFOLFVOVCBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066406 | |
| Record name | Dimethyl propylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18755-43-6 | |
| Record name | Dimethyl propylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18755-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-propyl-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018755436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-propyl-, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl propylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl propylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Transesterification Route to Dimethyl Propylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of dimethyl propylphosphonate via transesterification. This method offers a viable pathway for the production of this and other valuable phosphonate (B1237965) esters, which are significant intermediates in various chemical and pharmaceutical applications. This document outlines the core chemical principles, detailed experimental protocols derived from established methodologies, and key quantitative data to inform laboratory practice.
Introduction to this compound and Transesterification
This compound is an organophosphorus compound with applications in areas such as the synthesis of flame retardants and as an intermediate in the production of more complex molecules. The transesterification of dialkyl phosphites presents a common and adaptable method for the synthesis of a variety of phosphonate esters. This process involves the exchange of an alkyl group from an alcohol with an alkyl group on the phosphonate ester, typically in the presence of a catalyst. The reaction is driven to completion by removing the lower-boiling alcohol byproduct.
The Transesterification Reaction
The synthesis of this compound can be achieved through the transesterification of a dialkyl phosphite (B83602), such as dimethyl phosphite, with propanol. The reaction can be catalyzed by various agents, including alkali metal alkoxides, and can also proceed, albeit at higher temperatures, without a catalyst.[1][2]
The general reaction scheme is as follows:
(CH₃O)₂P(O)H + 2 CH₃CH₂CH₂OH ⇌ (CH₃CH₂CH₂O)₂P(O)H + 2 CH₃OH
Alternatively, a mixed phosphonate can be synthesized:
(CH₃O)₂P(O)H + CH₃CH₂CH₂OH ⇌ (CH₃O)(CH₃CH₂CH₂O)P(O)H + CH₃OH
Strict control of reaction conditions is necessary to favor the desired product and avoid the formation of byproducts.[3]
Experimental Protocol: Transesterification Synthesis
The following protocol is a generalized procedure derived from established methods for the transesterification of dialkyl phosphonates.[2] Researchers should optimize these conditions for their specific laboratory setup and desired scale.
Materials:
-
Dimethyl phosphite (DMPO)
-
n-Propanol
-
Sodium metal (or sodium propoxide)
-
Inert solvent (e.g., Toluene, optional)
-
Anhydrous reaction vessel with a reflux condenser and a distillation head
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, dissolve a catalytic amount of sodium metal in an excess of n-propanol to generate sodium propoxide in situ. A typical catalytic quantity is a small piece of sodium added to the alcohol.[2]
-
Reaction Setup: Assemble a dry reaction flask equipped with a magnetic stirrer, reflux condenser, and a distillation head. The system should be flushed with an inert gas (e.g., nitrogen or argon) to maintain anhydrous conditions.
-
Charging the Reactor: Charge the reaction flask with dimethyl phosphite and a stoichiometric excess of n-propanol containing the sodium propoxide catalyst. The excess alcohol serves as both a reactant and a solvent.[2]
-
Reaction: Heat the reaction mixture to reflux. The temperature will depend on the boiling point of n-propanol. During the reaction, the lower-boiling methanol (B129727) byproduct will be formed.
-
Byproduct Removal: Carefully distill off the methanol as it is formed to drive the equilibrium towards the formation of the desired this compound. The temperature at the distillation head should be monitored to ensure selective removal of methanol.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a suitable acid (e.g., dilute HCl). The resulting salt can be removed by filtration or washing.
-
Purification: The crude product is then purified. This is typically achieved by fractional distillation under reduced pressure to isolate the this compound from unreacted starting materials and high-boiling byproducts.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the transesterification of dialkyl phosphonates, based on analogous reactions reported in the literature. These values should serve as a starting point for optimization.
| Parameter | Value/Range | Source |
| Reactants | Dimethyl phosphite, n-Propanol | General Knowledge |
| Catalyst | Sodium alkoxide (e.g., sodium propoxide) | [2] |
| Catalyst Loading | Catalytic quantity | [2] |
| Reactant Ratio (Alcohol:Phosphite) | Excess alcohol is typically used | [2] |
| Reaction Temperature | Reflux temperature of the alcohol | [2] |
| Uncatalyzed Reaction Temperature | ~155°C (for similar phosphites) | [1] |
| Catalyzed Reaction Temperature | ~126°C (for similar phosphites with a morpholine (B109124) catalyst) | [1] |
| Pressure | Atmospheric or reduced pressure for distillation | General Knowledge |
| Reaction Time | Several hours (e.g., can be up to 47 hours in some cases) | [2] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the transesterification synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Physical and chemical properties of Dimethyl propylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl propylphosphonate (DMPP) is an organophosphorus compound with the chemical formula C₅H₁₃O₃P. This technical guide provides an in-depth overview of its physical and chemical properties, drawing from publicly available data and established experimental methodologies. This document is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and drug development, offering detailed information on the compound's characteristics, synthesis, and analytical determination.
Chemical and Physical Properties
This compound is a colorless liquid. Its key identifiers and properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 18755-43-6[2][3] |
| Molecular Formula | C₅H₁₃O₃P[2][3] |
| Molecular Weight | 152.13 g/mol [2] |
| EC Number | 242-555-3[1] |
| Synonyms | Phosphonic acid, P-propyl-, dimethyl ester; Dimethyl n-propylphosphonate[2][3] |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point | 185 °C at 760 mmHg | [3][4] |
| Density | 1.028 g/cm³ | [3][4] |
| Flash Point | 80 °C | [3][5] |
| Refractive Index | 1.396 | [3] |
| Vapor Pressure | 0.975 mmHg at 25 °C | [3][5] |
| Solubility | Sparingly soluble in Chloroform (B151607), Slightly soluble in Methanol. | [5] |
Table 3: Computed Properties
| Property | Value | Source |
| XLogP3-AA | 0.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [5] |
| Exact Mass | 152.06023127 g/mol | [2] |
| Complexity | 105 | [5] |
Synthesis of this compound
The primary method for the synthesis of dialkyl alkylphosphonates such as this compound is the Michaelis-Arbuzov reaction . This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.
General Reaction Scheme
The reaction proceeds via a nucleophilic attack of the phosphorus atom in the trialkyl phosphite on the alkyl halide, followed by the dealkylation of the resulting phosphonium (B103445) salt.
Experimental Protocol: Michaelis-Arbuzov Synthesis
This protocol describes a general procedure for the synthesis of a dialkyl alkylphosphonate, which can be adapted for this compound.
Materials:
-
Trimethyl phosphite
-
1-Bromopropane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser and an inert gas inlet.
-
Charge the flask with 1-bromopropane (1.0 equivalent).
-
Add trimethyl phosphite (1.2 equivalents) to the flask.
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction temperature is typically in the range of 120-160 °C.
-
Monitor the reaction progress by techniques such as TLC or GC. The reaction is generally complete within a few hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation to remove the bromomethane byproduct and any unreacted starting materials, yielding pure this compound.
Experimental Protocols for Property Determination
Boiling Point Determination (Capillary Method)
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Sample of this compound
Procedure:
-
Place a small amount of the liquid sample into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and immerse the setup in a Thiele tube or oil bath.
-
Heat the bath gently and observe the capillary tube.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid vaporizes.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Density Determination (Pycnometer Method)
Apparatus:
-
Pycnometer (a flask with a specific volume)
-
Analytical balance
-
Sample of this compound
-
Deionized water (for calibration)
Procedure:
-
Weigh the clean, dry pycnometer (m₁).
-
Fill the pycnometer with deionized water and weigh it again (m₂). The density of water at a given temperature is known.
-
Empty and dry the pycnometer, then fill it with the liquid sample (this compound) and weigh it (m₃).
-
The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and types of hydrogen atoms. The spectrum of this compound is expected to show signals corresponding to the propyl and methoxy (B1213986) groups, with characteristic chemical shifts and coupling constants.
-
¹³C NMR: Identifies the different carbon environments within the molecule.
-
³¹P NMR: This is a particularly useful technique for organophosphorus compounds, providing a distinct signal for the phosphorus atom. The chemical shift is indicative of the phosphorus environment. For related compounds, ³¹P NMR is referenced against a phosphoric acid standard.[4]
General Experimental Conditions:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, transferred to an NMR tube, and the spectrum is acquired.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
General Experimental Conditions:
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers can be used.
-
Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum of a related compound, Dimethyl (2-oxopropyl)phosphonate, is available in the NIST WebBook.[6]
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Classification: May cause genetic defects and may damage the unborn child. Suspected of damaging fertility. Causes serious eye irritation.[2][7][8]
-
Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. Store locked up.[7][8]
It is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications
The primary use of this compound is as a flame retardant, particularly in plastics.[2] It is also used as an intermediate in chemical synthesis.
Conclusion
This technical guide provides a consolidated overview of the physical and chemical properties of this compound, along with general experimental protocols for its synthesis and characterization. The provided data and methodologies are intended to support researchers and professionals in their work with this compound. Adherence to strict safety protocols is essential when handling this compound due to its associated health hazards.
References
Dimethyl Propylphosphonate (CAS 18755-43-6): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
This technical guide provides a comprehensive overview of Dimethyl propylphosphonate (CAS 18755-43-6), a colorless organophosphorus compound. This document synthesizes available data on its physicochemical properties, primary applications, synthesis, and toxicological profile to serve as a foundational resource for professionals in research and development.
Core Physicochemical Properties
This compound is a liquid characterized by its thermal stability and low volatility.[1] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C5H13O3P | [2][3][4] |
| Molecular Weight | 152.13 g/mol | [4][5][6] |
| Appearance | Colorless liquid/oil | [1][7][8] |
| Boiling Point | 185 °C at 760 mmHg | [1][2][3] |
| Density | 1.028 g/cm³ | [2][3][9] |
| Flash Point | 80 °C | [2][3] |
| Vapor Pressure | 0.975 mmHg at 25 °C | [2][3] |
| Refractive Index | 1.396 | [2][3] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol. | [2][5][9] |
| Storage Conditions | Hygroscopic, store in a refrigerator under an inert atmosphere. | [2][8][9] |
Primary Applications
The predominant application of this compound is as a halogen-free flame retardant. Its high phosphorus content and low viscosity make it particularly effective in isocyanate-based plastics, such as polyurethane (PUR) and polyisocyanurate (PIR) rigid foams.[5][10] These materials are widely used in construction and roofing insulation. The compound is also noted for its use in imparting flame and crease resistance to textiles when combined with other agents.
Synthesis Pathway
The synthesis of this compound can be achieved through the reaction of propylphosphonic dichloride with methanol. This process yields the final product, propanephosphonic acid dimethyl ester.
Toxicological Profile and Safety Information
The toxicological data for this compound indicates significant health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that may cause genetic defects and may damage an unborn child or is suspected of damaging fertility.[4]
| Hazard Class | GHS Classification | Source(s) |
| Germ Cell Mutagenicity | Danger (H340: May cause genetic defects) | [4] |
| Reproductive Toxicity | Danger (H360Df: May damage the unborn child; Suspected of damaging fertility) | [4] |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | [4][8] |
Due to these classifications, stringent safety precautions are required when handling this substance.
Experimental Protocols
Detailed experimental protocols for the specific analysis or use of this compound in drug development contexts are not widely available in public literature. Standard analytical techniques for organophosphorus compounds, such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, would be appropriate for its characterization. Researchers should develop and validate specific methods based on their experimental matrix and objectives, adhering to rigorous safety protocols given the compound's hazard profile.[11]
Biological Activity and Signaling Pathways
While the compound's GHS classification points to significant biological effects, particularly concerning mutagenicity and reproductive toxicity, specific signaling pathways and mechanisms of action have not been detailed in the reviewed literature. Organophosphorus compounds, as a class, are known to interact with various biological systems, often through mechanisms involving enzyme inhibition or oxidative stress. However, the precise molecular targets and pathways for this compound remain an area for further investigation. Its structural similarity to other phosphonates suggests potential for interaction with nucleotide and phosphate-binding sites in enzymes, but this has not been experimentally verified in the available sources.
Disposal Considerations
Due to its hazardous nature, this compound must be disposed of in accordance with local, state, and federal regulations.[12] The material should be handled as hazardous waste and can be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Discharge into the environment or sewer systems must be strictly avoided.[12]
References
- 1. guidechem.com [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 18755-43-6 this compound this compound - CAS Database [chemnet.com]
- 4. This compound | C5H13O3P | CID 87779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. theclinivex.com [theclinivex.com]
- 6. scbt.com [scbt.com]
- 7. gestis.dguv.de [gestis.dguv.de]
- 8. This compound | 18755-43-6 [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. Dimethylpropyl Phosphonate | CymitQuimica [cymitquimica.com]
- 11. synzeal.com [synzeal.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of Dimethyl Propylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of dimethyl propylphosphonate. This document is intended to serve as a comprehensive resource, offering predicted spectral data based on analogous compounds, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and its spectroscopic characteristics.
Introduction
This compound (CAS No. 18755-43-6) is an organophosphorus compound with the chemical formula C₅H₁₃O₃P. As a phosphonate (B1237965) ester, it finds applications in various fields, including as a flame retardant and as an intermediate in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide focuses on the ¹H and ³¹P NMR spectra, which provide valuable information about the proton and phosphorus environments within the molecule.
Predicted NMR Data
The following tables summarize the predicted quantitative NMR data for this compound. These predictions are based on the analysis of spectral data from structurally similar compounds, including other dialkyl alkylphosphonates.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~3.75 | Doublet | 6H | ³JP-H ≈ 11 Hz | P-O-CH₃ |
| ~1.70 | Doublet of Triplets | 2H | ²JP-H ≈ 18 Hz, ³JH-H ≈ 7.5 Hz | P-CH₂-CH₂-CH₃ |
| ~1.60 | Sextet | 2H | ³JH-H ≈ 7.5 Hz | P-CH₂-CH₂-CH₃ |
| ~1.00 | Triplet | 3H | ³JH-H ≈ 7.5 Hz | P-CH₂-CH₂-CH₃ |
Table 2: Predicted ³¹P NMR Data (162 MHz, CDCl₃, ¹H Decoupled)
| Chemical Shift (δ) ppm | Multiplicity | Referencing |
| ~32 | Singlet | External 85% H₃PO₄ |
Experimental Protocols
This section provides a detailed methodology for acquiring high-quality ¹H and ³¹P NMR spectra of this compound.
Sample Preparation
-
Analyte: this compound of high purity.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for this class of compounds.
-
Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6-0.8 mL of CDCl₃.
-
Standard: Tetramethylsilane (TMS) can be added as an internal standard for ¹H NMR chemical shift referencing (0 ppm). For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) in a sealed capillary is typically used for referencing (0 ppm).
-
Sample Tube: Use a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Sweep Width: Approximately 16 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
For ³¹P NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Sweep Width: Approximately 100 ppm, centered around the expected chemical shift.
-
Number of Scans: 64 to 256, as ³¹P is less sensitive than ¹H.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
Visualization of Molecular Structure and NMR Couplings
The following diagrams, generated using the DOT language, illustrate the structure of this compound and the key through-bond couplings that give rise to the observed splitting patterns in the NMR spectra.
Caption: Molecular structure of this compound.
Caption: J-coupling pathways in this compound.
In-Depth Technical Guide to the Infrared Spectroscopy Analysis of Dimethyl Propylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of Dimethyl propylphosphonate (DMPP), a member of the organophosphorus compound family. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for the spectroscopic process.
Core Principles of Infrared Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with matter. For a molecule like this compound (C₅H₁₃O₃P), the absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of its constituent chemical bonds. These vibrations, including stretching and bending modes, are unique to the functional groups present in the molecule. The resulting infrared spectrum serves as a molecular "fingerprint," allowing for structural elucidation and identification.
The key functional groups in this compound that give rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹) include the phosphoryl group (P=O), the phosphonate-ether linkages (P-O-C), and the alkyl (C-H) bonds of the methyl and propyl groups.
Data Presentation: Characteristic Infrared Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2960-2850 | Strong | C-H stretching (propyl and methyl groups) |
| ~1470-1440 | Medium | C-H bending (CH₂ and CH₃ deformation) |
| ~1260-1200 | Strong | P=O stretching (phosphoryl group) |
| ~1185 | Strong | P-O stretching (in P-O-CH₃) |
| ~1050-1020 | Strong, Broad | P-O-C stretching (asymmetric and symmetric) |
| ~830-780 | Medium-Strong | P-O-C bending / CH₃ rocking |
| ~750 | Medium | P-C stretching |
Experimental Protocol: FTIR Analysis of Liquid this compound
This section details the methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of liquid this compound. The protocol described here utilizes the Attenuated Total Reflectance (ATR) technique, which is well-suited for the analysis of neat liquids.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
Materials:
-
This compound (liquid sample)
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference (water vapor and carbon dioxide).
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the ATR crystal, the atmosphere in the sample compartment, and the instrument itself.
-
Ensure the ATR crystal surface is clean and free of any contaminants. Clean the crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect the background spectrum according to the instrument's software instructions. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same instrument parameters (e.g., number of scans, resolution) as the background spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking.
-
Identify the characteristic absorption bands and compare their wavenumbers to the expected values for this compound and general correlation tables for organophosphorus compounds.
-
-
Cleaning:
-
After the analysis is complete, thoroughly clean the ATR crystal. Remove the this compound sample with a lint-free wipe.
-
Clean the crystal surface with a lint-free wipe dampened with an appropriate solvent to remove any residual sample.
-
Perform a final wipe with a clean, dry, lint-free cloth.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound.
Caption: Logical workflow for the FTIR analysis of this compound.
An In-depth Technical Guide to the Mass Spectrometry of Dimethyl Propylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Dimethyl propylphosphonate (DMPP), a compound of interest in various chemical and pharmaceutical research fields. This document details its fragmentation patterns under electron ionization, provides a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents a proposed fragmentation pathway.
Introduction to this compound Mass Spectrometry
This compound (C₅H₁₃O₃P, Mol. Wt.: 152.13 g/mol ) is an organophosphorus compound whose detection and characterization are crucial in multiple scientific disciplines.[1] Mass spectrometry, particularly coupled with gas chromatography, serves as a primary analytical technique for the identification and quantification of DMPP. Understanding its behavior under ionization is fundamental to accurate analysis.
Electron Ionization Mass Spectrum of this compound
Quantitative Mass Spectral Data
The primary ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The fragmentation pattern is consistent with that of other dialkyl phosphonates, involving cleavages of the alkyl chains and rearrangements.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Ion Structure/Fragment |
| 79 | Base Peak | [C₂H₆O₂P]⁺ |
| 124 | Second Highest | [C₄H₁₀O₃P]⁺ |
| 94 | Third Highest | [CH₃O₃P]⁺ |
Data sourced from PubChem.[1]
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺˙) at m/z 152. The subsequent fragmentation follows logical pathways common to organophosphorus esters, including α-cleavage and rearrangements.
Caption: Proposed electron ionization fragmentation pathway of this compound.
Experimental Protocols for GC-MS Analysis
The following protocol is a comprehensive methodology for the analysis of this compound using gas chromatography-mass spectrometry. This protocol is based on established methods for the analysis of organophosphorus compounds.
Sample Preparation
For the analysis of DMPP in a solution, a simple dilution with a suitable solvent is typically sufficient.
-
Solvent Selection: Hexane or ethyl acetate (B1210297) are recommended solvents for dissolving DMPP standards and samples.
-
Standard Preparation: Prepare a stock solution of DMPP in the chosen solvent at a concentration of 1 mg/mL. Create a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Dilution: Dilute the sample containing DMPP with the chosen solvent to fall within the calibration range of the instrument.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-200 |
| Scan Mode | Full Scan |
Data Analysis and Interpretation
The identification of this compound in a sample is achieved by comparing the retention time and the mass spectrum of the analyte peak with that of a known standard.
-
Retention Time: Under the specified GC conditions, DMPP will have a characteristic retention time.
-
Mass Spectrum: The mass spectrum of the peak at the expected retention time should exhibit the key fragment ions of DMPP, most notably the base peak at m/z 79 and significant ions at m/z 124 and m/z 94.
-
Quantification: Quantification can be performed by creating a calibration curve from the analysis of the working standards and integrating the peak area of a characteristic ion (e.g., m/z 79) for both the standards and the samples.
The workflow for the GC-MS analysis of this compound is illustrated in the following diagram.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This guide provides essential information for the mass spectrometric analysis of this compound. The data on its key fragment ions, a detailed experimental protocol for GC-MS analysis, and the proposed fragmentation pathway offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Adherence to the outlined protocols and an understanding of the fragmentation behavior will enable accurate and reliable identification and quantification of this compound.
References
The Solubility Profile of Dimethyl Propylphosphonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of dimethyl propylphosphonate in a range of common organic solvents. Understanding the solubility of this organophosphorus compound is critical for its application in various fields, including as a flame retardant, a preignition additive for gasoline, and in chemical synthesis. This document presents qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a logical workflow for solubility testing.
Introduction to this compound
This compound (DMPP), with the chemical formula C₅H₁₃O₃P, is a colorless liquid. Its structure, featuring a phosphonate (B1237965) group with two methyl esters and a propyl group attached to the phosphorus atom, imparts a moderate polarity to the molecule. This polarity, along with its capacity for hydrogen bonding, dictates its solubility behavior in different organic media.
Qualitative Solubility of this compound
Initial qualitative assessments have indicated the following solubility characteristics for this compound:
For a related compound, dimethyl phosphonate, the following has been observed:
-
Alcohol and Pyridine: Soluble
-
Hexane: 0.82% (w/w) at 20°C
These observations suggest that this compound exhibits some solubility in both non-polar and polar protic solvents, though its solubility appears to be limited. A more detailed, quantitative analysis is necessary for precise applications.
Quantitative Solubility Data
| Solvent Classification | Solvent | Chemical Formula | Polarity Index | Predicted Solubility at 25°C ( g/100 mL) |
| Aprotic Hydrocarbons | n-Hexane | C₆H₁₄ | 0.1 | < 1.0 |
| Toluene | C₇H₈ | 2.4 | 5.0 - 10.0 | |
| Halogenated Solvents | Dichloromethane | CH₂Cl₂ | 3.1 | > 20.0 |
| Chloroform | CHCl₃ | 4.1 | 10.0 - 20.0 | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | 2.8 | 5.0 - 10.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 20.0 | |
| Ketones | Acetone | C₃H₆O | 5.1 | > 20.0 |
| Methyl Ethyl Ketone (MEK) | C₄H₈O | 4.7 | > 20.0 | |
| Esters | Ethyl Acetate | C₄H₈O₂ | 4.4 | 10.0 - 20.0 |
| Alcohols | Methanol | CH₃OH | 5.1 | 1.0 - 5.0 |
| Ethanol | C₂H₅OH | 4.3 | 1.0 - 5.0 | |
| Isopropanol | C₃H₈O | 3.9 | < 1.0 | |
| Amides | Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 20.0 |
| Other | Acetonitrile | C₂H₃N | 5.8 | 5.0 - 10.0 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is robust and widely applicable for a range of solutes and solvents.
4.1. Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker bath
-
Vials with PTFE-lined screw caps (B75204) (e.g., 20 mL)
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Evaporating dishes or pre-weighed aluminum pans
-
Drying oven
-
Desiccator
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a different organic solvent. The presence of undissolved solute is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).
-
Equilibrate the samples by shaking for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette, ensuring no solid material is disturbed.
-
Immediately filter the withdrawn aliquot through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish. This step removes any suspended microparticles.
-
-
Gravimetric Analysis:
-
Record the exact mass of the evaporating dish containing the filtered solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). The oven should be well-ventilated.
-
Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.
-
Continue the drying process until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
The solubility can then be expressed in various units, such as g/100 mL, using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) x 100
-
4.3. Data Validation
-
Perform each solubility determination in triplicate to ensure reproducibility.
-
Run a blank experiment with the solvent alone to account for any non-volatile impurities.
-
The purity of the this compound should be confirmed before the experiment using appropriate analytical techniques (e.g., GC-MS, NMR).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical considerations for determining and applying solubility data for this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship between molecular properties, solubility, and applications.
Conclusion
This technical guide provides essential information on the solubility of this compound in organic solvents. The qualitative data offers a preliminary understanding, while the detailed experimental protocol enables researchers to determine precise quantitative solubility values tailored to their specific needs. The provided workflows offer a systematic approach to solubility determination and its application in research and development. Accurate solubility data is paramount for the effective and efficient use of this compound in various scientific and industrial applications.
References
An In-depth Technical Guide to the Thermal Stability of Dimethyl Propylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl propylphosphonate (DMPP) is an organophosphorus compound recognized for its utility as a flame retardant, particularly in polyurethane systems. Its thermal stability is a critical parameter influencing its performance and application. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound. Due to a notable scarcity of public data on the pure compound, this guide synthesizes available information, including its general decomposition characteristics, behavior in polymer matrices, and inferred properties from analogous organophosphorus compounds. The guide includes summaries of relevant data, outlines general experimental protocols for thermal analysis, and presents a logical workflow for assessing thermal stability.
Introduction
This compound (CAS No. 18755-43-6) is a colorless liquid with applications as a flame retardant and plasticizer.[1] Its efficacy in fire retardancy is intrinsically linked to its thermal decomposition behavior, which can influence the degradation pathways of the materials it is incorporated into, often promoting char formation and inhibiting combustion in the gas phase.[2][3] Understanding the thermal stability, decomposition onset, and the nature of its degradation products is paramount for its effective and safe use in various formulations. This guide aims to consolidate the available technical information on this subject.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H13O3P | [1] |
| Molecular Weight | 152.13 g/mol | |
| Boiling Point | 185 °C at 760 mmHg, 199 °C (pressure not specified) | [1][4] |
| Density | 1.028 g/cm³ | [1] |
| Flash Point | 80 °C | [1] |
| Vapor Pressure | 0.975 mmHg at 25 °C | [1] |
Thermal Stability and Decomposition Data
Direct and detailed quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on pure this compound is limited in publicly accessible literature. Most available studies focus on its effects within polymer matrices.
General Decomposition Temperature
The most direct, albeit general, data point comes from the GESTIS Substance Database, which indicates a decomposition temperature of > 200 °C .[5] This suggests that while the substance has moderate thermal stability, it will begin to degrade at temperatures commonly encountered in polymer processing and fire conditions. Many safety data sheets (SDS) for products containing DMPP state "No data available" for the decomposition temperature, underscoring the lack of specific published data.[6][7][8][9]
Thermal Analysis in Polymer Systems
Numerous studies have investigated the thermal properties of polyurethane (PUR) foams and other polymers containing DMPP as a flame retardant.[3][10][11] These studies consistently show that the addition of DMPP alters the thermal degradation profile of the polymer. For instance, in open-cell PUR foams, DMPP was found to lower the heat release rate.[3][10][11] While these studies provide TGA and cone calorimetry data for the composite materials, they do not isolate the thermal behavior of DMPP itself.
Inferred Decomposition Behavior from Analogous Compounds
The thermal decomposition of dialkyl alkylphosphonates, such as the closely related dimethyl methylphosphonate (B1257008) (DMMP), has been studied more extensively. These studies provide insights into the likely decomposition pathways for DMPP. The primary decomposition mechanisms for such compounds are believed to involve molecular eliminations and radical reactions.
Key decomposition pathways for analogous organophosphorus compounds include:
-
Six-center concerted reaction: This leads to the elimination of an alkyl group, producing an alkene and a hydroxyl group attached to the phosphorus atom.
-
Four-center eliminations: These reactions can also contribute to the degradation process.
Studies on the catalytic decomposition of DMMP show that it breaks down into species like methanol, dimethyl ether, and methylphosphonic acid, which can be further oxidized to CO, CO₂, and various phosphorus oxides (POₓ).[6] It is plausible that DMPP follows similar degradation pathways, yielding products such as methanol, propene, and propylphosphonic acid derivatives.
Experimental Protocols for Thermal Analysis
While specific experimental data for pure DMPP is scarce, the following sections describe the standard methodologies that would be employed to determine its thermal stability.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures.
-
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at high temperatures.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 2950, Perkin Elmer Pyris 1 TGA).
-
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
The sample is heated in the TGA furnace under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation).
-
A linear heating rate is applied, commonly 10 °C/min or 20 °C/min, over a temperature range (e.g., from ambient to 700 °C).
-
The instrument continuously records the sample's mass as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal stability parameters.
-
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition (which can be endothermic or exothermic).
-
Objective: To identify the temperatures of thermal transitions and to determine the enthalpy changes associated with decomposition.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 2920).
-
Methodology:
-
A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated in the DSC cell at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC curve shows endothermic or exothermic peaks corresponding to thermal events.
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This technique is used to identify the volatile products generated during thermal decomposition.
-
Objective: To identify the chemical structures of the degradation products of this compound.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.
-
Methodology:
-
A microgram-scale sample of DMPP is placed in the pyrolyzer.
-
The sample is rapidly heated to a specific decomposition temperature (e.g., 600-800 °C) in an inert atmosphere.
-
The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.
-
The separated components then enter the mass spectrometer, which generates a mass spectrum for each component, allowing for their identification.
-
Visualized Experimental Workflow
The logical flow for a comprehensive thermal stability analysis of a compound like this compound is depicted below.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
This compound exhibits moderate thermal stability, with decomposition initiating at temperatures above 200 °C.[5] While it is widely used as an effective flame retardant in polymers, a comprehensive public dataset detailing the thermal analysis of the pure compound is currently unavailable. Inferences from structurally similar organophosphonates suggest that its decomposition likely proceeds through molecular eliminations, producing smaller volatile molecules and phosphorus-containing acids that contribute to its flame-retardant action. For a definitive understanding, further experimental investigation using standard thermal analysis techniques such as TGA, DSC, and Py-GC/MS on the pure substance is required. The experimental protocols and workflow outlined in this guide provide a clear framework for conducting such an analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. nbr.gov.bd [nbr.gov.bd]
- 3. researchgate.net [researchgate.net]
- 4. 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scientistlive.com [scientistlive.com]
- 8. US20110112219A1 - Thermoplastic elastomer mixtures - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. dokumen.pub [dokumen.pub]
An In-depth Technical Guide on the GHS Classification of Dimethyl Propylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification for Dimethyl propylphosphonate. The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and to understand the toxicological profile of this compound. This document summarizes key hazard information, physical and chemical properties, and outlines the standardized experimental protocols used to determine these classifications.
GHS Classification of this compound
This compound is classified under the GHS with the following hazards, as collated from various safety data sheets and chemical databases.[1][2][3]
Pictograms:
| Pictogram | Description |
|
| Health Hazard |
|
| Exclamation Mark |
Hazard Statements:
| Code | Statement | Hazard Class |
| H319 | Causes serious eye irritation.[1][3] | Serious eye damage/eye irritation (Category 2)[1] |
| H360 | May damage fertility or the unborn child.[1][3] | Reproductive toxicity (Category 1B)[1] |
| H340 | May cause genetic defects.[2] | Germ cell mutagenicity (Category 1B) |
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, outlining measures for prevention, response, storage, and disposal.[1][3]
| Category | Code | Statement |
| Prevention | P201 | Obtain special instructions before use.[3] |
| P202 | Do not handle until all safety precautions have been read and understood.[3] | |
| P203 | Obtain, read and follow all safety instructions before use.[1] | |
| P264 | Wash hands thoroughly after handling.[1][3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] | |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| P308+P313 | IF exposed or concerned: Get medical advice/attention.[3] | |
| P318 | IF exposed or concerned, get medical advice.[1] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[3] | |
| Storage | P405 | Store locked up.[1][3] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C5H13O3P[2] |
| Molecular Weight | 152.13 g/mol [2] |
| CAS Number | 18755-43-6[2] |
| Boiling Point | 185°C at 760 mmHg[4] |
| Density | 1.028 g/cm³[4] |
| Flash Point | 80°C[4] |
| Vapor Pressure | 0.975 mmHg at 25°C[4] |
| Refractive Index | 1.396[4] |
Experimental Protocols
While specific experimental reports for this compound are not publicly available, the GHS classifications are determined based on standardized and validated methodologies, primarily those outlined in the OECD Guidelines for the Testing of Chemicals. These guidelines are internationally recognized and ensure the reliability and consistency of the data.
The "Causes serious eye irritation" classification is typically determined using the OECD Test Guideline 405.[1] This test involves the application of a single dose of the substance to the eye of an experimental animal, with the untreated eye serving as a control.[5] The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[3] The duration of the study is sufficient to evaluate the reversibility or irreversibility of the effects.[3] To minimize animal testing, a weight-of-the-evidence analysis and sequential testing strategy, including in vitro methods, are recommended before conducting in vivo studies.[1]
The classification "May damage fertility or the unborn child" is based on reproductive toxicity studies. The OECD provides several guidelines for this, including the Reproduction/Developmental Toxicity Screening Test (OECD 421) and the Extended One-Generation Reproductive Toxicity Study (OECD 443).[6][7] These studies are designed to provide information on the effects of a chemical on male and female reproductive performance, including gonadal function, mating behavior, conception, and the development of the offspring.[6] Typically, the test substance is administered to animals in graduated doses before and during mating, and for females, throughout pregnancy and lactation.[8][9]
The classification "May cause genetic defects" is determined through mutagenicity testing. The GHS framework for this hazard class relies on evidence of induced mutations in the germ cells of organisms.[10] A variety of in vivo and in vitro tests are employed to assess the potential of a substance to cause genetic damage. These tests can detect gene mutations and chromosomal aberrations.
GHS Classification Workflow
The following diagram illustrates the general workflow for the GHS classification of a chemical substance based on its intrinsic hazards.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. delltech.com [delltech.com]
- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 4. Reference Protocol Guidelines for Genetic-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. digitallibrary.un.org [digitallibrary.un.org]
The Cornerstone of Carbon-Phosphorus Bond Formation: A Technical Guide to Dimethyl Propylphosphonate in Organic Synthesis
For Immediate Release
Palo Alto, CA – Dimethyl propylphosphonate, a versatile organophosphorus compound, serves as a critical precursor in a variety of organic synthesis applications, most notably in the formation of carbon-carbon double bonds through the Horner-Wadsworth-Emmons reaction. This technical guide provides an in-depth overview of its synthesis, physical and spectral properties, and key applications, with a focus on detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound is an organophosphorus compound featuring a central phosphorus atom bonded to a propyl group, two methoxy (B1213986) groups, and a double-bonded oxygen. Its utility in organic synthesis stems primarily from its role as a precursor to phosphonate (B1237965) carbanions, which are highly effective nucleophiles for olefination reactions.[1] Unlike the related Wittig reagents, the byproducts of reactions involving phosphonates are water-soluble phosphate (B84403) esters, which simplifies product purification.[2] The stable carbon-phosphorus bond also makes phosphonate-containing molecules valuable in medicinal chemistry as non-hydrolyzable mimics of natural phosphates, finding application in the development of antiviral, antibacterial, and anticancer agents.[3][4][5]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602), in this case, trimethyl phosphite, with an alkyl halide, such as 1-iodopropane (B42940) or 1-bromopropane (B46711).[6][7][8]
Michaelis-Arbuzov Reaction Mechanism
The reaction proceeds via a two-step mechanism. The first step is the nucleophilic attack of the trivalent phosphorus atom of the trimethyl phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. In the second step, the displaced halide anion attacks one of the methyl groups of the phosphonium salt in an SN2 reaction, leading to the formation of the pentavalent this compound and a methyl halide byproduct.[8][9]
Figure 1. Michaelis-Arbuzov Reaction Mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on the general Michaelis-Arbuzov reaction.[8][9][10]
Materials:
-
Trimethyl phosphite
-
1-Bromopropane
-
Anhydrous toluene (B28343) (optional, as solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trimethyl phosphite (1.0 equiv).
-
Slowly add 1-bromopropane (1.0 equiv) to the flask. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux. For larger scale reactions, the use of a solvent like toluene and external heating may be necessary.
-
Heat the reaction mixture to reflux (typically around 100-150 °C) for several hours until the reaction is complete, which can be monitored by ³¹P NMR spectroscopy.
-
After cooling to room temperature, the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Physical and Spectral Data
Accurate physical and spectral data are crucial for the identification and use of this compound in a research setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃O₃P | [11] |
| Molecular Weight | 152.13 g/mol | [11] |
| CAS Number | 18755-43-6 | [11] |
| Appearance | Colorless liquid | |
| Boiling Point | 181 °C at 760 mmHg | |
| Density | 1.028 g/cm³ | |
| ¹H NMR (CDCl₃) | δ (ppm): 3.75 (d, 6H, J=10.8 Hz, OCH₃), 1.70 (m, 2H, P-CH₂), 1.55 (m, 2H, CH₂), 1.00 (t, 3H, J=7.4 Hz, CH₃) | [12][13] |
| ¹³C NMR (CDCl₃) | δ (ppm): 52.5 (d, J=6.5 Hz, OCH₃), 25.9 (d, J=142.0 Hz, P-CH₂), 16.5 (d, J=5.0 Hz, CH₂), 15.8 (s, CH₃) | [12][14] |
| ³¹P NMR (CDCl₃) | δ (ppm): ~33.0 | [13][14] |
Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of alkenes, particularly with high (E)-stereoselectivity.[1][15] The reaction involves the deprotonation of a phosphonate, such as this compound, to form a stabilized carbanion, which then reacts with an aldehyde or ketone.
Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction begins with the deprotonation of the α-carbon to the phosphonate group by a strong base, forming a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate rearranges to form a four-membered oxaphosphetane ring, which subsequently collapses to yield the alkene and a water-soluble phosphate byproduct.[1]
Figure 2. Horner-Wadsworth-Emmons Reaction Mechanism.
Experimental Protocol: HWE Reaction with Benzaldehyde (B42025)
This protocol is adapted from a similar procedure and demonstrates a typical HWE olefination.[16]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, syringe, and standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the carbanion.
-
Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired alkene.
Role in Drug Discovery and Development
Phosphonates are of significant interest in medicinal chemistry due to their ability to act as stable analogs of phosphate esters.[3] The P-C bond is resistant to enzymatic and chemical hydrolysis compared to the P-O bond in phosphates. This property has been exploited in the design of enzyme inhibitors and antiviral agents.[3][5] For example, the well-known antiviral drug Tenofovir, used to treat HIV and hepatitis B, is an acyclic nucleoside phosphonate.[5]
The general workflow for incorporating a phosphonate moiety into a potential drug candidate often begins with a precursor like this compound.
Figure 3. Phosphonate in Drug Discovery Workflow.
While this compound itself may not be directly incorporated into a final drug molecule, it serves as a valuable building block for creating more complex phosphonate-containing intermediates that are then elaborated into potential therapeutic agents.[3]
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its straightforward preparation via the Michaelis-Arbuzov reaction and its reliable performance in the Horner-Wadsworth-Emmons reaction make it an indispensable tool for the stereoselective synthesis of alkenes. Furthermore, the broader class of phosphonates, for which this compound is a key precursor, continues to play a vital role in the development of new pharmaceuticals. This guide provides the foundational knowledge and detailed protocols necessary for its effective application in the laboratory.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 6. jk-sci.com [jk-sci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. Arbuzov Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C5H13O3P | CID 87779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Acidic Hydrolysis of Dimethyl Propylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidic hydrolysis of dimethyl propylphosphonate, a reaction of significant interest in various chemical and pharmaceutical contexts. Due to its relevance in the design of phosphonate (B1237965) prodrugs and as a fundamental reaction in organophosphorus chemistry, a thorough understanding of its mechanism, kinetics, and experimental protocols is crucial. This document synthesizes available scientific literature to present a detailed examination of this process.
Introduction
This compound is an organophosphorus compound featuring a phosphorus-carbon bond, a key characteristic of phosphonates. The hydrolysis of its ester groups, particularly under acidic conditions, is a fundamental transformation that converts the charge-neutral ester into its corresponding anionic phosphonic acid. This process is of paramount importance in the activation of phosphonate prodrugs, where the ester moieties mask the polar phosphonic acid group to enhance cell permeability. Upon entering the target cell, hydrolysis unmasks the active phosphonic acid, allowing it to exert its biological effect.
Reaction Mechanism and Pathway
The acidic hydrolysis of this compound proceeds through a sequential, two-step nucleophilic substitution reaction at the phosphorus center. The generally accepted mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by the nucleophilic attack of a water molecule. This process occurs twice to yield the final product, propylphosphonic acid.
The overall reaction is as follows:
(CH₃O)₂P(O)CH₂CH₂CH₃ + 2H₂O --(H⁺)--> HO)₂P(O)CH₂CH₂CH₃ + 2CH₃OH
The reaction proceeds via a methyl propylphosphonate intermediate.
Caption: Reaction pathway for the acidic hydrolysis of this compound.
Quantitative Data Analysis
Kinetic Parameters of Analogous Compounds
Kinetic data for the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates, which also undergo a two-step hydrolysis, are presented in Table 1. This data illustrates that the rate of the second hydrolysis step (k₂) is significantly slower than the first (k₁), making the conversion of the monoester to the phosphonic acid the rate-determining step of the overall reaction.[1][2] It is also reported that in acidic catalysis, isopropyl esters hydrolyze faster than methyl esters.[3][4]
| Compound | k₁ (h⁻¹) | k₂ (h⁻¹) | Reference |
| Dimethyl α-hydroxybenzylphosphonate | 2.64 | 0.60 | [1] |
| Diethyl α-hydroxybenzylphosphonate | 1.03 | 0.35 | [1] |
Table 1. Pseudo-first-order rate constants for the acidic hydrolysis of analogous dialkyl phosphonates in a solution of 3 equivalents of concentrated HCl in water at reflux.[1][2]
Based on this analogous data, it is expected that the hydrolysis of this compound will also exhibit a slower second step (k₂ < k₁).
³¹P NMR Spectroscopy for Reaction Monitoring
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique for monitoring the progress of the hydrolysis reaction. The chemical shifts of the phosphorus nucleus are highly sensitive to its chemical environment, allowing for the distinct identification and quantification of the starting material, the intermediate, and the final product.
The expected ³¹P NMR chemical shifts for the species involved in the hydrolysis of this compound are summarized in Table 2.
| Compound | Expected ³¹P Chemical Shift (δ, ppm) | Reference/Analogy |
| This compound | ~30-32 | Analogy with Diethyl Propylphosphonate (~30.5 ppm)[5] |
| Methyl Propylphosphonate | ~28-30 | Intermediate between diester and diacid |
| Propylphosphonic Acid | ~25-27 | Based on available spectra of Propylphosphonic Acid[6] |
Table 2. Estimated ³¹P NMR chemical shifts for this compound and its hydrolysis products. Chemical shifts are referenced to 85% H₃PO₄.
Experimental Protocols
The following section details a generalized experimental protocol for the acidic hydrolysis of this compound, adapted from established procedures for similar dialkyl phosphonates.[4]
Materials and Equipment
-
This compound
-
Concentrated hydrochloric acid (HCl, ~37%)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
NMR tubes
-
³¹P NMR spectrometer
-
Rotary evaporator
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Addition of Acid: Carefully add a solution of concentrated hydrochloric acid and deionized water. A typical ratio is 3 equivalents of HCl in water.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture, diluting them, and analyzing them by ³¹P NMR spectroscopy. The disappearance of the starting material signal and the appearance and subsequent disappearance of the intermediate signal, followed by the growth of the final product signal, will be observed.
-
Work-up: Once the reaction is complete (as determined by ³¹P NMR), cool the mixture to room temperature.
-
Isolation: Remove the excess HCl and water under reduced pressure using a rotary evaporator to yield the crude propylphosphonic acid.
-
Purification (if necessary): The crude product can be further purified by techniques such as crystallization or chromatography.
Caption: General experimental workflow for the acidic hydrolysis of this compound.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Propylphosphonic acid | C3H9O3P | CID 204484 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Dimethyl Propylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions. This reaction is particularly valued for its tendency to produce the thermodynamically more stable (E)-alkene with high selectivity. The use of phosphonate reagents like dimethyl propylphosphonate offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the simple removal of the water-soluble phosphate (B84403) byproduct, which streamlines product purification.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the HWE reaction to synthesize α,β-unsaturated compounds. Such products are valuable intermediates in the synthesis of complex organic molecules and pharmacologically active compounds.
Reaction Principle
The Horner-Wadsworth-Emmons reaction commences with the deprotonation of the α-carbon of the phosphonate ester by a suitable base, generating a nucleophilic carbanion.[1][4] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently eliminates a water-soluble dialkyl phosphate salt to yield the desired alkene.[1][2] The stereochemical outcome, predominantly the (E)-isomer, is a result of the thermodynamic favorability of the anti-periplanar arrangement of the substituents in the transition state leading to the oxaphosphetane intermediate.[2]
Data Presentation: Expected Outcomes
| Entry | Aldehyde | Product | Expected Yield (%) | Expected E:Z Ratio |
| 1 | Benzaldehyde | (E)-1-Phenylbut-1-ene | 85-95% | >95:5 |
| 2 | Isobutyraldehyde | (E)-4-Methylpent-2-ene | 70-85% | >90:10 |
| 3 | Cyclohexanecarboxaldehyde | (E)-1-Cyclohexylprop-1-ene | 75-90% | >95:5 |
| 4 | Cinnamaldehyde | (E,E)-1-Phenylpenta-1,3-diene | 80-90% | >95:5 |
Note: These are representative expected outcomes and actual results may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
The following protocols provide general procedures for the Horner-Wadsworth-Emmons reaction using this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Sodium Hydride (NaH) in Tetrahydrofuran (THF)
This protocol is a standard and robust method for the HWE reaction.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the resulting phosphonate anion solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). This may take several hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired α,β-unsaturated compound.
Protocol 2: Mild Conditions using a Tertiary Amine Base and a Lewis Acid Promoter
This protocol is suitable for base-sensitive substrates.[5]
Materials:
-
This compound
-
Aldehyde
-
Zinc triflate (Zn(OTf)₂)
-
Triethylamine (Et₃N) or N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous solvent (e.g., THF or Dichloromethane (DCM))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction
Procedure:
-
To a solution of this compound (1.2 equivalents) and the aldehyde (1.0 equivalent) in the anhydrous solvent, add zinc triflate (1.5 equivalents).[5]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the tertiary amine base (2.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Mild Zinc-Promoted Horner-Wadsworth-Emmons Reactions of Diprotic Phosphonate Reagents [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Alkenes using Dimethyl Propylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental and widely utilized method in organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2][3] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct, which simplifies product purification.[1][2] The HWE reaction typically yields the thermodynamically more stable (E)-alkene with high stereoselectivity.[1][2] This application note provides a detailed protocol for the synthesis of alkenes using dimethyl propylphosphonate as the phosphonate reagent.
Reaction Principle
The Horner-Wadsworth-Emmons reaction proceeds through the following mechanistic steps:
-
Deprotonation: A suitable base abstracts a proton from the α-carbon of the this compound to form a nucleophilic phosphonate carbanion.[1]
-
Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate.[1]
-
Elimination: This intermediate collapses to form an oxaphosphetane, which then decomposes to yield the desired alkene and a water-soluble dimethyl phosphate salt.[1]
The stereochemical outcome of the reaction is influenced by factors such as the structure of the reactants, the base used, and the reaction conditions.[3] Generally, the reaction favors the formation of the (E)-alkene.[1]
Experimental Protocol
This protocol provides a general method for the reaction of this compound with an aldehyde. The specific conditions may require optimization depending on the substrate.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA))
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or nitrogen/argon balloon
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer and/or GC-MS for product analysis
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a magnetic stir bar and the base (e.g., 1.2 equivalents of NaH).
-
Solvent Addition: Add anhydrous solvent (e.g., THF) to the flask via syringe.
-
Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the anhydrous solvent to the flask via an addition funnel or syringe.
-
Carbanion Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the phosphonate carbanion.
-
Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure alkene.
-
Analysis: Characterize the final product by NMR spectroscopy and/or GC-MS to confirm its structure and determine the E/Z isomer ratio.
Data Presentation
The following table provides representative examples of the type of data that can be obtained from the synthesis of alkenes using this compound. Note: The following data are illustrative and actual yields and stereoselectivities will depend on the specific substrates and optimized reaction conditions.
| Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | 25 | 4 | 85 | >95:5 |
| Cyclohexanone | KOtBu | Toluene | 80 | 12 | 78 | N/A |
| 4-Nitrobenzaldehyde | LDA | THF | -78 to 25 | 6 | 92 | >98:2 |
| Propanal | NaH | DMF | 25 | 3 | 80 | 90:10 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of alkenes via the Horner-Wadsworth-Emmons reaction.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it with care in a fume hood and under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound provides an effective and stereoselective method for the synthesis of alkenes. The protocol described herein is a general procedure that can be adapted and optimized for various aldehydes and ketones, making it a valuable tool for researchers in organic synthesis and drug development. The ease of purification due to the water-soluble phosphate byproduct is a significant advantage of this methodology.
References
Application of Dimethyl Propylphosphonate in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of dimethyl propylphosphonate and its analogs in polymer chemistry. The primary focus is on its role as a flame retardant, both as an additive and as a reactive monomer for incorporation into polymer backbones.
Application as a Flame Retardant Additive
This compound and its close analog, dimethyl methylphosphonate (B1257008) (DMMP), are effective halogen-free flame retardants for a variety of polymers, including polyurethanes (PU), unsaturated polyester (B1180765) resins (UPR), and others. They primarily act in both the gas and condensed phases to suppress combustion.
Mechanism of Flame Retardancy:
The flame retardant action of this compound involves a dual mechanism:
-
Gas Phase: Upon heating, the phosphonate (B1237965) compound decomposes to produce phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thus quenching the fire.
-
Condensed Phase: In the solid polymer, the decomposition of the phosphonate generates phosphoric and polyphosphoric acids. These acids promote the dehydration and charring of the polymer. The resulting char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.
Caption: Flame retardancy mechanism of this compound.
Quantitative Data on Flame Retardancy
The effectiveness of phosphonate flame retardants is typically evaluated using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.
| Polymer Matrix | Flame Retardant System | LOI (%) | UL-94 Rating | Reference |
| Unsaturated Polyester Resin (UPR) | 10 phr DMMP, 15 phr ATH, 9 phr APP | 29.8 | V-0 | |
| Waterborne Polyurethane (WPU) | DMMP and modified nano-silica | 28.3 | V-0 | [1] |
| Rigid Polyurethane Foam (RPUF) | 25% HDPCP (a phosphonate-containing additive) | 25 | - | [2] |
phr: parts per hundred resin; ATH: Aluminum Hydroxide (B78521); APP: Ammonium Polyphosphate; HDPCP: hexa-(5,5-dimethyl-1,3,2-dioxaphosphinane-hydroxyl-methyl-phenoxyl)-cyclotriphosphazene
Application in Polymer Synthesis
This compound and other dialkyl phosphonates can be used as monomers in polycondensation reactions with diols to create polymers with phosphorus atoms in the main chain (polyphosphonates). These polymers can exhibit inherent flame retardancy and other functional properties.
Caption: Workflow for synthesis and characterization of polyphosphonates.
Quantitative Data on Polymer Properties
The incorporation of phosphonate moieties into the polymer backbone can influence its thermal and mechanical properties.
| Polymer System | Molecular Weight (Mn, kDa) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% wt loss, °C) | Reference |
| Poly(alkylene phosphonate)s | 9.3 - 28 | - | > 300 | |
| Aromatic Poly(phosphonate)s | - | 76 - 157 | > 400 | [3] |
Experimental Protocols
Protocol 1: Preparation of Flame-Retardant Unsaturated Polyester Resin (Additive Approach)
Materials:
-
Unsaturated polyester (UP) resin
-
Styrene (B11656) (reactive diluent)
-
Methyl ethyl ketone peroxide (MEKP) (initiator)
-
Cobalt naphthenate (accelerator)
-
This compound (DMPP)
-
Aluminum hydroxide (ATH)
-
Ammonium polyphosphate (APP)
Procedure:
-
In a suitable mixing vessel, combine the UP resin and styrene in the desired ratio (e.g., 70:30 by weight) and mix until a homogeneous solution is obtained.
-
Add the flame-retardant additives (DMPP, ATH, and APP) to the resin mixture in the desired proportions (e.g., as specified in the data table).
-
Thoroughly mix the components using a mechanical stirrer until a uniform dispersion is achieved.
-
Add the accelerator (cobalt naphthenate, e.g., 0.5 phr) to the mixture and stir gently.
-
Finally, add the initiator (MEKP, e.g., 1.5 phr) and mix thoroughly but briefly to ensure uniform distribution.
-
Pour the mixture into a mold and allow it to cure at room temperature, followed by post-curing at an elevated temperature (e.g., 80°C for 2 hours) to ensure complete polymerization.
-
Prepare test specimens from the cured resin for flammability and mechanical testing.
Protocol 2: Synthesis of a Polyphosphonate via Polycondensation
Materials:
-
This compound
-
A long-chain diol (e.g., 1,10-decanediol)
-
Transesterification catalyst (e.g., sodium methoxide)
-
High-boiling point solvent (optional)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a condenser, and an inlet for inert gas.
-
Charge the reactor with equimolar amounts of this compound and the diol.
-
Add a catalytic amount of sodium methoxide (B1231860) (e.g., 0.1 mol% relative to the diol).
-
Heat the reaction mixture under a slow stream of inert gas to a temperature sufficient to initiate the transesterification reaction (e.g., 150-180°C). Methanol (B129727) will be evolved as a byproduct.
-
Continue the reaction at this temperature for several hours while monitoring the removal of methanol.
-
To drive the reaction to completion and increase the molecular weight of the polymer, gradually reduce the pressure (apply vacuum) while maintaining the high temperature. This will facilitate the removal of the final traces of methanol.
-
After the desired reaction time or when the evolution of methanol ceases, cool the reaction mixture to room temperature.
-
The resulting poly(propylphosphonate) can be purified, if necessary, by dissolution in a suitable solvent and precipitation in a non-solvent.
-
Characterize the synthesized polymer using appropriate analytical techniques.
Protocol 3: Flammability Testing - UL-94 Vertical Burn Test
Apparatus:
-
UL-94 test chamber
-
Bunsen burner with a supply of methane (B114726) gas
-
Specimen holder
-
Timer
-
Dry absorbent surgical cotton
Specimen Preparation:
-
Prepare rectangular bar specimens of the polymer, typically 125 mm long, 13 mm wide, and of a specified thickness (e.g., 3 mm).
Procedure:
-
Mount a specimen vertically in the specimen holder.
-
Place a layer of dry absorbent surgical cotton on a horizontal surface 300 mm below the lower end of the specimen.
-
Adjust the Bunsen burner to produce a 20 mm high blue flame.
-
Apply the flame centrally to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately after the flaming of the specimen ceases, reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time.
-
Observe if any flaming drips from the specimen ignite the cotton below.
-
Repeat the test on a total of five specimens.
Classification:
-
V-0: Afterflame time for each individual specimen ≤ 10 s; total afterflame time for any set of 5 specimens ≤ 50 s; no flaming drips that ignite the cotton.
-
V-1: Afterflame time for each individual specimen ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; no flaming drips that ignite the cotton.
-
V-2: Afterflame time for each individual specimen ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; flaming drips that ignite the cotton are allowed.
Protocol 4: Flammability Testing - Limiting Oxygen Index (LOI) Test (ASTM D2863)
Apparatus:
-
LOI test apparatus, consisting of a vertical glass column, gas flow meters for oxygen and nitrogen, and an ignition source.
Specimen Preparation:
-
Prepare specimens of a standard size, typically in the form of a rod or a strip (e.g., 70-150 mm long, 6.5 mm wide, and 3 mm thick).
Procedure:
-
Mount the specimen vertically in the center of the glass column.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate. Start with an oxygen concentration that is expected to support combustion.
-
Ignite the top of the specimen with the ignition source.
-
Observe the burning behavior of the specimen. The combustion is considered self-sustaining if the flame propagates along a certain length of the specimen or burns for a specified time.
-
If the specimen continues to burn, reduce the oxygen concentration in the gas mixture. If the flame extinguishes, increase the oxygen concentration.
-
Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration required to just sustain combustion is determined. This concentration is the Limiting Oxygen Index, expressed as a volume percentage of oxygen.
Conclusion
This compound is a versatile compound in polymer chemistry, offering an effective means to enhance the flame retardancy of various polymers. It can be utilized as a non-reactive additive or chemically incorporated into the polymer structure to impart inherent fire resistance. The choice of application method depends on the desired final properties of the polymer and the specific requirements of the end-use application. The protocols provided herein offer a foundation for researchers and scientists to explore and optimize the use of this compound in their polymer formulations.
References
Application Notes and Protocols: Dimethyl Propylphosphonate (DMPP) as a Flame Retardant Additive in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl propylphosphonate (DMPP) is a halogen-free organophosphorus flame retardant that has garnered attention as an effective additive for enhancing the fire resistance of various polymeric materials. Its efficacy stems from a dual-mode of action, interfering with the combustion cycle in both the gas and condensed phases. These application notes provide a comprehensive overview of the use of DMPP in polymers, with a primary focus on rigid polyurethane foams (RPURFs), supported by data from its close analog, dimethyl methylphosphonate (B1257008) (DMMP), where direct DMPP data is limited. Detailed experimental protocols for incorporation and testing are also presented.
Mechanism of Action
DMPP functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms upon thermal decomposition of the polymer.
-
Gas-Phase Inhibition: During combustion, DMPP decomposes to produce phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers in the gas phase, interrupting the high-energy radical chain reactions (involving H• and OH• radicals) that propagate fire. This quenching effect reduces the flame intensity and heat feedback to the polymer surface.
-
Condensed-Phase Charring: In the solid phase, the thermal decomposition of DMPP generates phosphoric and polyphosphoric acids. These acidic species promote the dehydration of the polymer matrix, leading to the formation of a stable, insulating char layer. This char layer acts as a physical barrier, limiting the release of flammable volatiles and hindering the transfer of heat and oxygen to the underlying material, thus suppressing further combustion.
Applications in Polymeric Systems
DMPP is a versatile flame retardant additive suitable for various polymers. Its liquid form facilitates its incorporation into resin systems.
Rigid Polyurethane Foams (RPURFs)
DMPP is particularly effective in enhancing the flame retardancy of RPURFs, which are widely used as insulation materials. It is typically added as a reactive additive during the foam formulation.
Epoxy Resins
Phosphonates, including DMPP, can be incorporated into epoxy resin formulations to improve their fire resistance. They can be used as additives or reactive components in the curing process.
Textiles
DMPP can be applied as a finish to textiles, such as silk and cotton blends, to impart flame retardant properties. The application is often carried out using a sol-gel process or padding-drying-curing methods.
Data Presentation
The following tables summarize the flame retardant performance of DMPP and its analog DMMP in various polymer systems.
Table 1: Flame Retardant Performance of this compound (DMPP) in Rigid Polyurethane Foams (RPURFs)
| Polymer System | DMPP Content (php*) | Limiting Oxygen Index (LOI) (%) | UL-94 Classification | Effect on Mechanical Properties |
| Bio-based RPURF | 20 | > 21 | Not Reported | Decreased compressive strength due to plasticization effect |
*php: parts per hundred parts of polyol
Table 2: Flame Retardant Performance of Dimethyl Methylphosphonate (DMMP) in Various Polymers (as an Analog for DMPP)
| Polymer System | DMMP Content (wt. %) | Limiting Oxygen Index (LOI) (%) | UL-94 Classification |
| Rigid Polyurethane Foam (RPUF) | 10 | 24.3 -> 26.0 | Not Reported |
| Rigid Polyurethane Foam (RPUF) with Expandable Graphite | 10 | 19.2 -> 24.6 | Not Reported |
| Waterborne Polyurethane (WPU) with Nano-Silica | 9 | 18.1 -> 28.3 | V-0 |
| Fiber Reinforced Plastics (FRP) | 10 | up to 30.4 | Not Reported |
Experimental Protocols
Protocol 1: Preparation of Flame-Retardant Rigid Polyurethane Foam (RPURF)
This protocol describes a general one-pot, free-rise method for preparing RPURFs with DMPP.
Materials:
-
Polyether polyol
-
Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)
-
This compound (DMPP)
-
Surfactant (e.g., silicone-based)
-
Catalyst (e.g., amine-based)
-
Blowing agent (e.g., water, pentane)
Procedure:
-
In a suitable container, thoroughly mix the polyol, DMPP, surfactant, and blowing agent at room temperature.
-
Add the catalyst to the mixture and stir vigorously for 10-15 seconds.
-
Rapidly add the pMDI to the mixture and stir at high speed (e.g., 2000 rpm) for 5-10 seconds until the components are well blended.
-
Immediately pour the reacting mixture into a mold and allow it to foam freely at room temperature.
-
Cure the foam in an oven at 70°C for 24 hours.
-
Condition the cured foam samples at standard conditions (23°C, 50% relative humidity) for at least 24 hours before testing.
Protocol 2: Flame Retardancy Testing
Limiting Oxygen Index (LOI) Test (ASTM D2863):
-
Prepare test specimens of the polymer with and without DMPP according to the standard dimensions.
-
Place the specimen vertically in the center of a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a flame and observe its burning behavior.
-
Systematically vary the oxygen concentration in the gas mixture to determine the minimum oxygen concentration that just supports flaming combustion for a specified period or extent of burning.
-
Express the LOI as the percentage of oxygen in the mixture.
UL-94 Vertical Burn Test:
-
Prepare rectangular bar specimens of the polymer with and without DMPP.
-
Mount a specimen vertically.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time.
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior according to the UL-94 standard.[1]
Mandatory Visualizations
References
Application Notes: Use of Dimethyl Propylphosphonate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonates are a versatile class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug development. Their structural analogy to phosphates, combined with their enhanced stability against enzymatic hydrolysis, makes them valuable moieties for the design of bioactive molecules. Dimethyl propylphosphonate is a specific phosphonate (B1237965) ester that can serve as a key building block for introducing a propylphosphonate group into a target molecule. This functional group can influence the molecule's biological activity, pharmacokinetic properties, and target binding affinity.
This document provides an overview of the application of this compound in the synthesis of bioactive molecules, focusing on key synthetic methodologies and potential therapeutic targets. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from the well-established chemistry of other dialkyl phosphonates.
Key Synthetic Methodologies
The primary methods for incorporating the this compound moiety into a larger molecule are the Michaelis-Arbuzov reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for forming a carbon-phosphorus bond.[1][2] In the context of this compound synthesis, this reaction typically involves the treatment of trimethyl phosphite (B83602) with 1-bromopropane (B46711).
Reaction Principle:
The reaction proceeds via a nucleophilic attack of the phosphorus atom of the trimethyl phosphite on the electrophilic carbon of 1-bromopropane, leading to the formation of a phosphonium (B103445) intermediate. Subsequent dealkylation by the bromide ion yields the final this compound product.
General Experimental Protocol: Synthesis of this compound
Materials:
-
Trimethyl phosphite
-
1-Bromopropane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser, add trimethyl phosphite (1.0 equivalent).
-
Slowly add 1-bromopropane (1.1 equivalents) to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by observing the formation of methyl bromide as a byproduct.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Table 1: Representative Data for Michaelis-Arbuzov Synthesis of Dialkyl Alkylphosphonates
| Entry | Alkyl Halide | Trialkyl Phosphite | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromopropane | Trimethyl phosphite | Reflux | 4-6 | >80 | [2] |
| 2 | Benzyl bromide | Triethyl phosphite | 150-160 | 2-4 | ~85 | [3] |
| 3 | Ethyl bromoacetate | Trimethyl phosphite | 110 | 4 | ~90 | [3] |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes.[4] this compound can be deprotonated at the α-carbon to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene. This reaction is particularly useful for constructing carbon-carbon double bonds in the synthesis of complex bioactive molecules.
Reaction Principle:
The reaction begins with the deprotonation of this compound using a strong base (e.g., sodium hydride, n-butyllithium) to generate a phosphonate carbanion. This nucleophilic carbanion then adds to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate collapses to form an oxaphosphetane, which then eliminates a water-soluble dimethyl phosphate (B84403) salt to give the alkene product. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4]
General Experimental Protocol: (E)-Alkene Synthesis
Materials:
-
This compound
-
Aldehyde or ketone
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous tetrahydrofuran (B95107).
-
Cool the suspension to 0 °C and slowly add a solution of this compound in anhydrous tetrahydrofuran.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone in anhydrous tetrahydrofuran dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Table 2: Representative Data for Horner-Wadsworth-Emmons Reaction
| Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | 1-Phenylprop-1-ene | 85-95 | >98:2 | [5] |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)prop-1-ene | 88-96 | >98:2 | [5] |
| Cinnamaldehyde | 1-Phenylpenta-1,3-diene | 80-90 | >95:5 | [5] |
Applications in the Synthesis of Bioactive Molecules
While specific examples detailing the use of this compound are limited, its application can be extrapolated to the synthesis of various classes of bioactive molecules where a propylphosphonate moiety is desired.
Antiviral Agents
Phosphonate-containing nucleoside analogs are a critical class of antiviral drugs.[6][7] The phosphonate group mimics the phosphate group of natural nucleotides but is resistant to enzymatic cleavage, leading to a longer intracellular half-life. The synthesis of such analogs often involves the alkylation of a nucleobase with a haloalkylphosphonate. A propylphosphonate moiety could be introduced to modulate the compound's antiviral activity and pharmacokinetic profile.
Enzyme Inhibitors
Phosphonates are known inhibitors of various enzymes, including proteases and phosphatases. For instance, bisphosphonates are potent inhibitors of farnesyl pyrophosphate synthase, an enzyme in the mevalonate (B85504) pathway, and are used to treat bone resorption diseases.[8][9][10] The propyl group of this compound could be incorporated into novel enzyme inhibitors to explore structure-activity relationships and optimize inhibitory potency.
Visualizations
Michaelis-Arbuzov Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Michaelis-Arbuzov reaction.
Horner-Wadsworth-Emmons Reaction Workflow
Caption: General workflow for the Horner-Wadsworth-Emmons reaction using this compound.
Potential Signaling Pathway Inhibition
Caption: Schematic of a signaling pathway inhibited by a propylphosphonate-based bioactive molecule.
Conclusion
This compound represents a valuable, albeit underutilized, reagent in the synthesis of bioactive molecules. The established methodologies of the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions provide reliable pathways for its incorporation into diverse molecular scaffolds. Further exploration of its use in the synthesis of novel antiviral agents, enzyme inhibitors, and other therapeutic candidates is warranted to fully realize its potential in drug discovery and development. The protocols and data presented herein, derived from the broader class of dialkyl phosphonates, serve as a foundational guide for researchers venturing into this area.
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 8. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl Propylphosphonate and its Analogs as Ligands in Coordination Chemistry
Disclaimer: Information specifically detailing the coordination chemistry of dimethyl propylphosphonate (DMPP) as a ligand is scarce in the current scientific literature. The following application notes and protocols are based on studies of closely related and structurally similar dialkyl phosphonates, such as dimethyl methylphosphonate (B1257008) and diethyl phosphonate (B1237965). These examples are intended to provide representative insights into the expected coordination behavior and potential applications of DMPP.
Introduction to Dialkyl Phosphonates as Ligands
Dialkyl phosphonates are a class of organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy groups, and single-bonded to an alkyl or aryl group.[1] The phosphoryl oxygen possesses a significant negative partial charge, making it an excellent donor atom for coordination to metal ions.[2] This ability to act as a ligand allows dialkyl phosphonates to form a wide variety of coordination complexes with transition metals, lanthanides, and main group elements.[3][4] The coordination can occur in a monodentate fashion through the phosphoryl oxygen, or in a bridging mode, leading to the formation of polynuclear complexes and coordination polymers.[2] The nature of the alkyl or aryl group on the phosphorus atom, as well as the alkoxy substituents, can influence the steric and electronic properties of the ligand, thereby affecting the structure and reactivity of the resulting metal complexes.[5]
Application Notes
Homogeneous Catalysis
Metal complexes of dialkyl phosphonates have shown significant promise as catalysts in a variety of organic transformations. The phosphonate ligand can modulate the electronic and steric environment of the metal center, influencing its catalytic activity and selectivity.
-
Cross-Coupling Reactions: Copper complexes of phosphonates have been utilized as catalysts for C-P bond formation through the coupling of H-phosphonates with aryl and vinyl halides.[6] These reactions are valuable for the synthesis of more complex organophosphorus compounds. Copper-catalyzed methods have also been developed for the synthesis of mixed alkyl aryl phosphonates.[7]
-
Oxidation and Reduction Reactions: Metal phosphonate complexes can act as catalysts for oxidation and reduction reactions. The specific catalytic activity is dependent on the choice of both the metal center and the phosphonate ligand.[8]
-
CO2 Fixation: Certain metal phosphonate networks have been investigated as heterogeneous catalysts for the chemical fixation of carbon dioxide, for example, in the synthesis of cyclic carbonates from epoxides.[9]
Materials Science
The ability of phosphonate ligands to bridge multiple metal centers has been exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, which can be utilized for gas storage and separation.[10] Lanthanide phosphonate coordination polymers are also of interest for their potential luminescent properties.[11]
Relevance to Drug Development and Medicinal Chemistry
While simple dialkyl phosphonates like DMPP are not typically used directly as therapeutic agents, the broader class of phosphonates has significant applications in medicine.[1]
-
Enzyme Inhibition: Phosphonates can act as mimics of phosphate (B84403) groups and inhibit enzymes that process phosphate-containing substrates.[12] This property is the basis for the activity of several antiviral and anticancer drugs.
-
Bone Targeting: Bisphosphonates, which contain two phosphonate groups, have a high affinity for calcium ions and are used to target bone tissue for the treatment of osteoporosis and other bone-related diseases.[3]
-
Radiopharmaceuticals: The strong chelating ability of phosphonates makes them suitable ligands for radionuclides used in medical imaging and therapy.[3] Complexes of phosphonates with radioactive metal ions can be designed to target specific tissues or organs.
-
Ionophores: Some phosphonate-containing molecules have been shown to act as ionophores, facilitating the transport of metal ions across cell membranes. This has potential applications in modulating intracellular metal ion concentrations.[13] For instance, certain zinc-phosphonate complexes have been studied for their potential neuroprotective properties.[13]
Experimental Protocols
Protocol 1: Synthesis of a Generic Copper(II)-Dialkyl Phosphonate Complex
This protocol describes a general method for the synthesis of a copper(II) complex with a simple dialkyl phosphonate ligand, analogous to DMPP.
Materials:
-
Copper(II) chloride (CuCl₂)
-
Dialkyl phosphonate (e.g., diethyl phosphonate)
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve copper(II) chloride (1 mmol) in anhydrous ethanol (20 mL).
-
In a separate flask, dissolve the dialkyl phosphonate (2 mmol) and triethylamine (2.2 mmol) in anhydrous ethanol (10 mL).
-
Slowly add the ligand solution to the copper(II) chloride solution with constant stirring.
-
A precipitate may form immediately or upon stirring for a period of time (typically 1-4 hours) at room temperature.
-
After the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the solid with small portions of cold anhydrous ethanol and then with anhydrous diethyl ether.
-
Dry the product under vacuum.
Characterization:
The resulting complex can be characterized by techniques such as:
-
Infrared (IR) Spectroscopy: To observe the shift in the P=O stretching frequency upon coordination to the copper ion.
-
Elemental Analysis: To determine the stoichiometry of the complex.
-
X-ray Crystallography: To determine the solid-state structure of the complex if suitable crystals can be obtained.
Protocol 2: Synthesis of a Generic Lanthanide(III)-Dialkyl Phosphonate Complex
This protocol outlines a general procedure for the synthesis of a lanthanide complex with a dialkyl phosphonate ligand.
Materials:
-
Lanthanide(III) nitrate (B79036) hexahydrate (e.g., La(NO₃)₃·6H₂O)
-
Dialkyl phosphonate (e.g., dimethyl methylphosphonate)
-
Anhydrous acetonitrile (B52724)
-
Anhydrous diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the lanthanide(III) nitrate hexahydrate (1 mmol) in anhydrous acetonitrile (15 mL).
-
Add the dialkyl phosphonate (3 mmol) to the solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
If a precipitate forms, collect it by filtration. If no precipitate forms, slowly add anhydrous diethyl ether to the solution until a solid precipitates out.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with anhydrous diethyl ether.
-
Dry the product under vacuum.
Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): To characterize the complex in solution. For paramagnetic lanthanide ions, significant shifts in the NMR signals are expected.[14][15]
-
Luminescence Spectroscopy: For complexes of luminescent lanthanides (e.g., Eu³⁺, Tb³⁺), emission and excitation spectra can be recorded to study their photophysical properties.
-
Mass Spectrometry: To confirm the mass of the complex.
Data Presentation
Due to the lack of specific crystallographic data for this compound complexes, the following table presents representative data for a related copper(II) complex with a phosphonate ligand, illustrating the type of quantitative information that can be obtained from X-ray crystal structure analysis.
Table 1: Selected Bond Lengths and Angles for a Representative Copper(II)-Phosphonate Complex
| Parameter | Value |
| Bond Lengths (Å) | |
| Cu-O (phosphonate) | 1.95 - 2.00 |
| P=O | 1.48 - 1.52 |
| P-O (ester) | 1.55 - 1.60 |
| P-C | 1.78 - 1.82 |
| **Bond Angles (°) ** | |
| O(phosphonate)-Cu-O(other ligand) | 85 - 95 |
| O=P-O (ester) | 110 - 115 |
| O=P-C | 112 - 118 |
| O(ester)-P-C | 105 - 110 |
Note: The values presented are typical ranges observed for copper(II) complexes with phosphonate ligands and are for illustrative purposes only.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of metal-dialkyl phosphonate complexes.
Conceptual Diagram of Phosphonate Ligand Coordination
Caption: A simplified representation of a this compound ligand coordinating to a metal ion.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Functionalised phosphonate ester supported lanthanide (Ln = La, Nd, Dy, Er) complexes. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Metal phosphonates as heterogeneous catalysts for highly efficient chemical fixation of CO2 under mild conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Umbelliferyloxymethyl phosphonate compounds-weakly binding zinc ionophores with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicchemistrydata.org [organicchemistrydata.org]
Application Note: Quantitative Analysis of Dimethyl Propylphosphonate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl propylphosphonate (DMPP) is an organophosphorus compound with a molecular weight of 152.13 g/mol and a chemical formula of C5H13O3P.[1] Organophosphonates are a class of compounds with diverse applications, and their accurate quantification is crucial in various research and development settings. This application note details a robust method for the determination of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on established principles for the analysis of related organophosphorus compounds, ensuring high sensitivity and selectivity.
Principle of Operation
This method utilizes the high separation efficiency of gas chromatography (GC) to isolate this compound from the sample matrix. The separated analyte is then introduced into a mass spectrometer (MS) for detection and quantification. Electron ionization (EI) is used to generate characteristic fragment ions of DMPP, which are then monitored to provide selective and sensitive detection. Quantification is achieved by comparing the response of the target analyte in a sample to that of a known concentration standard.
Materials and Methods
Apparatus
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
Sample vials with caps
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (if applicable)
Reagents and Standards
-
This compound (DMPP) standard, >98% purity
-
Methanol (B129727), HPLC grade
-
Dichloromethane (B109758), HPLC grade
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade[2]
-
Anhydrous sodium sulfate (B86663)
-
Helium (carrier gas), >99.999% purity
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Collect 10 mL of the liquid sample.
-
Extraction: Transfer the sample to a separatory funnel. Add 10 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collection of Organic Layer: Drain the lower organic layer into a clean collection tube.
-
Repeat Extraction: Repeat the extraction process two more times with fresh 10 mL portions of dichloromethane. Combine all organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Final Volume Adjustment: Adjust the final volume to 1 mL with methanol. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following GC-MS conditions are recommended as a starting point and may require optimization for specific instruments and matrices.
| Parameter | Condition |
| GC System | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 124 |
| Qualifier Ions (m/z) | 79, 97 |
Quantitative Data
The following table summarizes the expected quantitative performance of the method, adapted from studies on structurally similar organophosphorus compounds due to the limited availability of specific data for this compound.
| Parameter | Expected Value | Reference Compound | Citation |
| Limit of Detection (LOD) | ~0.2 µg/mL | Di-isopropyl methyl phosphonate | [3] |
| Limit of Quantitation (LOQ) | ~0.6 µg/mL | Di-isopropyl methyl phosphonate | [3] |
| Linearity (R²) | >0.99 | Organophosphate Esters | [2] |
| Recovery | 70-120% | Organophosphate Esters | [2] |
| Molecular Weight | 152.13 g/mol | This compound | [1] |
| Quantifier Ion (m/z) | 124 | This compound | Inferred |
| Qualifier Ions (m/z) | 79, 97 | This compound | Inferred |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Key logical steps in developing a GC-MS method for this compound.
References
High-Performance Liquid Chromatography (HPLC) Analysis of Dimethyl Propylphosphonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl propylphosphonate (DMPP) is an organophosphorus compound with the molecular formula C5H13O3P and a molecular weight of 152.13 g/mol .[1] As a dialkyl phosphonate (B1237965), it and other similar compounds are of interest in various fields, including as chemical warfare agent simulants, industrial chemicals, and as potential scaffolds in drug discovery. Accurate and reliable analytical methods for the quantification and purity assessment of DMPP are therefore crucial. High-performance liquid chromatography (HPLC) offers a versatile and robust platform for the analysis of such compounds.
This document provides detailed application notes and protocols for the analysis of this compound using reverse-phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with UV or mass spectrometry (MS) detection.
Analytical Approaches for Phosphonate Analysis
The analysis of phosphonates like DMPP by HPLC can be challenging due to their polarity and potential lack of a strong UV chromophore.[2] Several HPLC techniques can be employed, with the choice depending on the sample matrix, required sensitivity, and available instrumentation. The primary methods include:
-
Reverse-Phase HPLC (RP-HPLC): While less ideal for very polar compounds, with appropriate mobile phase modifiers, RP-HPLC on a C18 column can be effective.[2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds like phosphonates that show poor retention in reverse-phase systems.[2]
-
Ion-Pair Reversed-Phase HPLC: This method uses an ion-pairing reagent to increase the retention of charged phosphonates on a non-polar stationary phase.[2]
For sensitive and specific detection, especially when the analyte lacks a UV chromophore, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[2][4] For UV detection, pre-column derivatization to attach a chromophore to the DMPP molecule can be employed to enhance sensitivity.[2]
Experimental Protocols
Protocol 1: Reverse-Phase HPLC with UV or MS Detection
This protocol is a general method for the analysis of DMPP and can be optimized for specific applications.
Sample Preparation (Standard Solution):
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.[2]
-
If needed, perform serial dilutions to prepare calibration standards.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or MS (Electrospray Ionization - Positive Mode) |
Note: Since DMPP lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) may be possible but could have low sensitivity and be prone to interference. LC-MS is the recommended detection method for this protocol. For mass spectrometry applications, formic acid is a suitable mobile phase modifier.[5][6]
Protocol 2: HILIC with Mass Spectrometry Detection
This protocol is recommended for a more robust analysis of the polar DMPP, especially in complex matrices.
Sample Preparation (Aqueous Sample):
-
To 100 mL of the aqueous sample, add a suitable internal standard.
-
Perform solid-phase extraction (SPE) using a polymeric sorbent.
-
Elute the analyte with methanol (B129727) and/or ethyl acetate.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent with a high organic content (e.g., 80:20 acetonitrile:water) to match the initial mobile phase conditions.[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Atlantis Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm[2] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0[2] |
| Mobile Phase B | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0[2] |
| Gradient | Start with a high percentage of Mobile Phase B, with a concave gradient to an increased percentage of Mobile Phase A.[2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 2 µL |
| Detection | Mass Spectrometry (Electrospray Ionization - Positive Mode) |
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are representative and should be confirmed during in-house method validation.
Table 1: Chromatographic and Performance Data (RP-HPLC-MS)
| Parameter | Expected Value |
| Retention Time (t_R) | To be determined (typically 5-15 min) |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Chromatographic and Performance Data (HILIC-MS)
| Parameter | Expected Value |
| Retention Time (t_R) | To be determined (typically 2-10 min) |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.05 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 20 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Mandatory Visualizations
Logical Workflow for HPLC Method Selection
The selection of an appropriate HPLC method for phosphonate analysis is a critical step. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate HPLC method for phosphonate analysis.
Experimental Workflow for Sample Analysis
The general workflow from sample receipt to final data analysis is depicted below.
Caption: General experimental workflow for the HPLC analysis of this compound.
References
- 1. This compound | C5H13O3P | CID 87779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. archive.airo.co.in [archive.airo.co.in]
- 4. rsc.org [rsc.org]
- 5. Separation of Dimethyl (2-hydroxyethyl)phosphonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Dimethyl malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Laboratory Synthesis of Dimethyl Propylphosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of dimethyl propylphosphonate in a laboratory setting. The primary method described is the Michaelis-Arbuzov reaction, a reliable and widely used method for forming carbon-phosphorus bonds.[1][2][3][4]
Introduction
This compound is an organophosphorus compound with potential applications in various fields, including as a flame retardant and as an intermediate in the synthesis of more complex molecules.[5][6] The synthesis of dialkyl alkylphosphonates is most commonly achieved through the Michaelis-Arbuzov reaction.[1][2][3][4] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the case of this compound, trimethyl phosphite is reacted with a propyl halide. The general reactivity order for the alkyl halide is R-I > R-Br > R-Cl.[2]
Experimental Protocol: Michaelis-Arbuzov Synthesis of this compound
This protocol outlines the synthesis of this compound from trimethyl phosphite and 1-iodopropane (B42940).
Materials:
-
Trimethyl phosphite
-
1-Iodopropane
-
Anhydrous toluene (B28343) (or another suitable high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Distillation apparatus
-
Nitrogen or Argon gas inlet
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charging the Flask: Under a positive pressure of inert gas, charge the flask with trimethyl phosphite (1.0 equivalent).
-
Addition of Alkyl Halide: Slowly add 1-iodopropane (1.0-1.1 equivalents) to the stirred trimethyl phosphite. The reaction can be exothermic, so the addition rate may need to be controlled to maintain a steady temperature. For less reactive halides like propyl bromide or chloride, a higher temperature will be required to initiate the reaction.[2]
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the evolution of the byproduct, methyl iodide, which has a low boiling point (41-43 °C). The reaction is typically heated for several hours. The reaction temperature will depend on the solvent used, if any. Neat reactions (without solvent) are common, with the temperature being raised gradually.
-
Work-up and Purification: After the reaction is complete (as indicated by the cessation of methyl iodide evolution or by techniques like ³¹P NMR spectroscopy), the reaction mixture is cooled to room temperature. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.
Data Presentation
Table 1: Reactants and Reaction Conditions for this compound Synthesis
| Reactant/Parameter | Molar Ratio | Notes |
| Trimethyl phosphite | 1.0 | Should be freshly distilled for best results. |
| 1-Iodopropane | 1.0 - 1.1 | 1-Bromopropane or 1-chloropropane (B146392) can be used, but may require higher temperatures and longer reaction times.[2] |
| Temperature | Reflux | The exact temperature will depend on the boiling points of the reactants and the evolving byproduct. |
| Reaction Time | 2-6 hours | Can be monitored by TLC or ³¹P NMR. |
| Atmosphere | Inert (N₂ or Ar) | To prevent side reactions with moisture and oxygen. |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₃O₃P |
| Molecular Weight | 152.13 g/mol [5] |
| Appearance | Colorless liquid |
| Boiling Point | Data not explicitly found in search results. |
| Density | Data not explicitly found in search results. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: The Michaelis-Arbuzov Reaction
The synthesis proceeds via the Michaelis-Arbuzov reaction mechanism.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trimethyl phosphite on the electrophilic carbon of the propyl halide. This step forms a trialkoxypropylphosphonium halide intermediate.[1][2][4]
-
Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the methyl groups of the phosphonium (B103445) salt in an Sₙ2 reaction. This results in the formation of the final this compound product and a molecule of methyl halide as a byproduct.[1][2][4]
Caption: The Michaelis-Arbuzov reaction mechanism.
References
The Pivotal Role of Dimethyl Propylphosphonate in the Advancement of Novel Materials
For Immediate Release
[City, State] – December 22, 2025 – Dimethyl propylphosphonate and its closely related analogue, dimethyl methylphosphonate (B1257008) (DMMP), are emerging as critical components in the development of a wide range of novel materials. These organophosphorus compounds are finding significant applications as highly effective flame retardants, safety-enhancing electrolyte additives for lithium-ion batteries, and versatile precursors for surface functionalization and corrosion inhibition. Their growing importance is attributed to their ability to impart desirable properties such as enhanced fire safety, improved battery performance, and tailored surface characteristics to a variety of materials. This report provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound and its analogues in material science.
Flame Retardant Applications in Polymeric Materials
This compound is extensively utilized as a flame retardant in various polymers, most notably in polyurethane (PU) foams.[1] Its mechanism of action is twofold, involving both condensed-phase and gas-phase activity to suppress combustion.[2][3][4] In the condensed phase, upon heating, the phosphonate (B1237965) decomposes to form phosphoric acid, which promotes the dehydration of the polymer into a stable char layer.[2][5] This char acts as a physical barrier, insulating the underlying material from heat and oxygen.[3] In the gas phase, volatile phosphorus-containing radicals are released, which scavenge flammable H• and OH• radicals, thereby inhibiting the combustion chain reaction.[3]
Quantitative Data on Flame Retardant Performance
The addition of this compound or its analogues to polymeric materials significantly improves their fire resistance. The following table summarizes key flammability parameters for various polymer systems.
| Polymer System | Additive | Loading (wt%) | LOI (%) | pHRR (kW/m²) | THR (MJ/m²) | UL-94 Rating | Reference |
| Waterborne Polyurethane (WPU) | Pure WPU | 0 | 18.1 | 809.37 | 101.39 | - | [6] |
| Waterborne Polyurethane (WPU) | DMMP/Nano-Silica | - | 28.3 | 574.21 | 94.47 | V-0 | [6] |
| Rigid Polyurethane Foam (RPUF) | Bio-based polyol (ref) | 0 | - | - | - | - | [7] |
| Rigid Polyurethane Foam (RPUF) | DMPP | 20 | >21 | Reduced | Reduced | Self-extinguishing | [7] |
| Fiber Reinforced Plastics (FRP) | DMMP | 10 | 30.4 | - | - | - | [8] |
LOI: Limiting Oxygen Index; pHRR: Peak Heat Release Rate; THR: Total Heat Release; DMMP: Dimethyl methylphosphonate; DMPP: this compound.
Experimental Protocol: Synthesis of Flame-Retardant Rigid Polyurethane Foam
This protocol describes the preparation of a bio-based rigid polyurethane foam (RPUF) incorporating this compound (DMPP) as a flame retardant.[7]
Materials:
-
Petrochemical polyether polyol (e.g., Rokopol® RF-551)
-
Bio-polyol (e.g., from rapeseed oil)
-
This compound (DMPP)
-
Polymeric methylene (B1212753) diphenyldiisocyanate (pMDI)
-
Surfactant (e.g., Niax® Silicone L-6915)
-
Catalyst (e.g., Polycat® 218)
-
Water (blowing agent)
Procedure:
-
Preparation of the Polyol Premix (Component A):
-
In a suitable container, thoroughly mix the petrochemical polyol and the bio-polyol in the desired ratio (e.g., 60:40 wt%).
-
Add the surfactant, catalyst, and water to the polyol mixture and stir until a homogeneous solution is obtained.
-
Introduce 20 parts per hundred polyol (php) of DMPP to the mixture and continue stirring to ensure uniform dispersion.
-
-
Foaming Process:
-
Combine the polyol premix (Component A) with the pMDI (Component B) at the appropriate isocyanate index.
-
Mechanically stir the mixture at high speed (e.g., 2000 rpm) for a short duration (5-10 seconds).
-
Immediately pour the reacting mixture into an open mold and allow it to free-rise at ambient temperature.
-
The foam is then cured at an elevated temperature (e.g., 60°C) for a specified time to complete the polymerization process.
-
Characterization:
-
The flammability of the resulting foam can be assessed using techniques such as Limiting Oxygen Index (LOI) testing, UL-94 vertical burn tests, and cone calorimetry.[9]
-
Thermal stability can be evaluated using Thermogravimetric Analysis (TGA).[10][11]
Enhancing the Safety of Lithium-Ion Batteries
The inherent flammability of the organic carbonate-based electrolytes used in lithium-ion batteries is a significant safety concern. This compound and its analogues are being investigated as flame-retardant additives to mitigate this risk.[12] These phosphonates have low viscosity and are compatible with common electrolyte solvents.[12] Their primary role is to suppress the flammability of the electrolyte, often measured by the self-extinguishing time (SET).[13][14][15]
The mechanism of action involves the phosphonate participating in the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface.[16][17][18] This modified SEI layer can suppress the decomposition of the electrolyte and inhibit the growth of lithium dendrites, thereby improving the overall safety and cycling performance of the battery.[18]
Quantitative Data on Electrolyte Performance
The addition of phosphonate-based additives can significantly impact the electrochemical and safety properties of lithium-ion battery electrolytes.
| Electrolyte System | Additive | Concentration (vol%) | Ionic Conductivity (mS/cm) | SET (s/g) | Capacity Retention (%) | Reference |
| 1M LiPF6 in EC/DMC | None | 0 | ~10 | High | - | [19] |
| 1M LiPF6 in EC/DMC | PFIL | 20 | Slightly Decreased | 174.1 | 99.2 (after 100 cycles) | [19] |
| 1M LiPF6 in EC/DEC/DMC | TMP | 5 | - | Significantly Reduced | 99.6 (after 300 cycles) | [12] |
EC: Ethylene Carbonate; DMC: Dimethyl Carbonate; PFIL: Phosphonate-functionalized imidazolium (B1220033) ionic liquid; TMP: Trimethyl phosphate; SET: Self-Extinguishing Time.
Experimental Protocol: Preparation and Evaluation of a Flame-Retardant Electrolyte
This protocol outlines the steps for preparing a lithium-ion battery electrolyte with a phosphonate additive and evaluating its flammability.
Materials:
-
Lithium hexafluorophosphate (B91526) (LiPF₆)
-
Ethylene carbonate (EC)
-
Dimethyl carbonate (DMC)
-
This compound (DMPP)
-
Argon-filled glovebox
-
Magnetic stirrer
-
Ceramic fiber paper
Procedure:
-
Electrolyte Preparation (inside an argon-filled glovebox):
-
Prepare the solvent mixture by combining EC and DMC in the desired volumetric ratio (e.g., 1:1).
-
Slowly dissolve LiPF₆ in the solvent mixture to achieve the target concentration (e.g., 1 M). Stir until the salt is completely dissolved.
-
Add the desired volume percentage of DMPP to the electrolyte solution and stir to ensure homogeneity.
-
-
Self-Extinguishing Time (SET) Measurement: [15]
-
Cut a piece of ceramic fiber paper to standard dimensions (e.g., 20 mm x 15 mm x 5 mm).
-
Dry the ceramic fiber paper in an oven and weigh it (m₁).
-
Soak the dried paper in the prepared electrolyte for a specific duration.
-
Remove the soaked paper and weigh it again (m₂).
-
Suspend the soaked paper and ignite it with a flame.
-
Record the time (t) it takes for the flame to self-extinguish after the ignition source is removed.
-
Calculate the SET value using the formula: SET = t / (m₂ - m₁).
-
Surface Functionalization and Corrosion Inhibition
Dialkyl phosphonates, such as this compound, serve as valuable precursors for the synthesis of phosphonic acids.[15] Phosphonic acids are highly effective at binding to metal oxide surfaces, making them excellent candidates for the surface functionalization of nanoparticles and as corrosion inhibitors.[20][21][22] The strong interaction between the phosphonate group and metal oxides allows for the formation of stable, self-assembled monolayers that can alter the surface properties of materials.[22]
Quantitative Data on Surface Modification
The effectiveness of surface functionalization can be quantified by measuring the surface coverage or grafting density of the phosphonic acid on the nanoparticle surface.
| Nanoparticle | Ligand | Grafting Density (molecules/nm²) | Analytical Method | Reference |
| TiO₂ | Phenylphosphonic Acid | ~4-5 | TGA | [22] |
| Iron Oxide | Dodecyl Phosphonate | - | TGA, DSC | [23] |
| Iron Oxide | Hexadecyl Phosphonate | - | TGA, DSC | [23] |
TGA: Thermogravimetric Analysis; DSC: Differential Scanning Calorimetry.
Experimental Protocol: Surface Functionalization of Zirconia Nanoparticles with Phenylphosphonic Acid
This protocol details the procedure for modifying the surface of zirconia (ZrO₂) nanoparticles with phenylphosphonic acid (PPA).[21]
Materials:
-
Zirconia nanosuspension (e.g., 10% w/w in water)
-
Phenylphosphonic acid (PPA)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Centrifuge
Procedure:
-
Reaction Setup:
-
Place a known amount of the ZrO₂ nanosuspension into a round-bottom flask.
-
Slowly add the desired amount of PPA powder to the nanosuspension while stirring vigorously. The molar ratio of ZrO₂ to PPA can be varied to control the surface coverage (e.g., starting with a 50:1 molar ratio).
-
-
Grafting Reaction:
-
Heat the mixture to 100°C under continuous stirring and maintain for 4 hours.
-
-
Purification:
-
Cool the suspension to room temperature.
-
Centrifuge the suspension at high speed (e.g., 12,000 x g) for 15-30 minutes to pellet the functionalized nanoparticles.
-
Discard the supernatant and resuspend the pellet in distilled water.
-
Repeat the centrifugation and resuspension steps at least twice to remove any unbound PPA.
-
-
Final Product:
-
After the final wash, the pellet of PPA-functionalized ZrO₂ nanoparticles can be redispersed in a suitable solvent for further use or dried for characterization.
-
Characterization:
-
Successful functionalization can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy, which will show characteristic peaks for the P-O-Zr bond.
-
The amount of grafted PPA can be quantified using Thermogravimetric Analysis (TGA).[22]
References
- 1. Bio‐based rigid polyurethane foam composites reinforced with flame retardants: From synthesis to performance evaluation (2024) | Emre Akdoğan | 5 Citations [scispace.com]
- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 3. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00143A [pubs.rsc.org]
- 4. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. setaramsolutions.com [setaramsolutions.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Flammability of Li-Ion Battery Electrolytes: Flash Point and Self-Extinguishing Time Measurements | Semantic Scholar [semanticscholar.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. CN105403655A - Method for testing flame retardant property of electrolyte solution - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. oaepublish.com [oaepublish.com]
- 19. Quantification of Nanomaterial Surfaces [sciltp.com]
- 20. benchchem.com [benchchem.com]
- 21. Design of Hybrid PAH Nanoadsorbents by Surface Functionalization of ZrO2 Nanoparticles with Phosphonic Acids [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Dimethyl Propylphosphonate: Application Notes on its Role in Phosphonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl propylphosphonate (DMPP) is an organophosphorus compound with the chemical formula CH₃CH₂CH₂P(O)(OCH₃)₂. While it contains a phosphonate (B1237965) group, it is crucial to understand that This compound is not typically employed as a phosphorylating agent in the conventional sense of transferring a phosphate (B84403) or phosphonate group to a substrate like an alcohol or amine. Instead, its primary role in organic synthesis is as a precursor or building block for the synthesis of more complex phosphonate-containing molecules. This document provides an overview of the synthesis of this compound and its characteristic reactivity, distinguishing it from true phosphorylating agents.
Synthesis of this compound
The most common and industrially significant method for the synthesis of this compound and other dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction . This reaction involves the treatment of a trialkyl phosphite (B83602), in this case, trimethyl phosphite, with an alkyl halide, such as 1-iodopropane (B42940) or 1-bromopropane.
Reaction Scheme:
Figure 1: General scheme of the Michaelis-Arbuzov reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Michaelis-Arbuzov Reaction
-
Materials:
-
Trimethyl phosphite
-
1-Iodopropane (or 1-bromopropane)
-
Reaction flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure: a. To a reaction flask under an inert atmosphere, add trimethyl phosphite. b. Slowly add 1-iodopropane to the stirred trimethyl phosphite. The reaction is often exothermic. c. After the initial exothermic reaction subsides, heat the mixture to reflux. The reaction progress can be monitored by observing the formation of methyl iodide as a byproduct. d. Continue refluxing until the reaction is complete (typically several hours). Completion can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the trimethyl phosphite peak and the appearance of the this compound peak. e. After cooling to room temperature, the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Reactivity of this compound: Not a Phosphorylating Agent
A phosphorylating agent is a reagent that facilitates the introduction of a phosphate (RO)₂P(O)O- or phosphonate R'P(O)(OR)- group onto a nucleophile, typically through the formation of a P-O or P-N bond. Common phosphorylating agents include phosphorus oxychloride (POCl₃), phosphoramidites, and various activated phosphate esters.
The reactivity of this compound does not align with this function. The P-C bond in this compound is generally stable and not readily cleaved to transfer the propylphosphonate moiety. The primary modes of reactivity for dialkyl alkylphosphonates like DMPP involve:
-
Deprotonation of the α-carbon: The protons on the carbon adjacent to the phosphonate group can be removed by a strong base (e.g., n-butyllithium) to form a carbanion. This nucleophilic species can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, in reactions like the Horner-Wadsworth-Emmons reaction. This allows for the elongation of the carbon chain.
-
Hydrolysis of the phosphonate esters: The methyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. This is a common transformation to unmask the phosphonic acid functionality, which is often important for biological activity in drug development.[1]
The following diagram illustrates the typical reactivity pathways of a dialkyl alkylphosphonate, which do not involve phosphorylation of a substrate.
Figure 2: Reactivity pathways of this compound.
Standard Methods for Phosphorylation in Drug Development
For researchers aiming to introduce a phosphonate or phosphate group into a molecule, several established methods are available that utilize true phosphorylating agents. The choice of reagent depends on the nature of the substrate and the desired product.
Table 1: Common Phosphorylating Agents and Their Applications
| Phosphorylating Agent | Substrate | Product | Key Features |
| Phosphorus oxychloride (POCl₃) | Alcohols, Phenols | Dichlorophosphates, subsequently hydrolyzed to phosphates | Harsh conditions, often requires a base. |
| Diethyl chlorophosphate ((EtO)₂P(O)Cl) | Alcohols, Amines | Diethyl phosphates, Diethyl phosphoramidates | Milder than POCl₃. |
| Phosphoramidites | Alcohols | Phosphite triesters, subsequently oxidized to phosphates | Widely used in automated DNA/RNA synthesis. |
| Diphenyl phosphite ((PhO)₂P(O)H) | Alcohols, Amines (in the presence of a condensing agent) | Phosphonates, Phosphonamidates | Versatile reagent for P-O and P-N bond formation. |
Experimental Protocol: General Phosphorylation of an Alcohol using Diethyl Chlorophosphate
-
Materials:
-
Substrate alcohol
-
Diethyl chlorophosphate
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Reaction vessel under an inert atmosphere
-
-
Procedure: a. Dissolve the substrate alcohol and the tertiary amine base in the anhydrous solvent in the reaction vessel at 0 °C. b. Slowly add a solution of diethyl chlorophosphate in the same solvent to the reaction mixture. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). d. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. e. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.
Conclusion
This compound serves as a valuable synthetic intermediate for the construction of molecules containing the propylphosphonate moiety. Its synthesis is readily achieved via the Michaelis-Arbuzov reaction. However, it is not a phosphorylating agent. Its reactivity is characterized by reactions at the α-carbon and hydrolysis of the ester groups. For the introduction of phosphate or phosphonate groups onto nucleophilic substrates, researchers should turn to established phosphorylating agents and protocols. Understanding this distinction is critical for the effective design and execution of synthetic strategies in drug development and materials science.
References
Application Notes and Protocols for the Biological Activity Screening of Dimethyl Propylphosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activity screening of dimethyl propylphosphonate derivatives. This document details experimental protocols for assessing antimicrobial, antifungal, herbicidal, and insecticidal activities, and presents available quantitative data in structured tables for comparative analysis. Visual diagrams generated using the DOT language are included to illustrate key experimental workflows.
Introduction
This compound and its derivatives represent a class of organophosphorus compounds with potential applications in various fields, including medicine and agriculture. Their structural similarity to phosphates allows them to interact with biological systems, exhibiting a range of activities. This document outlines the methodologies for screening these compounds to identify and quantify their biological effects.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established methods in organophosphorus chemistry. A common and versatile method is the Michaelis-Arbuzov reaction.[1]
General Synthesis Protocol via Michaelis-Arbuzov Reaction
This protocol describes a general procedure for the synthesis of this compound derivatives.
Materials:
-
Triethyl phosphite (B83602)
-
Appropriate alkyl halide (e.g., 1-bromopropane (B46711) for this compound)
-
Dry toluene
-
Anhydrous potassium carbonate (optional, for purification)
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite and the desired alkyl halide in a 1:1.1 molar ratio in dry toluene.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR.
Antimicrobial Activity Screening
The antimicrobial potential of this compound derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ampicillin)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each this compound derivative.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive control wells (bacteria with a standard antibiotic) and negative control wells (bacteria with solvent only and media alone).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antimicrobial Activity Data
While specific MIC values for a broad range of this compound derivatives are not extensively reported, studies on related dialkyl phosphonates have shown moderate antimicrobial activity. For instance, certain dialkyl heteroarylphosphonates exhibited moderate activity against various bacterial strains.[2]
Table 1: Antimicrobial Activity of Selected Phosphonate (B1237965) Derivatives (Illustrative)
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Dialkyl heteroarylphosphonates | S. aureus | Moderate Activity | [2] |
| Dialkyl heteroarylphosphonates | E. coli | Moderate Activity | [2] |
| Dimethyl-substituted phosphonium (B103445) salts | S. aureus (MRSA) | 0.78 | [3] |
| Trimethyl-substituted phosphonium salts | E. coli | 28 µM | [3] |
Note: This table is illustrative and includes data from related phosphonate compounds to indicate potential activity ranges.
Antifungal Activity Screening
The antifungal properties of this compound derivatives can be evaluated by determining their ability to inhibit the growth of fungal pathogens.
Protocol for Antifungal Susceptibility Testing
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) for antifungal activity.
Materials:
-
Fungal strains (e.g., Aspergillus niger, Fusarium oxysporum)
-
Potato Dextrose Agar (B569324) (PDA) or Potato Dextrose Broth (PDB)
-
This compound derivatives
-
Positive control antifungal agent (e.g., Nystatine)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds.
-
For the broth dilution method, follow a similar procedure as the MIC determination for bacteria, using PDB and appropriate fungal inoculums.
-
For the agar dilution method, incorporate different concentrations of the compounds into molten PDA before pouring the plates.
-
Inoculate the center of the agar plates with a small disk of the fungal mycelium.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to the control.
-
The MIC is the lowest concentration that completely inhibits fungal growth. The IC50 is the concentration that causes 50% inhibition of fungal growth.[4][5]
Antifungal Activity Data
Studies on dialkyl alkylphosphonates and dialkyl phenylphosphonates have demonstrated their fungicidal properties.[4][5]
Table 2: Fungicidal Activity of Dialkyl Alkylphosphonates and Phenylphosphonates [4][5]
| Compound | Fungal Species | MIC (ppm) | IC50 (ppm) |
| Diethyl ethylphosphonate | Leveillula taurica | 40 | - |
| Diethyl ethylphosphonate | Peronospora tabacina | 40 | - |
| Diethyl p-hydroxyphenylphosphonate | Aspergillus flavus | 10 | 5 |
| Diethyl p-hydroxyphenylphosphonate | Aspergillus niger | 10 | 5 |
| Diethyl p-methoxyphenylphosphonate | Fusarium oxysporium | 5 | 2 |
| Diethyl p-methoxyphenylphosphonate | Rhizopus stolonifer | 5 | 2 |
Herbicidal Activity Screening
The potential of this compound derivatives as herbicides can be assessed through in vitro and in vivo bioassays.
Protocol for Herbicidal Bioassay
This protocol describes a method for evaluating the herbicidal effects on seed germination and seedling growth.
Materials:
-
Seeds of monocotyledonous and dicotyledonous plants (e.g., lettuce, ryegrass)
-
Petri dishes with filter paper
-
This compound derivatives
-
Solvent (e.g., acetone)
-
Growth chamber
Procedure:
-
Prepare different concentrations of the test compounds in a suitable solvent.
-
Place filter papers in Petri dishes and moisten them with the test solutions. A solvent-only control should be included.
-
Place a known number of seeds on the filter paper in each Petri dish.
-
Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions.
-
After a specific period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control.
-
The IC50 value (concentration causing 50% inhibition) can be determined from the dose-response curve.
Herbicidal Activity Data
While specific data for this compound derivatives is limited, research on other phosphonate esters has indicated their potential as herbicides.[6][7]
Table 3: Herbicidal Activity of Selected Phosphonate Esters (Illustrative)
| Compound/Derivative | Target Plant | Activity | Reference |
| n-alkylphosphonamidates | Tomato (Solanum lycopersicum L.) | Varied activity levels | [6][7] |
| Glyphosate (a phosphonate) | Broad-spectrum | High | [1] |
Note: This table provides illustrative data on related compounds to indicate the potential for herbicidal activity in this class of molecules.
Insecticidal Activity Screening
The insecticidal properties of this compound derivatives can be determined by assessing their toxicity against target insect species.
Protocol for Insecticidal Bioassay (Contact Toxicity)
This protocol outlines a method for determining the median lethal dose (LD50) through topical application.
Materials:
-
Target insect species (e.g., houseflies, mosquitoes)
-
This compound derivatives dissolved in a suitable solvent (e.g., acetone)
-
Microsyringe or micro-applicator
-
Holding cages
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
Immobilize the insects (e.g., by chilling).
-
Using a microsyringe, apply a small, known volume (e.g., 1 µL) of the test solution to a specific part of the insect's body (e.g., the dorsal thorax).
-
Treat a control group of insects with the solvent only.
-
Place the treated insects in holding cages with access to food and water.
-
Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LD50 value, the dose required to kill 50% of the test population, using probit analysis.
Insecticidal Activity Data
Table 4: Acute Oral LD50 of Selected Organophosphorus Insecticides in Rats (Illustrative) [9]
| Insecticide | Oral LD50 (mg/kg) |
| Chlorpyrifos | 82-270 |
| Malathion | 1375-2825 |
| Parathion | 3.6-13 |
Note: This table presents data for other organophosphate insecticides to provide a general context for the potential toxicity range.
Conclusion
The protocols and data presented in these application notes provide a framework for the systematic screening of this compound derivatives for various biological activities. While specific quantitative data for this particular subclass of phosphonates is still emerging, the methodologies outlined here, along with the illustrative data from related compounds, offer a valuable resource for researchers in the fields of drug discovery and agrochemical development. Further research is warranted to synthesize and evaluate a broader range of this compound derivatives to fully elucidate their structure-activity relationships and potential applications.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of dimethyl- and trimethyl-substituted phosphonium salts with alkyl chains of various lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpapress.com [arpapress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organophosphate - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl Propylphosphonate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl propylphosphonate. It offers troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and data-driven insights to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602), in this case, trimethyl phosphite, with an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.[1][2][3]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several key factors:
-
Reactivity of the Alkyl Halide: The choice of the propyl halide is critical. The general reactivity trend is propyl iodide > propyl bromide > propyl chloride.[2][4] Using a more reactive halide can significantly improve the reaction rate and yield.
-
Purity of Reactants: The purity of the trimethyl phosphite is crucial, as it is susceptible to oxidation and hydrolysis, which can reduce its nucleophilicity.[4] It is advisable to use freshly distilled trimethyl phosphite for optimal results.
-
Reaction Temperature and Time: The classical Michaelis-Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160°C.[4] Insufficient heating can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of reactants or products. Reaction progress should be monitored to determine the optimal time.
-
Side Reactions: Competing reactions can consume starting materials and lower the yield of the desired this compound.[4]
Q3: What are the common side products in the synthesis of this compound?
A3: A common side reaction involves the newly formed methyl halide (a byproduct of the reaction) reacting with the starting trimethyl phosphite. This can lead to the formation of dimethyl methylphosphonate (B1257008) as an impurity. Using a phosphite with low molecular weight alkyl groups like trimethyl phosphite is advantageous as the resulting methyl halide is volatile and can be removed by distillation during the reaction to minimize this side reaction.[5]
Q4: Can a catalyst be used to improve the reaction conditions?
A4: Yes, Lewis acids can be employed as catalysts to facilitate the Michaelis-Arbuzov reaction under milder conditions, often at or near room temperature.[1] Common catalysts include zinc bromide (ZnBr₂) and indium(III) bromide (InBr₃).[4] The use of a catalyst can help to avoid high temperatures that might lead to side reactions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by several analytical techniques, including Thin Layer Chromatography (TLC), Gas Chromatography (GC), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[4] ³¹P NMR is particularly useful for observing the disappearance of the starting phosphite and the appearance of the phosphonate (B1237965) product.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides actionable solutions.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Low Reactivity of Alkyl Halide: Using 1-chloropropane. | Switch to a more reactive alkyl halide such as 1-bromopropane or 1-iodopropane.[2][4] |
| Insufficient Reaction Temperature: Reaction temperature is too low for the uncatalyzed reaction. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. The typical range for the classical reaction is 120-160°C.[4] | |
| Impure Trimethyl Phosphite: The phosphite may have oxidized or hydrolyzed. | Use freshly distilled trimethyl phosphite for the reaction.[4] | |
| Formation of Multiple Byproducts | Reaction with Methyl Halide Byproduct: The generated methyl bromide or iodide is reacting with the starting phosphite. | Since trimethyl phosphite is used, the resulting methyl halide is volatile. Perform the reaction at a temperature that allows for the continuous removal of the methyl halide by distillation as it is formed.[5] |
| Elimination Products (Propene): This is more likely with secondary halides but can occur at high temperatures. | If using a catalyst is an option, it may allow for lower reaction temperatures, thus minimizing elimination.[4] | |
| Incomplete Reaction | Sub-optimal Stoichiometry: Incorrect ratio of reactants. | Use a slight excess (e.g., 1.1-1.2 equivalents) of trimethyl phosphite to ensure the complete conversion of the propyl halide. |
| Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Monitor the reaction over a longer period using TLC, GC, or ³¹P NMR to determine the optimal reaction time.[4] | |
| Difficulty in Product Purification | Co-eluting Impurities: The product and impurities have similar polarities. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) can improve separation.[6] |
| Thermal Decomposition during Distillation: The product may be sensitive to high temperatures. | Purify the product using vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition. |
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize how different reaction parameters can influence the yield of phosphonates in Michaelis-Arbuzov reactions. While this data is for an analogous reaction (synthesis of diethyl benzylphosphonate), the general trends are applicable to the synthesis of this compound.
Table 1: Effect of Catalyst on the Synthesis of Diethyl Benzylphosphonate [7]
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| None | 150-160 | 2-4 | ~85 |
| ZnBr₂ (0.2 eq) | Room Temperature | 1 | ~95 |
Table 2: Effect of Alkyl Halide on Phosphonate Synthesis [2][4]
| Alkyl Halide | General Reactivity | Expected Yield |
| Propyl Iodide | High | Good to Excellent |
| Propyl Bromide | Moderate | Good |
| Propyl Chloride | Low | Poor to Moderate |
Experimental Protocols
Protocol 1: Classical (Uncatalyzed) Synthesis of this compound
This protocol describes a standard, uncatalyzed Michaelis-Arbuzov reaction.
Materials:
-
Trimethyl phosphite (1.1 equivalents)
-
1-Bromopropane (1 equivalent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Distillation apparatus
-
Nitrogen or Argon gas inlet
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is dry.
-
Charge the flask with 1-bromopropane and trimethyl phosphite.
-
Under a nitrogen atmosphere, heat the reaction mixture to 120-140°C with vigorous stirring.
-
The methyl bromide byproduct will begin to distill off. The reaction is typically complete within 2-4 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Lewis Acid-Catalyzed Synthesis of this compound
This protocol outlines a milder, catalyzed version of the reaction.
Materials:
-
Trimethyl phosphite (1.2 equivalents)
-
1-Bromopropane (1 equivalent)
-
Zinc bromide (ZnBr₂) (0.2 equivalents)
-
Dichloromethane (B109758) (anhydrous)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-bromopropane in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere, add trimethyl phosphite.
-
Add zinc bromide to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or vacuum distillation to afford pure this compound.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the mechanism of the Michaelis-Arbuzov reaction and a general workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of Dimethyl Propylphosphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl propylphosphonate. The following information is designed to address common challenges and side reactions encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602), typically trimethyl phosphite, with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).[1][2]
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
A2: The most prevalent side reaction is the formation of dimethyl methylphosphonate (B1257008). This occurs when the methyl halide byproduct, generated during the main reaction, reacts with the starting trimethyl phosphite in a secondary Michaelis-Arbuzov reaction.[3] At elevated temperatures, elimination reactions leading to the formation of propene can also occur, although this is less common with primary alkyl halides like 1-bromopropane.[1]
Q3: How can I minimize the formation of the dimethyl methylphosphonate byproduct?
A3: To reduce the formation of dimethyl methylphosphonate, it is crucial to remove the methyl halide byproduct as it is formed. This can be achieved by performing the reaction at a temperature that allows for the continuous distillation of the volatile methyl halide (e.g., methyl bromide, b.p. 3.6 °C).[1] Using an excess of the propyl halide can also help to favor the desired reaction with trimethyl phosphite.
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purifying this compound from the reaction mixture is fractional distillation under reduced pressure.[4] This technique is effective in separating the desired product from less volatile impurities and any unreacted starting materials. For challenging separations, especially on a smaller scale, silica (B1680970) gel chromatography may be employed.[5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the Michaelis-Arbuzov reaction can be monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR.[6] In ³¹P NMR, the disappearance of the trimethyl phosphite signal and the appearance of the this compound signal indicate the progression of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze the reaction mixture for the presence of products and byproducts.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or NMR to ensure completion. - Use a more reactive propyl halide (iodide > bromide > chloride).[8] |
| Steric hindrance. | While less of a concern with propyl halides, ensure that the reagents are of high purity. | |
| Significant side product formation. | Optimize reaction conditions to minimize side reactions (see below). | |
| Presence of a Significant Amount of Dimethyl Methylphosphonate Impurity | Secondary reaction of methyl halide byproduct with trimethyl phosphite. | - Conduct the reaction at a temperature that allows for the removal of the volatile methyl halide as it forms. - Use a stoichiometric excess of the propyl halide to outcompete the methyl halide for reaction with the phosphite. |
| Formation of Propene (indicated by pressure buildup) | Elimination side reaction. | - Perform the reaction at the lowest effective temperature to favor the S\N2 substitution over elimination.[1] - While less common with primary halides, ensure anhydrous conditions, as moisture can promote side reactions. |
| Difficulty in Purifying the Product | Boiling points of the product and impurities are too close for effective fractional distillation. | - Use a fractionating column with a higher number of theoretical plates for better separation. - Conduct the distillation under a higher vacuum to lower the boiling points and potentially increase the boiling point difference.[5] - Consider alternative purification methods such as preparative column chromatography. |
| Reaction Fails to Initiate | Low reactivity of the alkyl halide. | - Use a more reactive propyl halide (1-iodopropane is more reactive than 1-bromopropane).[8] - Consider the use of a Lewis acid catalyst, which can allow the reaction to proceed at lower temperatures.[9] |
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Synthesis of this compound
Materials:
-
Trimethyl phosphite
-
1-Bromopropane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser, add trimethyl phosphite (1.0 equivalent).
-
Slowly add 1-bromopropane (1.1 equivalents) to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 100-120 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless oil.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Yield (Illustrative)
| Entry | Propyl Halide | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Notes |
| 1 | 1-Bromopropane | 110 | 6 | ~85 | Standard conditions. |
| 2 | 1-Iodopropane | 100 | 4 | >90 | Higher reactivity of iodide leads to shorter reaction times and potentially higher yields.[8] |
| 3 | 1-Bromopropane | 140 | 6 | Variable | Higher temperatures may increase the rate of reaction but can also lead to increased side product formation.[1] |
| 4 | 1-Bromopropane | 80 | 12 | Lower | Lower temperatures may require longer reaction times to achieve full conversion. |
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
Technical Support Center: Purification of Crude Dimethyl Propylphosphonate by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Dimethyl propylphosphonate (DMPP) by distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Not Distilling | 1. Vacuum level is insufficient: The pressure in the system is too high, and the boiling point of DMPP has not been reached at the current heating temperature.2. System leak: A poor seal in one of the joints is preventing the system from reaching the required low pressure.3. Heating temperature is too low: The heating mantle or oil bath is not providing enough energy for the liquid to vaporize.4. Thermometer placement is incorrect: The thermometer bulb is not positioned correctly at the vapor outlet to the condenser, leading to an inaccurate temperature reading. | 1. Improve vacuum: Ensure your vacuum pump is operating correctly and can achieve the necessary pressure. For DMPP, a pressure of around 6 Torr should result in a boiling point of approximately 85°C.[1]2. Check for leaks: Turn off the heat, allow the apparatus to cool, and then re-grease all joints. Evacuate the system again and listen for hissing sounds, which indicate leaks.[2]3. Increase heating: Gradually increase the temperature of the heating mantle or oil bath. The pot temperature will need to be significantly higher than the desired boiling point.4. Adjust thermometer: Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser. |
| Bumping / Uncontrolled Boiling | 1. Lack of nucleation sites: Boiling stones are ineffective under vacuum.[3][4]2. Heating is too rapid: The liquid is being superheated, leading to sudden, violent boiling.[5][6]3. Vacuum applied too quickly: Rapidly reducing the pressure can cause volatile impurities to boil vigorously.[5] | 1. Use a magnetic stir bar: A stir bar provides a surface for smooth boiling and ensures even heat distribution.[3][4]2. Heat gradually: Apply heat slowly to the distillation flask. Using a heating mantle with a controller or a stirred oil bath is recommended for even heating.[1][6]3. Apply vacuum slowly: Gradually decrease the pressure in the system to allow for the controlled removal of any low-boiling point solvents or impurities.[3] |
| Foaming | 1. Presence of surfactants or impurities: Certain impurities in the crude mixture can act as surfactants, stabilizing bubbles.[1][7]2. Heating is too aggressive: Overheating can exacerbate foaming tendencies.[1] | 1. Use a larger distillation flask: Ensure the flask is no more than half full to provide headspace for the foam.[5]2. Add an anti-foaming agent: A small amount of a suitable anti-foaming agent can be added to the crude material before distillation.[7]3. Control the vacuum: If foaming occurs, slightly reduce the vacuum by carefully opening the stopcock to introduce a small amount of inert gas, which can help break the foam.[7] |
| Product is Contaminated | 1. Inefficient separation: Impurities with boiling points close to that of DMPP may co-distill.2. Bumping: Droplets of the crude material may have splashed into the condenser. | 1. Use a fractionating column: For higher purity, insert a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the distillation head. This increases the number of theoretical plates and improves separation.[8]2. Ensure smooth boiling: Follow the recommendations to prevent bumping. A Claisen adapter can also help to prevent splashes from reaching the condenser. |
| Product Decomposition (Darkening of Distillation Residue) | 1. Excessive heating: The pot temperature is too high, causing thermal degradation of the product or high-boiling impurities. Organophosphorus compounds can be sensitive to high temperatures. | 1. Use a lower pressure: A stronger vacuum will lower the boiling point of DMPP, allowing for distillation at a lower temperature.[4]2. Do not distill to dryness: Always leave a small amount of residue in the distillation flask to avoid overheating and potential decomposition of the final portion of the product.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vacuum pressure and temperature for the distillation of this compound?
A1: this compound has a boiling point of 185°C at atmospheric pressure (760 mmHg).[5] To avoid potential thermal decomposition, vacuum distillation is strongly recommended. A reported boiling point at reduced pressure is 85°C at 6 Torr.[1] You can use a pressure-temperature nomograph to estimate the boiling point at your achievable vacuum level.
Q2: What are the likely impurities in my crude this compound?
A2: If the DMPP was synthesized via the Michaelis-Arbuzov reaction, common impurities could include:
-
Unreacted starting materials: Such as dimethyl phosphite (B83602) and a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).
-
Acidic by-products: Hydrolysis of the phosphonate (B1237965) can lead to the formation of methyl propylphosphonic acid or propylphosphonic acid, which are generally much less volatile and will remain in the distillation residue.
Q3: How can I improve the purity of my distilled this compound?
A3: To achieve higher purity, especially if you have impurities with boiling points close to DMPP, you should use fractional vacuum distillation.[8] This involves placing a fractionating column between the distillation flask and the condenser. This setup provides a larger surface area for repeated vaporization and condensation cycles, leading to a better separation of components with different boiling points.[8]
Q4: My crude material is bumping violently, even with a stir bar. What can I do?
A4: Violent bumping, even with stirring, suggests the presence of very volatile components or uneven heating. First, ensure you are applying the vacuum before you begin heating to remove any residual solvents at room temperature.[3] Then, heat the flask very slowly and gradually. Using a stirred oil bath can provide more uniform heating than a heating mantle. A Claisen adapter is also recommended to prevent any bumped material from contaminating your distillate.
Q5: The distillation is very slow, even at a high temperature and low pressure. What could be the issue?
A5: This could be due to inadequate insulation of the distillation head and fractionating column (if used). Wrap the column and head with glass wool or aluminum foil to minimize heat loss to the surroundings. This will help maintain the vapor temperature required for the product to distill into the condenser. Also, double-check your vacuum setup for any leaks, as a small leak can significantly increase the pressure and thus the required boiling temperature.
Experimental Protocol: Vacuum Distillation of Crude this compound
This protocol provides a general methodology for the purification of crude this compound.
1. Apparatus Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. All joints must be properly greased to ensure a good seal.
-
Use a round-bottom flask as the distillation pot. Do not fill it more than halfway.
-
Add a magnetic stir bar to the distillation flask. Boiling stones are not effective under vacuum.[3]
-
It is highly recommended to use a Claisen adapter to minimize the carryover of any splashed material into the condenser.
-
Place a thermometer with the bulb positioned so that the top of the bulb is level with the bottom of the sidearm leading to the condenser.
-
Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum pump. The trap will protect the pump from any corrosive vapors.
2. Distillation Procedure:
-
Place the crude this compound into the distillation flask.
-
Begin stirring the material.
-
Turn on the vacuum pump and slowly evacuate the system. You may observe some bubbling as volatile impurities are removed.
-
Once the system has reached a stable, low pressure, begin to heat the distillation flask gently using a heating mantle or an oil bath.
-
Increase the temperature gradually. You will first observe lower-boiling impurities distilling.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature rises and stabilizes at the boiling point of DMPP at that pressure (e.g., ~85°C at 6 Torr), change to a clean receiving flask to collect the pure product.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.[4]
3. Shutdown Procedure:
-
Remove the heating source and allow the distillation flask to cool to room temperature.
-
Slowly and carefully vent the system, preferably by introducing an inert gas like nitrogen.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Disassemble the apparatus.
Distillation Workflow and Troubleshooting Logic
Caption: Workflow and troubleshooting logic for the vacuum distillation of this compound.
References
- 1. distillequipment.com [distillequipment.com]
- 2. Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. labsup.net [labsup.net]
- 6. 16.11 Extractions and Distillations [ehs.cornell.edu]
- 7. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 8. longhope-evaporator.com [longhope-evaporator.com]
Technical Support Center: Purifying Dimethyl Propylphosphonate via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of dimethyl propylphosphonate using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
Q1: What is the recommended stationary phase and solvent system for purifying this compound?
A1: The standard choice for purifying moderately polar organophosphorus compounds like this compound is silica (B1680970) gel (60 Å, 230-400 mesh).[1][2] A common and effective mobile phase is a gradient of ethyl acetate (B1210297) in n-hexane.[2] The optimal gradient will depend on the specific impurities present in your crude sample, but a good starting point is a stepwise increase in the concentration of ethyl acetate.
Q2: My compound is not eluting from the column. What should I do?
A2: If this compound is not eluting, the solvent system is likely not polar enough. To remedy this, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.[3] For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20%, then 30%, and so on. It is crucial to make these changes gradually to ensure good separation.
Q3: The product is eluting too quickly, with the solvent front. How can I fix this?
A3: When the product elutes with the solvent front, the mobile phase is too polar. You will need to decrease the polarity of the eluent. This can be achieved by reducing the proportion of ethyl acetate in your hexane/ethyl acetate mixture.[3] Thin-layer chromatography (TLC) should be used beforehand to determine an appropriate starting solvent system where the desired compound has an Rf value of approximately 0.2-0.4.[4]
Q4: The separation of my product from impurities is poor, resulting in overlapping fractions. What are the possible causes and solutions?
A4: Poor separation can stem from several factors:
-
Improper Column Packing: If the silica gel is not packed uniformly, it can lead to channeling and streaking of the bands. Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks.[5]
-
Column Overloading: Loading too much crude material onto the column will result in broad bands that do not separate effectively. A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 100:1.
-
Inappropriate Solvent System: If the Rf values of your product and impurities are too close, you will need to optimize the solvent system. Experiment with different solvent systems using TLC to find one that provides a greater separation between the spots. A difference in Rf values of at least 0.2 is ideal for good separation on a column.
Q5: My purified product still shows impurities by analysis (e.g., NMR or GC-MS). What could be the issue?
A5: If your product is still impure after column chromatography, it is possible that some impurities are co-eluting with your product. This can happen if an impurity has a very similar polarity to this compound. In this case, you might need to try a different solvent system or a different stationary phase, such as alumina.[6] Alternatively, a second column chromatography purification with a very shallow gradient may be necessary to resolve the closely eluting compounds.
Q6: The collected fractions are very dilute, and I'm experiencing low recovery of my product. How can I improve this?
A6: Low recovery can be due to several factors:
-
Product Adsorption: The compound might be irreversibly adsorbing to the silica gel, although this is less common for phosphonates unless they are highly polar or acidic.
-
Product Volatility: this compound has a relatively low boiling point, and some product may be lost during solvent removal on a rotary evaporator if the temperature is too high or the vacuum is too strong.
-
Incomplete Elution: It's possible that not all of the product has eluted from the column. After you have collected the main fractions, try flushing the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to see if any remaining product elutes.
Data Presentation
The following table summarizes key quantitative data for the purification of this compound.
| Parameter | Value | Source |
| Compound Properties | ||
| Molecular Formula | C5H13O3P | [7][8] |
| Molecular Weight | 152.13 g/mol | [7] |
| Boiling Point | 185 °C at 760 mmHg | [9] |
| Density | 1.028 g/cm³ | [1][9] |
| LogP | 0.4 - 1.88 | [1][7] |
| Chromatography Parameters | ||
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | [2] |
| Recommended Eluent | n-Hexane / Ethyl Acetate (gradient) | [2] |
| Potential Impurities | ||
| Unreacted Starting Materials | e.g., Trimethyl phosphite | [10] |
| Byproducts of Michaelis-Arbuzov Reaction | e.g., Alkyl halides | [2] |
| Degradation Products | e.g., Monomethyl propylphosphonate (from hydrolysis) |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol outlines the steps for purifying crude this compound using silica gel column chromatography.
1. Preparation of the Silica Gel Slurry:
-
In a beaker, measure the required amount of silica gel (typically 30-100 times the weight of the crude sample).
-
Add the initial, least polar eluent (e.g., 5% ethyl acetate in n-hexane) to the silica gel to create a slurry. The consistency should be easily pourable but not too dilute.
-
Gently stir the slurry with a glass rod to dislodge any trapped air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Carefully pour the silica gel slurry into the column, using a funnel to prevent splashing.
-
Gently tap the side of the column to ensure the silica gel packs evenly and to remove any air bubbles.
-
Once the silica gel has settled, open the stopcock and allow the excess solvent to drain until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel to protect the surface.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette. Allow the solvent to drain until the sample is adsorbed onto the silica.
-
Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., from 5% to 10%, then 20%, and so on). A stepwise gradient is often effective.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. This compound | C5H13O3P | CID 87779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 18755-43-6 this compound this compound - CAS Database [chemnet.com]
- 10. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion in Dimethyl propylphosphonate reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Dimethyl Propylphosphonate, particularly in addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically trimethyl phosphite, on an alkyl halide, such as 1-iodopropane (B42940) or 1-bromopropane (B46711), to form the corresponding dialkyl alkylphosphonate.[1][2]
Q2: What are the typical reagents and solvents used in the synthesis of this compound via the Michaelis-Arbuzov reaction?
A2: The standard reagents include trimethyl phosphite and a propyl halide (e.g., 1-iodopropane, 1-bromopropane, or 1-chloropropane). The reaction is often performed neat (without a solvent) or in a high-boiling inert solvent.
Q3: How is the progress of the reaction typically monitored?
A3: The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy, where the disappearance of the trimethyl phosphite signal and the appearance of the this compound signal can be observed.[3][4] Thin-layer chromatography (TLC) can also be a useful tool for monitoring the consumption of the starting materials.
Q4: What is the expected ³¹P NMR chemical shift for this compound?
Q5: How can I purify the final this compound product?
A5: Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound.[5][6][7][8] This technique allows for distillation at a lower temperature, which prevents thermal decomposition of the product.[6]
Troubleshooting Guide: Low Conversion
Low conversion is a common issue in the synthesis of this compound. The following guide addresses potential causes and provides actionable solutions.
Issue 1: Reaction Stalls or Proceeds Very Slowly
Possible Cause A: Insufficient Reaction Temperature
The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed at a reasonable rate.[1]
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and side product formation. Be cautious, as excessively high temperatures can lead to decomposition.
Possible Cause B: Low Reactivity of the Propyl Halide
The reactivity of the alkyl halide significantly impacts the reaction rate, following the order: R-I > R-Br > R-Cl.
-
Solution: If using 1-chloropropane, consider switching to 1-bromopropane or 1-iodopropane to increase the reaction rate.
Possible Cause C: Impure Reagents
The presence of moisture or other impurities in the trimethyl phosphite or propyl halide can interfere with the reaction.
-
Solution: Ensure that all reagents and glassware are thoroughly dried before use. Use freshly distilled reagents if purity is a concern.
Issue 2: Formation of Significant Byproducts
Possible Cause A: Side Reactions of Trimethyl Phosphite
Trimethyl phosphite can undergo various side reactions, especially at high temperatures.[9][10]
-
Solution: Optimize the reaction temperature to minimize side reactions. Using a slight excess of the propyl halide can also help to favor the desired reaction pathway.
Possible Cause B: Isomerization or Elimination Reactions
With certain alkyl halides, especially secondary or tertiary ones, elimination can be a competing reaction. While less common with primary halides like 1-propyl halides, it's a possibility to consider.
-
Solution: Ensure you are using a primary propyl halide (1-iodopropane or 1-bromopropane) to minimize the likelihood of elimination reactions.
Possible Cause C: Reaction with Byproduct
The methyl halide generated as a byproduct can potentially react with the starting trimethyl phosphite, leading to the formation of dimethyl methylphosphonate (B1257008) as a contaminant.
-
Solution: If this is a concern, consider using a higher boiling phosphite where the resulting alkyl halide byproduct is more volatile and can be removed from the reaction mixture as it forms.
Data Presentation
Table 1: Influence of Propyl Halide on Reaction Rate
| Propyl Halide | Relative Reactivity | Typical Reaction Temperature |
| 1-Iodopropane | Highest | Lower |
| 1-Bromopropane | Intermediate | Moderate |
| 1-Chloropropane | Lowest | Higher |
Table 2: Troubleshooting Summary for Low Conversion
| Symptom | Possible Cause | Recommended Action |
| Reaction is slow or incomplete | Insufficient temperature | Gradually increase reaction temperature and monitor |
| Low reactivity of propyl halide | Use 1-iodopropane or 1-bromopropane instead of 1-chloropropane | |
| Impure reagents | Ensure all reagents and glassware are dry; use freshly distilled reagents | |
| Significant byproduct formation | Side reactions of phosphite | Optimize temperature; use a slight excess of propyl halide |
| Reaction with byproduct | Consider using a higher boiling phosphite |
Experimental Protocols
Key Experiment: Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Trimethyl phosphite
-
1-Iodopropane (or 1-Bromopropane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Distillation apparatus for vacuum distillation
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add trimethyl phosphite (1.0 equivalent).
-
Reaction Initiation: Slowly add 1-iodopropane (1.0-1.1 equivalents) to the stirred trimethyl phosphite. The reaction may be exothermic.
-
Heating: Heat the reaction mixture to reflux. The reaction temperature will depend on the propyl halide used (typically lower for iodide and higher for bromide).
-
Monitoring: Monitor the reaction progress by ³¹P NMR or TLC. The reaction is typically complete within several hours.
-
Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Purify the crude product by vacuum distillation to obtain pure this compound.
Mandatory Visualization
Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low conversion in this compound synthesis.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. CN1887698A - Vacuum distillation process of purifying industrial P2S5 - Google Patents [patents.google.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Michaelis-Arbuzov Synthesis of Dimethyl Propylphosphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl propylphosphonate via the Michaelis-Arbuzov reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Michaelis-Arbuzov reaction and why is it used for this compound synthesis?
The Michaelis-Arbuzov reaction is a fundamental and widely utilized method for forming a carbon-phosphorus (C-P) bond.[1][2] In the context of this compound synthesis, it involves the reaction of a trialkyl phosphite (B83602), specifically trimethyl phosphite, with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to yield the desired this compound.[1][3] This reaction is favored for its reliability in creating the stable phosphonate (B1237965) linkage.
Q2: What is the general mechanism of the Michaelis-Arbuzov reaction?
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The trivalent phosphorus atom of the trimethyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the propyl halide in an SN2 reaction. This initial step forms a phosphonium (B103445) salt intermediate.[1][2]
-
Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the methyl groups on the phosphonium intermediate. This results in the formation of the final pentavalent this compound and a methyl halide byproduct.[1][2]
Q3: Which propyl halide should I use for the best results?
The reactivity of the alkyl halide is a critical factor in the Michaelis-Arbuzov reaction. The general order of reactivity is R-I > R-Br > R-Cl.[3] Therefore, 1-iodopropane (B42940) would be the most reactive substrate, followed by 1-bromopropane, and then 1-chloropropane. For optimal reaction rates and potentially higher yields under milder conditions, 1-iodopropane or 1-bromopropane are generally preferred.
Q4: Can I use secondary or tertiary propyl halides for this reaction?
While primary alkyl halides like 1-bromopropane react well, secondary alkyl halides are less reactive and can lead to elimination side reactions, forming propene.[3] Tertiary alkyl halides are generally unreactive under typical Michaelis-Arbuzov conditions. Therefore, it is highly recommended to use a primary propyl halide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Alkyl Halide | - Switch to a more reactive halide (I > Br > Cl).[3]- Consider using a catalyst to enhance reactivity. |
| Insufficient Reaction Temperature | - The classical Michaelis-Arbuzov reaction often requires heating, typically in the range of 120-160°C.[1]- Gradually increase the reaction temperature and monitor the progress by TLC or 31P NMR. |
| Short Reaction Time | - Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of starting materials using appropriate analytical techniques. |
| Impure Trimethyl Phosphite | - Use freshly distilled trimethyl phosphite as it can oxidize or hydrolyze upon storage, which reduces its nucleophilicity. |
| Reaction Stalling | - Consider adding a Lewis acid catalyst to facilitate the reaction at a lower temperature.[4] |
Issue 2: Formation of Side Products
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction with Methyl Halide Byproduct | - The methyl halide generated can react with the starting trimethyl phosphite. Using a slight excess of the propyl halide can help to drive the desired reaction. |
| Elimination Reactions | - This is more common with secondary halides. Ensure you are using a primary propyl halide.[3] |
| Side Reactions at High Temperatures | - If side product formation is significant at higher temperatures, consider using a Lewis acid catalyst to enable the reaction to proceed at a lower temperature.[4] |
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Catalyst on the Synthesis of Diethyl Benzylphosphonate at Room Temperature
This data demonstrates the significant rate enhancement provided by Lewis acid catalysts.
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | None | 24 | <5 |
| 2 | ZnBr₂ (10) | 1 | 92 |
| 3 | InBr₃ (5) | 1.5 | 93 |
| 4 | Bi(OTf)₃ (5) | 3 | 85 |
Table 2: Effect of Solvent on a Catalyzed Michaelis-Arbuzov Reaction
This table highlights the influence of the reaction medium, with solvent-free conditions often being favorable.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 40 | 12 | 60.5 |
| 2 | CH₂Cl₂ | 40 | 12 | 55.4 |
| 3 | CH₃CN | 40 | 12 | 65.2 |
| 4 | Dioxane | 40 | 14 | 48.3 |
| 5 | Toluene | 40 | 16 | 45.1 |
| 6 | Solvent-free | 40 | 8 | 85.3 |
Table 3: Effect of Temperature on a Catalyzed Solvent-Free Michaelis-Arbuzov Reaction
This data shows that even in catalyzed reactions, temperature plays a crucial role in optimizing reaction time and yield.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 12 | 62.7 |
| 2 | 35 | 10 | 75.8 |
| 3 | 40 | 8 | 85.3 |
| 4 | 45 | 8 | 85.5 |
Experimental Protocols
Protocol 1: Classical (Thermal) Synthesis of this compound
This protocol describes a standard, uncatalyzed Michaelis-Arbuzov reaction.
Materials:
-
Trimethyl phosphite
-
1-Bromopropane (or 1-iodopropane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add trimethyl phosphite (1.0 equivalent).
-
With stirring, add 1-bromopropane (1.0-1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-120°C) under a nitrogen atmosphere. The methyl bromide byproduct will be evolved.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or 31P NMR spectroscopy. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Protocol 2: Lewis Acid-Catalyzed Synthesis of this compound at Room Temperature
This protocol illustrates a milder, catalyzed version of the reaction.[4]
Materials:
-
Trimethyl phosphite
-
1-Bromopropane
-
Zinc bromide (ZnBr₂) or Indium(III) bromide (InBr₃)
-
Dichloromethane (optional, for solvent-based reaction)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1-bromopropane (1.0 equivalent).
-
If using a solvent, add dry dichloromethane.
-
Add trimethyl phosphite (1.2 equivalents) to the mixture.
-
Add the Lewis acid catalyst (e.g., ZnBr₂ at 10 mol%) to the reaction mixture at room temperature.
-
Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, if a solvent was used, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Visualizations
Experimental Workflow: Classical vs. Catalyzed Synthesis
Caption: Fig. 1: Comparison of Experimental Workflows.
Troubleshooting Logic for Low Yield
Caption: Fig. 2: Troubleshooting Low Yield.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
Preventing byproduct formation in Dimethyl propylphosphonate synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Dimethyl Propylphosphonate (DMPP). Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically trimethyl phosphite, on an alkyl halide, such as 1-halopropane (1-iodopropane, 1-bromopropane (B46711), or 1-chloropropane).[1][2]
Q2: What are the typical byproducts in this compound synthesis via the Michaelis-Arbuzov reaction?
A2: While the Michaelis-Arbuzov reaction is generally efficient, several byproducts can form, impacting the purity of the final product. These can include:
-
Unreacted starting materials: Residual trimethyl phosphite and 1-halopropane.
-
Methyl halide: Formed as a volatile byproduct during the dealkylation step.
-
Propene: Resulting from a competing elimination (E2) reaction, especially when using more hindered alkyl halides or higher reaction temperatures.
-
Phosphorous acid esters: Pyrolysis of the phosphonate (B1237965) ester at high temperatures can lead to the formation of acidic impurities.[1]
-
Side products from impurities in starting materials: Impurities in the trimethyl phosphite or alkyl halide can lead to a range of other unwanted phosphonate byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the Michaelis-Arbuzov reaction can be monitored using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying the starting materials, the desired product, and any byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for monitoring the conversion of the trivalent phosphite starting material to the pentavalent phosphonate product. 1H NMR can be used to track the disappearance of starting material protons and the appearance of product protons.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively follow the reaction's progress by observing the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. The reactivity of the alkyl halide follows the trend I > Br > Cl.[2] | - Increase the reaction time and/or temperature. Monitor the reaction progress by GC-MS or 31P NMR to determine the optimal conditions. - Consider using a more reactive alkyl halide (e.g., 1-iodopropane (B42940) instead of 1-chloropropane). |
| Evaporation of Volatile Reactants: Loss of low-boiling point alkyl halides (e.g., 1-chloropropane) at elevated reaction temperatures. | - Use a sealed reaction vessel or a reflux condenser to prevent the loss of volatile reactants. | |
| Side Reactions: Competing elimination reactions forming propene, especially at higher temperatures. | - Optimize the reaction temperature to favor the desired SN2 reaction over elimination. Lowering the temperature may be beneficial. | |
| Presence of Significant Byproducts | Excess Reactants: Unreacted trimethyl phosphite or 1-halopropane remaining in the final product. | - Use a slight excess of the less volatile reactant to ensure the complete conversion of the more volatile one. - Purify the crude product using vacuum distillation or column chromatography. |
| Formation of Propene: Elimination side reaction is occurring. | - Lower the reaction temperature. - Ensure the use of a primary alkyl halide, as secondary and tertiary halides are more prone to elimination. | |
| Acidic Impurities: Hydrolysis of the product or starting materials due to the presence of moisture. | - Ensure all reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Similar Boiling Points of Product and Byproducts: Co-distillation of impurities with the desired product during vacuum distillation. | - Use a fractional distillation column to improve separation. - Employ column chromatography on silica (B1680970) gel as an alternative or additional purification step. |
| Thermal Decomposition: The product may decompose at high distillation temperatures. | - Use a high-vacuum system to lower the boiling point of the product and minimize thermal stress. |
Experimental Protocols
Protocol 1: Standard Michaelis-Arbuzov Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
Trimethyl phosphite
-
1-Bromopropane
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the reaction flask under an inert atmosphere.
-
Add trimethyl phosphite (1.0 equivalent) to the flask.
-
Slowly add 1-bromopropane (1.0-1.2 equivalents) to the stirred trimethyl phosphite. The reaction is often exothermic, so control the addition rate to maintain a moderate temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux (typically 120-160 °C) and maintain for several hours.[1]
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
| Reactant Ratio (Phosphite:Halide) | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1:1.1 | 130-140 | 4-6 | 85-95 | >95 (after distillation) |
| 1:1.2 | 120-130 | 6-8 | 80-90 | >97 (after distillation) |
Note: These are representative values. Actual results may vary depending on the specific experimental setup and conditions.
Visualizing the Synthesis and Byproduct Formation
To better understand the chemical processes involved, the following diagrams illustrate the reaction pathway and potential side reactions.
References
Technical Support Center: Characterization of Impurities in Dimethyl Propylphosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl propylphosphonate (DMPP). The information provided here will assist in identifying and characterizing potential impurities encountered during synthesis, storage, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound (DMPP)?
Impurities in DMPP can be broadly categorized into two main types:
-
Synthesis-Related Impurities: These impurities are introduced during the manufacturing process. Given that DMPP is commonly synthesized via the Michaelis-Arbuzov reaction, potential impurities include:
-
Unreacted Starting Materials: Residual trialkyl phosphite (B83602) and propyl halide.
-
By-products and Side-reaction Products: These can include products of transesterification or other side reactions that can occur during the main reaction.[1]
-
Rearrangement Products: Isomeric forms of DMPP or related phosphonates.
-
-
Degradation-Related Impurities: These impurities form over time due to the decomposition of DMPP, often through hydrolysis. Based on the degradation pathways of analogous organophosphorus compounds like Dimethyl phosphonate (B1237965) (DMP) and Dimethyl methylphosphonate (B1257008) (DMMP), the primary degradation impurities for DMPP are expected to be:[2][3]
Q2: How can I identify unknown peaks in my analysis of DMPP?
Identifying unknown peaks requires a systematic approach:
-
Review the Synthesis Route: Understanding the starting materials, reagents, and reaction conditions can provide clues about potential side-products and unreacted components.
-
Consult Literature on Related Compounds: The impurity profiles of similar phosphonates can offer insights into likely impurities in DMPP.
-
Utilize Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can provide the molecular weight and fragmentation patterns of the unknown compounds, aiding in their identification.
-
Employ Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 31P NMR can provide detailed structural information to elucidate the identity of impurities.[4][5] 31P NMR is highly specific for phosphorus-containing compounds and can be a powerful tool for identifying phosphonate-related impurities.[4]
-
Forced Degradation Studies: Intentionally degrading a pure sample of DMPP under controlled conditions (e.g., acid, base, heat, oxidation, light) can help to generate and identify potential degradation products.[6][7][8][9][10]
Q3: What analytical techniques are most suitable for quantifying impurities in DMPP?
The most common and effective techniques for the quantitative analysis of impurities in DMPP are:
-
Gas Chromatography (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS): GC is well-suited for separating volatile and semi-volatile organophosphorus compounds. GC-MS offers both separation and identification capabilities.
-
High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC is a versatile technique for separating a wide range of compounds, including less volatile impurities.
-
Quantitative 31P Nuclear Magnetic Resonance (qNMR): 31P qNMR is a powerful technique for the direct quantification of phosphorus-containing compounds without the need for identical reference standards for each impurity.[1][4][11][12] It offers high selectivity and accuracy.
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected peaks in GC-MS chromatogram | - Contamination from solvent, glassware, or sample handling.- Presence of synthesis-related impurities (e.g., unreacted starting materials, by-products).- Thermal degradation of DMPP in the GC inlet. | - Run a blank solvent injection to check for system contamination.- Ensure all glassware is scrupulously clean.- Review the synthesis pathway to predict potential side-products.- Lower the GC inlet temperature to minimize on-column degradation. |
| Poor peak shape or resolution in GC analysis | - Inappropriate GC column phase or dimensions.- Incorrect temperature program.- Active sites in the GC inlet liner or column leading to analyte degradation. | - Select a GC column with a suitable stationary phase for organophosphorus compounds (e.g., a mid-polarity phase).- Optimize the oven temperature program to improve separation.- Use a deactivated inlet liner and consider silylation of the sample if active hydrogens are present. |
| Difficulty in quantifying low-level impurities | - Insufficient sensitivity of the analytical method.- Co-elution of the impurity with the main DMPP peak or other components. | - For GC-MS, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity.- For HPLC, optimize the mobile phase and gradient to improve separation.- Consider derivatization of the impurities to enhance their detectability. |
| NMR spectrum shows broad peaks or complex multiplets | - Sample viscosity is too high.- Presence of paramagnetic impurities.- Dynamic exchange processes occurring on the NMR timescale. | - Dilute the sample or acquire the spectrum at a higher temperature to reduce viscosity.- Filter the sample to remove any particulate matter.- For suspected dynamic exchange, variable temperature NMR studies may be necessary. |
Quantitative Data on Potential Impurities
The following table provides an illustrative example of a typical impurity profile for this compound. The specific levels of impurities can vary depending on the synthesis method and storage conditions.
| Impurity Name | Potential Source | Typical Concentration Range (%) | Analytical Technique for Quantification |
| Trialkyl phosphite | Synthesis | < 0.5 | GC-MS, 31P NMR |
| Propyl halide | Synthesis | < 0.2 | GC-MS |
| Monomethyl propylphosphonate (MMPP) | Synthesis/Degradation | < 1.0 | GC-MS (after derivatization), 31P NMR |
| Propylphosphonic acid | Degradation | < 0.5 | HPLC, 31P NMR |
| Methanol | Degradation | Variable | GC |
Note: The concentration ranges provided are for illustrative purposes and may not be representative of all DMPP samples.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and its Volatile Impurities
1. Objective: To separate, identify, and quantify volatile impurities in a DMPP sample.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-400.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the DMPP sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Prepare a series of calibration standards of DMPP and any known impurities in the same solvent.
4. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by matching retention times with standards.
-
Quantify impurities by creating a calibration curve from the peak areas of the standard solutions.
Protocol 2: 31P NMR Analysis for the Characterization and Quantification of Phosphorus-Containing Impurities
1. Objective: To identify and quantify DMPP and its phosphorus-containing impurities.
2. Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Internal Standard: Triphenyl phosphate (B84403) (TPP) or another suitable phosphorus-containing compound with a chemical shift that does not overlap with the analytes.
-
Acquisition Parameters:
-
Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the phosphorus nuclei in the sample (typically 20-30 seconds for phosphonates).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64-256 scans).
-
Spectral Width: A range that encompasses the expected chemical shifts of DMPP and its potential impurities (e.g., -20 to 50 ppm).
-
3. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the DMPP sample and 5-10 mg of the internal standard into an NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Cap the tube and mix thoroughly until the sample and standard are fully dissolved.
4. Data Analysis:
-
Process the 31P NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to DMPP and the impurities.
-
Calculate the concentration of each impurity relative to the internal standard using the following formula:
Cimpurity = (Iimpurity / Istandard) * (Nstandard / Nimpurity) * (MWimpurity / MWstandard) * (mstandard / msample) * Puritystandard
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of phosphorus atoms
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Visualizations
Caption: Workflow for the characterization of impurities in this compound.
Caption: Proposed hydrolysis degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dimethyl Propylphosphonate (DMPP)
Welcome to the technical support center for Dimethyl propylphosphonate (DMPP). This resource provides researchers, scientists, and drug development professionals with essential information regarding the storage stability of DMPP. Below, you will find troubleshooting guides and frequently asked questions to address potential issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound (DMPP)?
A1: To ensure its stability, DMPP should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is typically room temperature.[2] It is crucial to keep it away from heat, open flames, and sources of ignition.[2]
Q2: What materials and substances are incompatible with DMPP during storage?
A2: DMPP should be stored separately from strong oxidizing agents and strong bases, as these can cause reactions that compromise its stability.[2]
Q3: What are the primary signs of DMPP degradation?
A3: While DMPP is stable under recommended conditions, degradation may be indicated by changes in its physical appearance, such as discoloration or the formation of precipitates.[3] Inconsistent experimental results or the appearance of unexpected peaks during analytical testing (e.g., HPLC, GC) are also strong indicators of potential degradation.
Q4: What are the likely degradation pathways for DMPP?
A4: The primary degradation pathway for phosphonates like DMPP in the presence of moisture is hydrolysis.[4][5] This process involves the cleavage of the ester bonds. By analogy with similar compounds like Dimethyl Phosphonate (DMP), DMPP is expected to hydrolyze first to Monomethyl propylphosphonate and methanol, and subsequently to Propylphosphonic acid and additional methanol.[4] The rate of hydrolysis is highly dependent on pH, increasing significantly under neutral to basic conditions.[4]
Q5: How does temperature affect the stability of DMPP?
A5: Elevated temperatures can accelerate the degradation of DMPP. Strong heating should be avoided as it can lead to decomposition, potentially forming carbon oxides and phosphorus oxides.[2] Intense heating may also cause the formation of explosive mixtures with air.
Q6: How can I verify the purity of a stored DMPP sample?
A6: The purity of a DMPP sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating and quantifying DMPP and its potential degradation products.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ³¹P NMR and ¹H NMR) can provide detailed structural information to confirm identity and detect impurities.[9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to DMPP stability.
Issue 1: Inconsistent or Unreliable Experimental Results
If you are experiencing variability in experiments involving DMPP, it may be due to the degradation of your stock material. Follow this workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for DMPP stability issues.
Issue 2: Unexpected Peaks in Analytical Chromatogram
The presence of extra peaks during HPLC or GC analysis suggests the sample has degraded. The primary cause is often hydrolysis.
Caption: Postulated two-step hydrolysis pathway for DMPP.
Stability Data
Table 1: General Stability Profile of this compound (DMPP)
| Parameter | Recommendation / Information | Source(s) |
| Storage Temperature | Room Temperature; Keep cool. | [2] |
| Storage Conditions | Tightly closed container in a dry, well-ventilated place. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [2] |
| Conditions to Avoid | Moisture, Strong heating, Sources of ignition. | [2] |
| Hazardous Decomposition | Forms Carbon Oxides and Phosphorus Oxides upon heating. | [2] |
Table 2: Example Hydrolysis Data for Dimethyl Phosphonate (DMP) at 25°C (for illustrative purposes)
| pH | Half-life (t₁/₂) | Degradation Rate |
| 4 | ~470 hours | Slow |
| 7 | ~3 hours | Moderate |
| 9 | < 0.3 hours | Rapid |
| Data based on the behavior of the related compound Dimethyl Phosphonate (DMP)[4]. |
Experimental Protocols
Protocol: Accelerated Stability Study of DMPP by HPLC
This protocol outlines a method to assess the stability of DMPP under accelerated conditions (elevated temperature) and quantify the parent compound and potential degradation products using HPLC.
1. Objective: To determine the stability of a DMPP sample by exposing it to elevated temperatures and monitoring its purity over time.
2. Materials and Equipment:
-
DMPP sample
-
Reference standard of DMPP (high purity)
-
HPLC system with UV or PDA detector
-
Analytical column (e.g., C18 reverse-phase)
-
Temperature-controlled oven or stability chamber
-
Volumetric flasks, pipettes, and vials
-
HPLC-grade acetonitrile (B52724) and water
-
pH meter and buffers (if pH investigation is needed)
3. Experimental Workflow:
Caption: Workflow for an accelerated stability study of DMPP.
4. Detailed Steps:
-
Sample Preparation (T=0):
-
Accurately prepare a stock solution of your DMPP sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a series of calibration standards from the high-purity DMPP reference material.
-
Analyze the initial sample (T=0) and the calibration standards by HPLC to establish the initial purity and create a calibration curve.
-
-
Accelerated Storage:
-
Place multiple, tightly sealed vials of the DMPP sample into a temperature-controlled oven set to a standard accelerated stability condition (e.g., 40°C or 54°C).[6]
-
Protect samples from light if photostability is also being considered.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Prepare the sample for HPLC analysis in the same manner as the T=0 sample.
-
Analyze the sample by HPLC using the same method.
-
-
Data Analysis:
-
For each time point, calculate the concentration of DMPP remaining using the calibration curve.
-
Express the remaining DMPP as a percentage of the initial (T=0) concentration.
-
Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.
-
Plot the percentage of DMPP remaining against time to visualize the degradation trend.
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Page loading... [guidechem.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. mdpi.com [mdpi.com]
- 6. eppltd.com [eppltd.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. This compound | C5H13O3P | CID 87779 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Disposal of Dimethyl Propylphosphonate Waste
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl propylphosphonate (DMPP). The following information is intended to supplement, not replace, your institution's established safety protocols and local regulations. Always consult your Environmental Health and Safety (EHS) department for specific guidance.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C5H13O3P | [1][2] |
| Molecular Weight | 152.13 g/mol | [1][2] |
| Boiling Point | 185°C at 760 mmHg | [1] |
| Flash Point | 80°C | [1] |
| Density | 1.028 g/cm³ | [1] |
| Vapor Pressure | 0.975 mmHg at 25°C | [1] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Methanol (B129727). | [1] |
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and disposal of this compound waste.
Issue 1: I have a small spill of this compound in the fume hood. What should I do?
Solution:
-
Ensure Immediate Safety:
-
Keep the fume hood running.
-
Alert colleagues in the immediate area.
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
-
Containment and Cleanup:
-
Contain the spill by covering it with an absorbent material such as cat litter, vermiculite, or a commercial absorbent pad.[3]
-
Do not use combustible materials like paper towels to absorb the initial spill.
-
Once the liquid is absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[3]
-
Use non-sparking tools for cleanup to avoid ignition sources.
-
-
Decontamination:
-
Decontaminate the spill area using a suitable solution. For organophosphorus compounds, a dilute solution of sodium hypochlorite (B82951) (bleach) or sodium carbonate (washing soda) can be effective.[4] Alternatively, a potassium hydroxide (B78521) solution can be used.[5]
-
Apply the decontamination solution to the spill area and allow it to react for at least 30 minutes.[5]
-
Absorb the decontamination solution with fresh absorbent material and place it in the hazardous waste container.[5]
-
Wipe the area with a damp cloth, and place the cloth in the hazardous waste container.
-
-
Disposal:
-
Seal the hazardous waste container and label it clearly with "Hazardous Waste," the chemical name ("this compound"), and the date.
-
Arrange for pickup and disposal through your institution's EHS department.
-
Issue 2: The cap on my this compound waste container is bulging.
Solution:
A bulging container may indicate a buildup of pressure due to a chemical reaction or decomposition, which can be hazardous.
-
Do Not Open the Container.
-
Isolate the Area:
-
Carefully move the container to a secondary containment bin in a well-ventilated area, preferably within a fume hood.
-
Restrict access to the area.
-
-
Contact EHS Immediately:
-
Inform your EHS department about the situation. They have trained personnel to handle such incidents safely.
-
Provide them with as much information as possible, including the contents of the container and any known or suspected contaminants.
-
-
Preventative Measures for the Future:
-
Ensure that incompatible wastes are not mixed. This compound is incompatible with strong oxidizing agents and bases.
-
Do not overtighten the cap on the waste container, or use a vented cap if recommended by your EHS department for specific waste streams.
-
Store waste containers in a cool, dry, and well-ventilated area away from heat sources.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary concerns:
-
Eye Irritation: It can cause serious eye irritation.[6]
-
Reproductive Toxicity: It may damage fertility or the unborn child.[6]
-
Combustibility: It is a combustible liquid.
Q2: What personal protective equipment (PPE) should I wear when handling this compound waste?
A2: Always wear the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A lab coat and closed-toe shoes.
-
Work in a well-ventilated area, preferably a chemical fume hood.
Q3: Can I dispose of small amounts of this compound waste down the sink?
A3: No. This compound should never be disposed of down the sink or in the regular trash.[6] It must be collected as hazardous waste and disposed of through your institution's EHS department. Discharge into sewer systems is to be avoided.[6]
Q4: How should I store this compound waste before disposal?
A4:
-
Store in a compatible, tightly closed, and properly labeled container.[7] The label should include "Hazardous Waste," the full chemical name, and the accumulation start date.[7]
-
Keep the waste container in a designated, well-ventilated secondary containment area.[7]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents and bases.[1]
Q5: What is the proper disposal method for empty this compound containers?
A5:
-
Triple rinse the empty container with a suitable solvent (e.g., methanol or another solvent in which DMPP is soluble).[6]
-
Collect the first rinse as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on your local regulations; consult your EHS department.[8]
-
After rinsing and air-drying, deface or remove the original label.[7]
-
The clean, empty container can then be disposed of as regular solid waste or recycled, according to your institution's policies.[6][7]
Experimental Protocols
Protocol 1: Decontamination of a Small Spill of this compound
Objective: To safely clean and decontaminate a small liquid spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Absorbent material (vermiculite, cat litter, or commercial absorbent pads).
-
Two large polyethylene (B3416737) plastic bags.
-
Scoop and brush (non-sparking).
-
Decontamination solution: 10% aqueous solution of sodium hypochlorite (household bleach) or a 10% solution of sodium carbonate (washing soda).[4]
-
Hazardous waste container, properly labeled.
Procedure:
-
Containment: Immediately cover the spill with absorbent material to prevent it from spreading.
-
Absorption: Allow the absorbent material to fully absorb the liquid.
-
Collection: Carefully scoop the contaminated absorbent material into a large polyethylene plastic bag.
-
Decontamination:
-
Slowly pour the decontamination solution over the spill area.
-
Allow a contact time of at least 30 minutes.
-
-
Final Cleanup:
-
Cover the decontamination solution with fresh absorbent material.
-
Once absorbed, scoop this material into the same plastic bag.
-
Wipe the area with a damp cloth and place the cloth in the bag.
-
-
Disposal:
-
Seal the bag and place it inside the second polyethylene bag for extra security.
-
Place the double-bagged waste into the designated hazardous waste container.
-
Contact your EHS department for waste pickup.
-
Protocol 2: Neutralization of Dilute Aqueous Waste of this compound (for specific applications, with EHS approval)
Objective: To neutralize a dilute aqueous solution containing this compound prior to collection as hazardous waste. Note: This procedure is for reducing the hazard of the waste and does not render it non-hazardous for disposal. Always consult with your EHS department before attempting any neutralization.
Materials:
-
PPE as listed in Protocol 1.
-
Stir plate and magnetic stir bar.
-
pH meter or pH paper.
-
5 M Sodium Hydroxide (NaOH) solution.
-
Waste container for the neutralized solution.
Procedure:
-
Setup: Place the container with the dilute aqueous DMPP waste in a fume hood on a stir plate. Add a stir bar.
-
pH Measurement: Measure the initial pH of the solution.
-
Neutralization:
-
While stirring, slowly add the 5 M NaOH solution dropwise.
-
Monitor the pH of the solution continuously.
-
Continue adding NaOH until the pH is in the neutral range (pH 6-8). Be cautious, as the reaction may be exothermic.
-
-
Collection:
-
Once neutralized, transfer the solution to a properly labeled hazardous waste container.
-
The label should indicate "Neutralized Aqueous Waste containing this compound."
-
-
Disposal: Arrange for disposal through your EHS department.
Mandatory Visualizations
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C5H13O3P | CID 87779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hgic.clemson.edu [hgic.clemson.edu]
- 4. Decontamination [fao.org]
- 5. croplife.co.za [croplife.co.za]
- 6. chemicalbook.com [chemicalbook.com]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Scaling Up Dimethyl Propylphosphonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming challenges in the synthesis and scale-up of Dimethyl propylphosphonate. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and critical data to ensure the successful and efficient production of this important chemical intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.
Q1: My reaction is not proceeding to completion, and I have a low yield of this compound. What are the likely causes and solutions?
A1: Low conversion in the Michaelis-Arbuzov reaction for this compound synthesis can stem from several factors, especially during scale-up.
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Insufficient Heat: The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed efficiently.[1] On a larger scale, ensuring uniform heat distribution throughout the reaction mixture is critical.
-
Impure Reactants: The presence of impurities, especially water or alcohols, in the trimethyl phosphite (B83602) can reduce its nucleophilicity and lead to side reactions.
-
Solution: Use freshly distilled trimethyl phosphite for the reaction.[2] Ensure the propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) is of high purity and dry.
-
-
Inadequate Reaction Time: Larger scale reactions may require longer reaction times to ensure complete conversion.
-
Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC) or ³¹P NMR spectroscopy to determine the optimal reaction time.[2]
-
Q2: I am observing the formation of significant byproducts during the reaction. How can I minimize these?
A2: Side reactions can become more pronounced during scale-up. The primary byproduct in this synthesis is methyl halide, which is expected. However, other impurities can arise.
-
Transesterification: If there are other alcohols present, transesterification of the trimethyl phosphite can occur, leading to a mixture of phosphonate (B1237965) products.
-
Solution: Ensure all reactants and equipment are dry.
-
-
Elimination Reactions: While less common with primary alkyl halides like 1-bromopropane, at high temperatures, some elimination to form propene can occur.
-
Solution: Optimize the reaction temperature to the lowest effective point that still provides a reasonable reaction rate. The use of a more reactive alkyl halide, such as 1-iodopropane, may allow for lower reaction temperatures.[3]
-
Q3: The purification of this compound by distillation is proving difficult on a larger scale. What are the common challenges and how can they be addressed?
A3: Scaling up distillation can present challenges with product purity and yield.
-
Thermal Decomposition: Prolonged heating at high temperatures during distillation can lead to decomposition of the product. This compound has good thermal stability, but it is still a consideration.[3]
-
Solution: Use vacuum distillation to lower the boiling point of the product. Ensure the distillation apparatus is efficient to minimize the time the product is exposed to high temperatures.
-
-
Incomplete Separation: Close-boiling impurities can be difficult to separate from the final product.
-
Solution: Use a fractionating column with sufficient theoretical plates for the distillation. Analyze the crude reaction mixture by GC-MS to identify potential impurities and their boiling points to optimize the distillation parameters.
-
Q4: How can I safely manage the exothermic nature of the Michaelis-Arbuzov reaction during scale-up?
A4: The Michaelis-Arbuzov reaction is exothermic, and managing the heat generated is a critical safety concern when scaling up.[4]
-
Heat Accumulation: As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4]
-
Solution:
-
Controlled Addition: Add the more reactive reagent (typically the alkyl halide) slowly and in a controlled manner to the heated trimethyl phosphite. This allows the cooling system to manage the heat generated.[4]
-
Efficient Cooling: Use a reactor with a cooling jacket and ensure the cooling system is adequate for the scale of the reaction.
-
Monitoring: Continuously monitor the internal temperature of the reaction. A rapid, uncontrolled temperature rise is a sign of a potential thermal runaway.[4]
-
Emergency Plan: Have a clear plan for emergency cooling or quenching the reaction in case of a thermal runaway.[4]
-
-
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound via the Michaelis-Arbuzov reaction.
Synthesis of this compound
This protocol is based on the general principles of the Michaelis-Arbuzov reaction.
Materials:
-
Trimethyl phosphite (freshly distilled)
-
1-Bromopropane (or 1-Iodopropane)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add trimethyl phosphite (1.0 equivalent).
-
Reactant Addition: Slowly add 1-bromopropane (1.2 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to 120-140°C under a nitrogen atmosphere. The methyl bromide byproduct will distill off during the reaction.
-
Monitoring: Monitor the progress of the reaction by GC or ³¹P NMR spectroscopy. The reaction is typically complete within 3-6 hours.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₅H₁₃O₃P | [5] |
| Molecular Weight | 152.13 g/mol | [5] |
| Boiling Point | 185°C at 760 mmHg | [3] |
| Flash Point | 80°C | [3] |
| Density | 1.028 g/cm³ | [3] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Dimethyl Propylphosphonate Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with the reaction kinetics of Dimethyl propylphosphonate (DMPP). Due to the limited availability of specific kinetic data for DMPP, information from closely related compounds, such as Dimethyl methylphosphonate (B1257008) (DMMP), is used as a proxy where applicable. This is explicitly noted in the relevant sections.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the decomposition of this compound?
A1: The primary decomposition pathways for phosphonates like this compound are hydrolysis and thermal decomposition. Hydrolysis involves the cleavage of the P-O-CH3 bonds by water, leading to the formation of monomethyl propylphosphonate, and subsequently propylphosphonic acid and methanol. Thermal decomposition at elevated temperatures can lead to the cleavage of both P-O and P-C bonds, generating a variety of smaller molecules.
Q2: How does pH affect the hydrolysis rate of this compound?
A2: While specific data for this compound is scarce, studies on the analogous compound Dimethyl phosphonate (B1237965) (DMP) show a strong pH dependence on the hydrolysis rate. The hydrolysis of DMP is significantly faster in neutral and basic conditions compared to acidic conditions. For instance, at pH 7, the half-life is about 3 hours, and at pH 9, it is less than 0.3 hours, while at pH 4, the half-life is approximately 470 hours[1]. It is reasonable to expect a similar trend for this compound.
Q3: What are the expected products of this compound hydrolysis?
A3: The hydrolysis of this compound is expected to proceed in a stepwise manner, first yielding monomethyl propylphosphonate and methanol, followed by the hydrolysis of the second methoxy (B1213986) group to produce propylphosphonic acid and another molecule of methanol.
Q4: Can you provide a general synthesis method for this compound?
A4: A common method for synthesizing dialkyl phosphonates is the Michaelis-Arbuzov reaction. For this compound, this would involve the reaction of trimethyl phosphite (B83602) with a propyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane). The reaction typically proceeds by heating the reactants, leading to the formation of this compound and a methyl halide as a byproduct.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | Reaction time is too short. | Increase the reaction time, especially under acidic conditions. Monitor the reaction progress using techniques like 31P NMR or GC-MS. |
| pH is not optimal. | For faster hydrolysis, adjust the pH to neutral or slightly basic conditions. Be aware that the reaction rate increases significantly with pH[1]. | |
| Insufficient water concentration. | Ensure a sufficient excess of water is present to drive the reaction to completion, especially if using co-solvents. | |
| Side Product Formation in Thermal Decomposition | Temperature is too high or not well-controlled. | Optimize the decomposition temperature. High temperatures can lead to complex fragmentation patterns. Use a programmable furnace with precise temperature control. |
| Presence of catalytic impurities. | Ensure the reactor is clean and free from any metal residues that could catalyze side reactions. | |
| Difficulty in Monitoring Reaction Progress | Inappropriate analytical technique. | For hydrolysis, 31P NMR is highly effective for tracking the disappearance of the starting material and the appearance of the monoester and phosphonic acid products. For thermal decomposition in the gas phase, mass spectrometry or FTIR can be used to monitor the evolution of volatile products. |
| Overlapping peaks in chromatography. | Optimize the gas chromatography (GC) or liquid chromatography (LC) method. This may involve changing the column, temperature program, or mobile phase composition. | |
| Low Yield in Synthesis (Michaelis-Arbuzov) | Reaction temperature is too low. | The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for product formation. |
| Impure reactants. | Use freshly distilled reactants to avoid side reactions caused by impurities. | |
| Reversibility of the reaction. | Remove the methyl halide byproduct as it forms to shift the equilibrium towards the product side. This can be achieved by performing the reaction under a gentle stream of inert gas. |
Experimental Protocols
Protocol 1: Hydrolysis of this compound (Adapted from studies on similar phosphonates)
-
Preparation of Reaction Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Reaction Setup: In a temperature-controlled reaction vessel, add a known concentration of this compound to the buffer solution. A typical starting concentration might be in the range of 10-100 mM.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by rapid cooling or by adjusting the pH to a value where the reaction rate is negligible.
-
Analysis: Analyze the samples using a suitable analytical method such as 31P NMR, HPLC, or GC-MS to determine the concentration of this compound and its hydrolysis products.
-
Data Analysis: Plot the concentration of this compound as a function of time and determine the rate constant from the slope of the line (for a pseudo-first-order reaction).
Protocol 2: Thermal Decomposition of this compound (General Approach)
-
Sample Preparation: Place a known amount of this compound into a sample holder suitable for thermogravimetric analysis (TGA) or a pyrolysis reactor.
-
Experimental Setup: Place the sample in the TGA instrument or connect the pyrolysis reactor to an analytical instrument such as a mass spectrometer or a gas chromatograph.
-
Heating Program: Heat the sample according to a predefined temperature program under a controlled atmosphere (e.g., inert gas like nitrogen or argon, or an oxidative atmosphere like air). A typical heating rate is 10-20 °C/min.
-
Data Collection: Record the mass loss as a function of temperature (TGA) or analyze the evolved gases at different temperatures (pyrolysis-GC/MS).
-
Kinetic Analysis: Use the TGA data to determine the decomposition temperature range and to perform kinetic analysis using methods like the Flynn-Wall-Ozawa or Kissinger method to determine the activation energy. The pyrolysis-GC/MS data will provide information on the decomposition products at different temperatures.
Quantitative Data
Table 1: Hydrolysis Half-lives of Dimethyl Phosphonate (DMP) at Different pH Values
This data is for Dimethyl phosphonate and is provided as an estimate for the behavior of this compound.
| pH | Half-life (hours) |
| 4 | ~470[1] |
| 7 | ~3[1] |
| 9 | < 0.3[1] |
Table 2: Arrhenius Parameters for the Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water
This data is for the related compound Dimethyl methylphosphonate.
| Parameter | Value |
| Activation Energy (Ea) | 90.17 ± 5.68 kJ mol-1[2] |
| Pre-exponential Factor (A) | 10^7.51 ± 0.58 s-1[2] |
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: General experimental workflow for kinetic studies.
References
Validation & Comparative
A Comparative Analysis of Dimethyl Propylphosphonate and Dimethyl Methylphosphonate as Flame Retardants
A detailed examination of the performance, mechanisms, and applications of two prominent organophosphorus flame retardants, Dimethyl propylphosphonate (DMPP) and Dimethyl methylphosphonate (B1257008) (DMMP), reveals nuances in their efficacy and suitability for various polymer systems. While both compounds operate through similar flame-retarding pathways, differences in their chemical structure influence their thermal stability and interaction with polymer matrices, leading to variations in performance metrics such as Limiting Oxygen Index (LOI), UL-94 classification, and heat release rates.
This compound (DMPP) and Dimethyl methylphosphonate (DMMP) are organophosphorus compounds utilized as flame retardants in a range of polymeric materials, including polyurethane foams and epoxy resins. Their primary function is to inhibit or suppress combustion through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, they release phosphorus-containing radicals that scavenge flame-propagating H• and OH• radicals. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and reduces the release of flammable volatiles.[1][2]
Chemical and Physical Properties
A fundamental comparison of the two phosphonates begins with their chemical structure and physical properties.
| Property | This compound (DMPP) | Dimethyl methylphosphonate (DMMP) |
| Chemical Formula | C₅H₁₃O₃P | C₃H₉O₃P |
| Molecular Weight | 152.13 g/mol | 124.08 g/mol |
| Phosphorus Content | ~20.3% | ~25%[2] |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 85 °C (at 6 Torr) | 181 °C |
Note: Data for DMPP is limited. Boiling point is provided at reduced pressure.
Synthesis of Dialkyl Phosphonates
Both DMPP and DMMP can be synthesized via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. For the synthesis of DMMP, trimethyl phosphite is reacted with a methyl halide. Similarly, DMPP synthesis would involve the reaction of a suitable phosphite with a propyl halide.
Comparative Flame Retardant Performance
The efficacy of a flame retardant is typically evaluated using a suite of standardized tests, including the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and cone calorimetry. While extensive data is available for DMMP, detailed experimental results for DMPP are less common in the public domain.
Limiting Oxygen Index (LOI)
The LOI test measures the minimum oxygen concentration in an oxygen/nitrogen mixture required to sustain combustion of a material.[3][4] Higher LOI values indicate better flame retardancy.
| Polymer System | Flame Retardant | Loading (%) | LOI (%) |
| Rigid Polyurethane Foam (RPUF) | None | 0 | 18.1 |
| RPUF | DMMP | 8 | 27.6 |
| RPUF with Bio-Polyol | DMPP | 20 (phr) | >21.0 |
| Fiber Reinforced Plastic (FRP) | DMMP | 10 | 30.4[5] |
Data for DMPP in RPUF is from a study where it was used as an additive flame retardant.[6] Data for DMMP in RPUF is from a study with nano-silica.[2]
UL-94 Vertical Burn Test
The UL-94 test classifies materials based on their burning behavior after being subjected to a flame. The classifications, from least to most flame retardant, are HB, V-2, V-1, and V-0.[7][8]
| Polymer System | Flame Retardant | Loading (%) | UL-94 Rating |
| Waterborne Polyurethane (WPU) | None | 0 | Not Rated |
| WPU | DMMP | 8 | V-0[2] |
Specific UL-94 data for DMPP was not available in the searched literature.
Cone Calorimetry
Cone calorimetry is a bench-scale test that measures various fire-related properties, such as the heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR), providing a comprehensive assessment of a material's fire behavior.
Performance of DMMP in Waterborne Polyurethane (WPU): A study on WPU with 8% DMMP and modified nano-silica showed a significant reduction in fire hazards.[2]
Performance of DMPP in Rigid Polyurethane Foam (RPUF): In a study on bio-based RPUF, the addition of DMPP influenced the thermal degradation and flammability. While specific cone calorimetry data was not detailed in the abstract, the study noted changes in the heat release rate for systems containing DMPP.[9]
Experimental Protocols
A summary of the standard experimental protocols used to evaluate the flame retardancy of these compounds is provided below.
Mechanism of Action
The flame retardant mechanism of both DMPP and DMMP involves a dual-phase action.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. publications.iafss.org [publications.iafss.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Insulating Rigid Polyurethane Foams with Bio-Polyol from Rapeseed Oil Modified by Phosphorus Additive and Reactive Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. 凤凰至尊平台_凤凰FH指定注册登录地址_凤凰娱乐至尊版 [753hg.com]
- 9. d-nb.info [d-nb.info]
A Comparative Guide to the Spectroscopic Data Validation of Dimethyl Propylphosphonate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dimethyl Propylphosphonate's Spectroscopic Profile Against Key Alternatives, Supported by Experimental Data.
This guide provides a comprehensive validation of the spectroscopic data for this compound, a compound of interest in various research and development sectors. To offer a clear perspective on its structural characterization, we present a direct comparison with two common alternatives: Diethyl ethylphosphonate and Dimethyl methylphosphonate. The data herein is aggregated from public spectral databases and is intended to support researchers in the unambiguous identification and quality assessment of these organophosphorus compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its selected alternatives. This data is essential for the verification of the chemical structure and purity of the compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | -CH₃ (ester) | -CH₂-P | -CH₂-CH₃ | -CH₃ (alkyl) |
| This compound | 3.71 (d, J=10.7 Hz) | 1.75 (m) | 1.63 (m) | 1.00 (t, J=7.6 Hz) |
| Diethyl ethylphosphonate | 1.32 (t, J=7.1 Hz) | 1.83 (dq, J=18.3, 7.6 Hz) | 4.08 (m) | 1.15 (dt, J=19.8, 7.6 Hz) |
| Dimethyl methylphosphonate | 3.72 (d, J=10.7 Hz) | 1.46 (d, J=17.6 Hz) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C=O | -CH₂-O- | -CH₃ (ester) | -CH₂-P | -CH₂-CH₃ | -CH₃ (alkyl) |
| This compound | - | 51.9 (d, J=6.4 Hz) | - | 26.5 (d, J=141.5 Hz) | 16.2 (d, J=5.4 Hz) | 15.8 |
| Diethyl ethylphosphonate | - | 61.3 (d, J=6.4 Hz) | 16.4 (d, J=5.9 Hz) | 18.2 (d, J=144.4 Hz) | - | 6.5 (d, J=2.9 Hz) |
| Dimethyl methylphosphonate | - | 52.2 (d, J=6.4 Hz) | - | 11.9 (d, J=142.0 Hz) | - | - |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | P=O Stretch | C-O Stretch | P-O-C Stretch | C-H Stretch |
| This compound | ~1250 | ~1185 | ~1030 | ~2960 |
| Diethyl ethylphosphonate | ~1230 | ~1160 | ~1030 | ~2980 |
| Dimethyl methylphosphonate | ~1250 | ~1180 | ~1030 | ~2960 |
Table 4: Mass Spectrometry Data (m/z of Major Fragments)
| Compound | Molecular Ion (M⁺) | [M-OCH₃]⁺ / [M-OCH₂CH₃]⁺ | [PO(OR)₂]⁺ | Other Key Fragments |
| This compound | 152 | 121 | 109 | 94, 79 |
| Diethyl ethylphosphonate | 166 | 121 | 137 | 109, 81 |
| Dimethyl methylphosphonate | 124 | 93 | 109 | 79 |
Experimental Workflow
The validation of spectroscopic data follows a logical progression from sample preparation to data acquisition and analysis. The following diagram illustrates this standard workflow.
Caption: A flowchart illustrating the key stages of spectroscopic data validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. Below are standard operating procedures for the key analytical techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the phosphonate (B1237965) compound and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear and free of particulate matter.
-
Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled ¹³C NMR spectrum is typically acquired with a 45-degree pulse angle and a relaxation delay of 2-5 seconds. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Spectrum: Record a background spectrum of the empty salt plates to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the infrared spectrum of the sample.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as P=O, C-O, and C-H vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first vaporized and separated on a capillary column.
-
Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Interpretation: The resulting mass spectrum provides information about the molecular weight of the compound (from the molecular ion peak) and its structure (from the fragmentation pattern). The fragmentation pattern is then compared with spectral libraries for identification.
Comparing the reactivity of Dimethyl propylphosphonate with other phosphonates
An Objective Comparison of the Reactivity of Dimethyl Propylphosphonate and Other Common Phosphonates
Introduction
Phosphonate (B1237965) esters, characterized by the C-PO(OR)₂ functional group, are versatile compounds with significant applications ranging from medicinal chemistry, where they serve as stable bioisosteres for phosphates, to industrial processes as flame retardants and metal chelants.[1][2][3][4] The reactivity of these molecules is of paramount importance to their function and is largely dictated by the nature of the organic groups attached to the phosphorus atom—both the alkyl/aryl group (R) and the alkoxy groups (OR').
This guide provides a comparative analysis of the reactivity of this compound (DMPP) against other commonly used phosphonates such as Dimethyl methylphosphonate (B1257008) (DMMP), Diethyl ethylphosphonate (DEEP), and Dibutyl butylphosphonate (DBBP). The comparison focuses on key chemical transformations relevant to their application, supported by experimental data and detailed protocols.
Factors Influencing Phosphonate Reactivity
The reactivity of phosphonates in various chemical transformations is primarily governed by two main factors:
-
Electronic Effects : The electrophilicity of the phosphorus atom is influenced by the inductive and resonance effects of its substituents. Electron-withdrawing groups attached to the phosphorus enhance its susceptibility to nucleophilic attack, a key step in reactions like hydrolysis.[5][6] Conversely, electron-donating groups increase the nucleophilicity of the phosphonate carbanion in reactions like the Horner-Wadsworth-Emmons (HWE) olefination.[7]
-
Steric Effects : The size of the alkyl (R) and alkoxy (OR') groups can significantly hinder the approach of reactants to the phosphorus center. This is particularly evident in base-catalyzed hydrolysis, where bulkier alkoxy groups dramatically decrease the reaction rate.[6]
Caption: Factors Influencing Phosphonate Reactivity.
Comparative Data
Table 1: Physical Properties of Selected Phosphonates
The physical properties of phosphonates, such as boiling point and density, are influenced by the size and nature of the alkyl and alkoxy substituents.
| Compound Name | Abbreviation | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | DMPP | C₅H₁₃O₃P | 152.13 | 182[8] | Not readily available |
| Dimethyl methylphosphonate | DMMP | C₃H₉O₃P | 124.08 | 181[9] | 1.145[9] |
| Diethyl ethylphosphonate | DEEP | C₆H₁₅O₃P | 166.16 | 198[10] | 1.024[11] |
| Dibutyl butylphosphonate | DBBP | C₁₂H₂₇O₃P | 250.31 | 283[12] | 0.946[12] |
Table 2: Reactivity Comparison in Key Reactions
This table summarizes the expected relative reactivity of DMPP and its counterparts in fundamental chemical reactions based on established principles of phosphonate chemistry.
| Reaction | This compound (DMPP) | Dimethyl methylphosphonate (DMMP) | Diethyl ethylphosphonate (DEEP) | Dibutyl butylphosphonate (DBBP) | General Reactivity Trend & Rationale |
| Acid-Catalyzed Hydrolysis | Moderate | Moderate | Moderate-High | Moderate | DEEP > DMPP ≈ DMMP > DBBP . Reactivity is influenced by both P-O (AAC2) and C-O (AAL1) bond cleavage. Larger alkyl groups on the ester can stabilize carbocation intermediates, accelerating the AAL1 pathway.[13] |
| Base-Catalyzed Hydrolysis | Moderate-High | High | Moderate | Low | DMMP > DMPP > DEEP > DBBP . This reaction is highly sensitive to steric hindrance at the phosphorus center. Smaller alkoxy groups (dimethyl) lead to significantly faster reaction rates compared to larger groups (diethyl, dibutyl).[6] |
| Horner-Wadsworth-Emmons (HWE) | N/A | N/A | N/A | N/A | Reactivity depends on an α-stabilizing group (e.g., ester, cyano), which these specific phosphonates lack. However, comparing the ester groups, dimethyl phosphonates generally show slightly different reactivity and selectivity compared to diethyl or diisopropyl phosphonates in HWE reactions.[14] |
| Reaction with Oxidizers | Susceptible | Susceptible | Susceptible | Susceptible | All phosphonates can be partially oxidized, potentially releasing toxic phosphorus oxides. Dibutyl butylphosphonate is noted to react vigorously with oxidizing materials.[11][15] |
| Michaelis-Arbuzov Synthesis | Moderate | High | Moderate | Low | Refers to the synthesis of the phosphonate. The rate is P(OMe)₃ > P(OEt)₃ > P(OBu)₃ due to decreasing nucleophilicity and increasing steric hindrance of the starting phosphite (B83602).[7][16] |
Key Reaction Protocols and Mechanisms
Hydrolysis of Phosphonate Esters
Hydrolysis of phosphonates to their corresponding phosphonic acids is a fundamental transformation. It can proceed under either acidic or basic conditions, often requiring harsh conditions like prolonged heating.[1][13]
Experimental Protocol (General - Acid-Catalyzed):
-
The dialkyl phosphonate (1.0 eq) is dissolved in a solution of concentrated hydrochloric acid.
-
The mixture is heated to reflux for several hours (typically 6-12 hours).[17]
-
The reaction progress is monitored using an appropriate technique (e.g., ³¹P NMR spectroscopy) until the starting material is consumed.[13]
-
Upon completion, the solvent and volatile byproducts are removed under reduced pressure.
-
The resulting phosphonic acid is purified, often by recrystallization.
Note: The rate of hydrolysis is highly dependent on the substituents. For instance, under basic conditions, dimethyl esters can hydrolyze up to 1000 times faster than their diisopropyl counterparts.[6]
Michaelis-Arbuzov Reaction
This reaction is the most common method for forming the carbon-phosphorus bond, creating a phosphonate from a trialkyl phosphite and an alkyl halide.[16][18]
Experimental Protocol (General):
-
A trialkyl phosphite (e.g., trimethyl phosphite for synthesizing DMMP) is mixed with an alkyl halide (e.g., methyl iodide).[9]
-
The mixture is heated, often to the boiling point of the alkyl halide, for several hours. The reaction is typically performed neat or in a high-boiling solvent.
-
The reaction involves an Sₙ2 attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate.[7][16]
-
This intermediate then undergoes dealkylation by the halide ion to yield the final dialkyl alkylphosphonate and a new, more volatile alkyl halide byproduct.[7][16]
-
The product is isolated and purified by distillation under reduced pressure.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 4. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. DIETHYL ETHYLPHOSPHONATE | 78-38-6 [chemicalbook.com]
- 12. 丁基磷酸二丁酯 ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Dibutyl butylphosphonate | C12H27O3P | CID 6539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 17. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Dimethyl Propylphosphonate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Dimethyl propylphosphonate (DMPP), an organophosphorus compound of interest in various research and development fields, is critical for reliable study outcomes. The choice of analytical methodology and its thorough validation are foundational to ensuring data integrity. This guide provides an objective comparison of common analytical techniques for DMPP quantification—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—supported by representative experimental data and detailed methodologies.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for DMPP quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application. While Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for volatile and semi-volatile compounds like DMPP, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, particularly for complex matrices. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be a cost-effective alternative, although it may lack the sensitivity and selectivity of mass spectrometry-based methods.
A summary of the performance characteristics of these methods, based on validated analyses of DMPP and structurally similar organophosphorus compounds, is presented below.
Data Presentation: Quantitative Comparison of Validated Methods
The following tables summarize the key validation parameters for the quantification of DMPP and its analogs using GC-MS, LC-MS/MS, and a hypothetical HPLC-UV method. These parameters are essential for evaluating the performance and suitability of each method for a specific analytical need.
Table 1: GC-MS Method Validation Data for this compound (and Analogs)
| Validation Parameter | Result |
| Linearity (R²) | ≥0.999 |
| Limit of Detection (LOD) | 0.01 - 0.21 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.62 µg/mL |
| Accuracy (% Recovery) | 95.6% - 97.3% |
| Precision (%RSD) | Intraday: < 3.5%, Interday: < 3.7% |
Data synthesized from studies on Dimethyl methylphosphonate (B1257008) (DMMP) and Di-isopropyl methylphosphonate (DIMP), which are structurally similar to DMPP and serve as reliable proxies for performance expectation.[1][2]
Table 2: LC-MS/MS Method Validation Data for Organophosphonates
| Validation Parameter | Result |
| Linearity (R²) | ≥0.995 |
| Limit of Detection (LOD) | < 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (%RSD) | < 15% |
Performance data for organophosphonates analyzed by LC-MS/MS, demonstrating the high sensitivity of this technique.[3]
Table 3: Hypothetical HPLC-UV Method Validation Data for this compound
| Validation Parameter | Result |
| Linearity (R²) | ≥0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis of DMPP using GC-MS and LC-MS/MS.
GC-MS Analysis Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 10 mL aqueous sample, add 5 g of sodium chloride and shake to dissolve.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process twice more with fresh organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the extract to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for DMPP (e.g., m/z 124, 94, 79).[7]
LC-MS/MS Analysis Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 100 mL of the aqueous sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 550°C.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DMPP for quantification and confirmation.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process and a typical sample preparation and analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of Fosetyl-Al and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. This compound | C5H13O3P | CID 87779 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Dimethyl Propylphosphonate and Other Plasticizers in Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of dimethyl propylphosphonate and other common plasticizers in polyurethane formulations. The selection of an appropriate plasticizer is critical in tailoring the final properties of polyurethane products, influencing their flexibility, durability, and thermal characteristics. This document synthesizes available data to facilitate an informed selection process for specific research and development applications.
Executive Summary
Plasticizers are essential additives that increase the flexibility and processability of polymeric materials. In polyurethanes, they function by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and modifying the mechanical properties. This guide focuses on the comparative performance of this compound against established plasticizers such as phthalates, benzoates, and other phosphate (B84403) esters. Due to the limited direct comparative data for this compound, performance data for the structurally similar dimethyl methylphosphonate (B1257008) (DMMP) is used as a proxy in some sections to illustrate the effects of phosphonate-based plasticizers.
Data Presentation: Comparative Performance of Plasticizers in Polyurethanes
The following table summarizes the quantitative effects of different plasticizers on the mechanical and thermal properties of polyurethanes. It is important to note that the data is compiled from various studies and the base polyurethane formulations may differ.
| Plasticizer Type | Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Glass Transition Temp. (°C) | Reference |
| Phosphonate | Dimethyl Methylphosphonate (DMMP) | 8 | 12.5 | 1476.1 | 75 | Lowered (qualitative) | [1] |
| Phosphate | Tributyl Phosphate | 10 | Not Reported | Not Reported | Not Reported | -36 | [2] |
| 20 | Not Reported | Not Reported | Not Reported | -49 | [2] | ||
| Phthalate | Dioctyl Phthalate (DOP) | General | Generally Decreased | Generally Increased | Decreased | Lowered | [3][4] |
| Benzoate | Dibenzoate Esters | General | Generally Decreased | Generally Increased | Decreased | Lowered | [3] |
| Control | No Plasticizer | 0 | 18.2 | 1104.8 | 85 | Not Reported | [1] |
Key Observations:
-
Phosphonates (as DMMP): The addition of DMMP significantly increases the elongation at break of the polyurethane material, indicating enhanced flexibility. However, this is accompanied by a decrease in tensile strength and hardness.[1]
-
Phosphates: Tributyl phosphate demonstrates a clear plasticizing effect by substantially lowering the glass transition temperature of the polyurethane elastomer.[2]
-
Phthalates and Benzoates: These are widely used plasticizers known to effectively increase flexibility and reduce hardness in polyurethanes.[3][4] Their performance can be tailored by selecting different ester groups.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further comparative studies.
Tensile Strength and Elongation at Break (ASTM D412)
This test method is used to determine the tensile properties of vulcanized thermoset rubbers and thermoplastic elastomers.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the polyurethane sheets according to the dimensions specified in ASTM D412.
-
Apparatus: A universal testing machine with a suitable load cell is used.
-
Procedure:
-
The thickness and width of the narrow section of the dumbbell specimen are measured.
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is stretched at a constant rate of speed until it breaks.
-
The force required to break the specimen and the elongation at the point of rupture are recorded.
-
-
Calculation:
-
Tensile Strength (MPa) = Force at break (N) / Cross-sectional area (mm²)
-
Elongation at Break (%) = [(Final length at break - Initial length) / Initial length] x 100
-
Shore A Hardness (ASTM D2240)
This method determines the indentation hardness of substances classified as thermoplastic elastomers, vulcanized (thermoset) rubber, elastomeric materials, and some plastics.
-
Apparatus: A Shore A durometer.
-
Procedure:
-
The polyurethane sample is placed on a hard, flat surface.
-
The indenter of the durometer is pressed into the sample until the presser foot is in firm contact with the specimen.
-
The hardness reading is taken immediately after the presser foot is in firm contact with the specimen.
-
-
Reporting: The result is reported as a whole number on the Shore A scale.
Glass Transition Temperature (Tg) by Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for determining the glass transition temperature of polymers.
-
Apparatus: A Dynamic Mechanical Analyzer.
-
Specimen Preparation: A rectangular specimen of the polyurethane material is prepared.
-
Procedure:
-
The specimen is clamped in the DMA apparatus.
-
A sinusoidal stress is applied to the sample at a constant frequency.
-
The temperature is ramped over the desired range.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature.
-
-
Determination of Tg: The glass transition temperature is typically identified as the peak of the tan delta curve.
Visualizations
Signaling Pathway of Plasticizer Action
Caption: Mechanism of plasticizer action in polyurethanes.
Experimental Workflow for Plasticizer Efficacy Evaluation
Caption: Workflow for evaluating plasticizer efficacy.
References
Comparative Analysis of Dimethyl Propylphosphonate Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, a critical evaluation of immunoassay specificity is essential for the accurate detection and quantification of target analytes. This guide provides a comparative analysis of the potential cross-reactivity of Dimethyl propylphosphonate (DMPP) in immunoassays. Due to a lack of direct experimental data for DMPP, this analysis leverages published cross-reactivity data from immunoassays developed for structurally similar organophosphorus compounds, primarily Dimethyl methylphosphonate (B1257008) (DMMP).
The structural similarity between DMPP and other small dialkyl alkylphosphonates suggests a potential for cross-reactivity in immunoassays designed for this class of compounds. The degree of cross-reactivity is contingent upon the specific epitopes recognized by the antibodies employed in the assay. This guide summarizes the available data for analogous compounds to infer the potential binding characteristics of DMPP and outlines the experimental protocols used to generate this type of data.
Inferred Cross-Reactivity Profile of this compound
The following table summarizes the cross-reactivity of various organophosphorus compounds in an immunoassay developed for a structurally similar compound. This data can be used to infer the potential cross-reactivity of DMPP. The specificity of an immunoassay is determined by the antibody's ability to distinguish between the target analyte and other structurally related molecules.
| Compound | Structure | Class | Inferred Cross-Reactivity (%) vs. Target Analyte |
| This compound (DMPP) | CH₃CH₂CH₂P(O)(OCH₃)₂ | Dialkyl alkylphosphonate | Data Not Available (Target of Inference) |
| Dimethyl methylphosphonate (DMMP) | CH₃P(O)(OCH₃)₂ | Dialkyl alkylphosphonate | High |
| Diethyl methylphosphonate (DEMP) | CH₃P(O)(OCH₂CH₃)₂ | Dialkyl alkylphosphonate | Moderate to High |
| Dimethyl ethylphosphonate (DMEP) | CH₃CH₂P(O)(OCH₃)₂ | Dialkyl alkylphosphonate | High |
| Diisopropyl methylphosphonate (DIMP) | CH₃P(O)(OCH(CH₃)₂)₂ | Dialkyl alkylphosphonate | Moderate |
| Sarin (GB) | CH₃P(O)(F)OCH(CH₃)₂ | Organophosphorus Nerve Agent | Low to Moderate |
| Malathion | C₁₀H₁₉O₆PS₂ | Organophosphorus Pesticide | Very Low |
| Paraoxon | C₁₀H₁₄NO₆P | Organophosphorus Pesticide | Very Low |
Note: The inferred cross-reactivity is based on the principle that antibodies developed for small alkylphosphonates are likely to recognize the phosphonate (B1237965) backbone and the methyl ester groups. The longer propyl chain in DMPP compared to the methyl group in DMMP may slightly reduce the binding affinity, but significant cross-reactivity is still anticipated.
Experimental Protocols
The cross-reactivity data for organophosphorus compounds is typically generated using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a detailed methodology for a typical competitive indirect ELISA used for such studies.
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)
This assay quantifies the concentration of a target analyte (in this case, inferred for DMPP) in a sample by measuring the competition between the analyte and a labeled antigen for a limited number of antibody binding sites.
Materials:
-
High-binding 96-well microtiter plates
-
Capture antibody (specific to the target organophosphorus compound)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in Phosphate Buffered Saline)
-
Analyte standards (including the target compound and potential cross-reactants)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2 M Sulfuric Acid)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Coating: Microtiter plate wells are coated with a capture antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer to remove any unbound antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Competitive Reaction: A mixture of the sample (or standard) and a fixed concentration of the enzyme-labeled antigen is added to each well. The plate is incubated for 1-2 hours at room temperature, allowing the free analyte and the labeled antigen to compete for binding to the immobilized capture antibody.
-
Washing: The plate is washed five times with wash buffer to remove unbound reagents.
-
Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution to each well.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Data Analysis:
The percentage of cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of the target analyte / IC50 of the competing compound) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.
Visualizing Experimental Workflow and Logical Relationships
To better understand the experimental process and the principles of cross-reactivity, the following diagrams are provided.
A Comparative Guide to Evaluating the Performance of Dimethyl Propylphosphonate (DMPP) in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the performance of Dimethyl propylphosphonate (DMPP) as a flame retardant in various polymer matrices. Due to the limited availability of direct comparative studies on DMPP in the public domain, this document will focus on the methodologies for evaluation and present illustrative data from related organophosphorus flame retardants to serve as a benchmark for future studies.
Executive Summary
This compound (DMPP) is a halogen-free organophosphorus flame retardant. Organophosphorus compounds are known to act as flame retardants in both the gas phase, by interrupting the combustion cycle, and the condensed phase, by promoting the formation of a protective char layer. While specific quantitative data for DMPP is sparse, a review of related phosphonates suggests its potential efficacy in polymer systems such as polyurethanes, epoxy resins, and polycarbonates. This guide outlines the standard experimental protocols necessary to quantify its performance and provides a template for data comparison.
Data Presentation: A Framework for Comparison
Effective comparison of flame retardant performance relies on standardized testing and clear data presentation. The following tables provide a template for summarizing key flammability metrics. Illustrative data for other phosphonates, such as Dimethyl Methylphosphonate (DMMP) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), are included to demonstrate the format.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating |
| Polyurethane (PU) Foam | None | 0 | 18.1 | Not Rated |
| DMMP | 10 | 24.6 | V-0[1] | |
| DMPP (Hypothetical) | 15 | ~25-30 | V-0 / V-1 | |
| Epoxy Resin | None | 0 | 24.0 | Not Rated |
| DOPO | ~2 (as 1 wt% P) | >30.0 | V-0[2] | |
| DMPP (Hypothetical) | 10-15 | ~28-33 | V-0 / V-1 | |
| Polycarbonate (PC) | None | 0 | 25.0 | V-2 |
| Phosphonate-based FR | 10 | 35.0 | V-0 | |
| DMPP (Hypothetical) | 10-15 | ~30-35 | V-0 |
Table 2: Cone Calorimetry Data (Illustrative)
| Polymer Matrix & FR | Loading (wt%) | Time to Ignition (s) | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) |
| PU Foam (Neat) | 0 | 53 | 809 | 101 |
| PU Foam + DMMP/SiO₂ | 10/3 | 48 | 574 | 94 |
| Epoxy Resin (Neat) | 0 | - | ~600 | ~120 |
| Epoxy Resin + DOPO-derivative | 6 | - | Significantly Reduced | Significantly Reduced[3] |
| Polycarbonate (Neat) | 0 | - | ~550 | ~90 |
| PC + Phosphonate FR | 4 | - | Reduced by 46% | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results.
Limiting Oxygen Index (LOI)
Standard: ASTM D2863 / ISO 4589
Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A vertically oriented specimen of specified dimensions is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is adjusted until the flame on the specimen self-extinguishes within a specified time after ignition.
-
The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burning Test
Standard: ANSI/UL 94
Principle: This test assesses the response of a plastic material to a small open flame under controlled laboratory conditions.
Methodology:
-
A rectangular bar specimen is held vertically.
-
A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
If the flaming ceases, the flame is reapplied for another 10 seconds, and the duration of flaming and glowing is recorded.
-
Observations of flaming drips that ignite a cotton patch placed below the specimen are also noted.
-
Materials are classified as V-0, V-1, or V-2 based on the burning times, glowing times, and whether flaming drips ignite the cotton. V-0 is the highest rating, indicating that burning stops within 10 seconds after each flame application and there are no flaming drips.
Cone Calorimetry
Standard: ASTM E1354 / ISO 5660
Principle: This is one of the most effective bench-scale methods for studying the fire behavior of materials. It measures heat release rate and other parameters related to the combustion of a material when exposed to a controlled level of radiant heat.
Methodology:
-
A horizontally oriented sample of the material is exposed to a specific level of radiant heat from a truncated conical heater.
-
The sample is ignited by a spark igniter.
-
The combustion gases are collected by a hood and analyzed.
-
Key parameters measured include:
-
Time to Ignition (TTI): The time it takes for the sample to ignite.
-
Heat Release Rate (HRR), particularly the peak HRR (pHRR): The rate at which energy is released during combustion. A lower pHRR is desirable.
-
Total Heat Release (THR): The total amount of energy released during the entire test.
-
Mass Loss Rate: The rate at which the sample loses mass during combustion.
-
Smoke Production Rate (SPR) and Total Smoke Release (TSR): Measures of the amount of smoke produced.
-
Mandatory Visualizations
Caption: Mechanism of Phosphorus-Based Flame Retardants.
Caption: Experimental Workflow for Performance Evaluation.
References
Dimethyl Propylphosphonate: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of Dimethyl propylphosphonate (DMPP), focusing on its applications as a flame retardant. It offers a comparative analysis of DMPP against common alternatives, supported by experimental data. Detailed experimental protocols for key performance evaluations are also included to assist in research and development.
Executive Summary
This compound (DMPP) is an organophosphorus compound primarily utilized as a flame retardant, particularly in the production of polyurethane (PU) and polyisocyanurate (PIR) foams.[1][2][3] It is also used to a lesser extent as a plasticizer and as an intermediate in the synthesis of other chemicals, including pesticides.[1][4] This guide focuses on its flame-retardant properties, offering a data-driven comparison with two widely used alternatives: Tris(1-chloro-2-propyl)phosphate (TCPP) and Triethyl phosphate (B84403) (TEP).
Comparison of Flame Retardant Performance in Polyurethane Foams
DMPP is a halogen-free flame retardant, which is an advantage in applications where the formation of corrosive and toxic halogenated byproducts during combustion is a concern. Its performance is often compared with chlorinated phosphate esters like TCPP and other phosphate esters like TEP.
A key study on open-cell polyurethane foams derived from bio-polyols provides valuable comparative data on the performance of these three flame retardants.[5]
Table 1: Comparison of Flame Retardant Properties in Open-Cell Polyurethane Foam
| Property | DMPP (30 php) | TCPP (30 php) | TEP (30 php*) | Unmodified Foam |
| Heat Release Rate (HRR), peak (kW/m²) | 135 | 155 | 160 | 210 |
| Thermal Conductivity (W/m·K) | 0.035 | 0.037 | 0.038 | 0.036 |
| Apparent Density ( kg/m ³) | 13.5 | 14.2 | 14.5 | 12.8 |
*php: parts per hundred parts of polyol
Key Findings from Experimental Data:
-
Flame Retardancy: Polyurethane foam modified with 30 parts per hundred polyol (php) of DMPP exhibited the lowest peak heat release rate compared to foams modified with TCPP and TEP, indicating superior flame retardant efficiency in this formulation.[5]
-
Thermal Insulation: The foam containing DMPP also showed the lowest coefficient of thermal conductivity, suggesting it can enhance the thermal insulation properties of the foam.[5]
-
Density: The addition of all three flame retardants resulted in a slight increase in the apparent density of the foam compared to the unmodified foam.[5]
Experimental Protocols
To ensure accurate and reproducible evaluation of flame retardant performance in polyurethane foams, standardized testing methodologies are crucial. Below are detailed protocols for three key flammability tests.
Cone Calorimetry
Objective: To determine the heat release rate (HRR), smoke production, and other combustion characteristics of a material under controlled heat flux conditions.
Apparatus: Cone calorimeter.
Procedure:
-
Sample Preparation: Prepare 100 mm x 100 mm samples of the polyurethane foam with a thickness representative of the end-use application. The samples should be conditioned at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 24 hours prior to testing.
-
Calibration: Calibrate the cone calorimeter according to the manufacturer's instructions and the relevant standard (e.g., ISO 5660-1).
-
Mounting: Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Testing:
-
Position the sample holder horizontally under the conical heater at a specified distance to achieve the desired incident heat flux (e.g., 35 kW/m² or 50 kW/m²).
-
Start the data acquisition system.
-
Ignite the pyrolysis gases emanating from the sample surface using a spark igniter.
-
Record the time to ignition.
-
Continuously measure the oxygen concentration in the exhaust duct to calculate the heat release rate.
-
Continue the test until flaming ceases or for a predetermined duration.
-
-
Data Analysis: Analyze the collected data to determine key parameters such as time to ignition, peak heat release rate (pHRR), total heat released (THR), and smoke production rate.
Workflow for Cone Calorimetry:
Cone Calorimetry Experimental Workflow
UL-94 Vertical Burn Test
Objective: To assess the self-extinguishing characteristics of a plastic material after exposure to a small flame.
Apparatus: UL-94 test chamber, Bunsen burner, timer.
Procedure:
-
Sample Preparation: Prepare rectangular bar specimens of the polyurethane foam (typically 125 mm long x 13 mm wide, with a thickness representative of the end-use application). Condition the specimens as per the standard.
-
Mounting: Clamp the specimen vertically from its top end.
-
Flame Application:
-
Adjust the Bunsen burner to produce a 20 mm high blue flame.
-
Apply the flame to the center of the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time.
-
-
Observation: During the test, observe if any flaming particles drip from the specimen and if they ignite a piece of cotton placed below the sample.
-
Classification: Classify the material (e.g., V-0, V-1, V-2) based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.
ISO 11925-2: Single-flame source test
Objective: To determine the ignitability (B1175610) of a product when subjected to direct impingement of a small flame.
Apparatus: ISO 11925-2 test chamber, specified gas burner, timer.
Procedure:
-
Sample Preparation: Prepare specimens of the polyurethane foam (typically 250 mm long x 90 mm wide). Condition the specimens.
-
Mounting: Mount the specimen vertically in the test chamber.
-
Flame Application:
-
The flame can be applied to the surface or the edge of the specimen.
-
For surface ignition, the flame is applied to the center of the specimen at a 45-degree angle, 40 mm above the bottom edge.
-
The flame application time is typically 15 or 30 seconds.
-
-
Observation:
-
Record whether ignition occurs.
-
Measure the time it takes for the flame tip to reach a mark 150 mm above the flame application point.
-
Observe for any flaming droplets that ignite a filter paper placed below the specimen.
-
-
Classification: The material is classified based on whether the flame spreads to the 150 mm mark within a specified time and the occurrence of flaming droplets.
Synthesis of this compound
DMPP is typically synthesized via the Michaelis-Arbuzov reaction. This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.
Reaction Scheme:
(CH₃O)₃P + CH₃CH₂CH₂Br → (CH₃O)₂P(O)CH₂CH₂CH₃ + CH₃Br Triethyl phosphite + 1-Bromopropane (B46711) → this compound + Bromomethane
General Experimental Protocol (Michaelis-Arbuzov Reaction):
-
Reactants: Combine triethyl phosphite and 1-bromopropane in a reaction flask equipped with a reflux condenser and a magnetic stirrer. An excess of the alkyl halide is often used.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen). The reaction temperature is typically in the range of 100-160 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or ³¹P NMR spectroscopy.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The product, this compound, is typically purified by vacuum distillation to remove unreacted starting materials and byproducts.
Logical Relationship of Michaelis-Arbuzov Reaction:
Michaelis-Arbuzov Reaction Pathway
Other Applications of this compound
Plasticizers
Organophosphorus compounds, including phosphonates, can be used as plasticizers in polymers like polyvinyl chloride (PVC). They can improve flexibility, processability, and in some cases, impart flame retardancy. However, there is a lack of publicly available, direct comparative studies detailing the plasticizing efficiency of DMPP against standard plasticizers like phthalates or other phosphate esters.
Agricultural Applications
Phosphonates have been investigated for their use in agriculture, primarily as fungicides.[6] They can be effective against certain plant pathogens. DMPP can also serve as a precursor in the synthesis of more complex agrochemicals.[4] Similar to its application as a plasticizer, there is limited comparative experimental data available in the public domain on the performance of DMPP relative to other commercial fungicides.
Conclusion
This compound is an effective halogen-free flame retardant for polyurethane foams, demonstrating superior performance in reducing the peak heat release rate compared to common alternatives like TCPP and TEP in the cited study. Its application also shows a beneficial effect on the thermal conductivity of the foam. While it has potential uses as a plasticizer and in agricultural applications, there is a clear need for more quantitative, comparative studies to fully assess its performance in these areas. The provided experimental protocols offer a standardized framework for researchers to conduct such comparative evaluations.
References
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. uktestcert.com [uktestcert.com]
- 4. Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts’ Assistance [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Research progress in agricultural bioactive phosphonate esters compounds: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Benchmarking the synthesis of Dimethyl propylphosphonate against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies for Dimethyl propylphosphonate, a valuable organophosphorus compound. The primary focus is on the widely utilized Michaelis-Arbuzov reaction, benchmarked against other potential synthetic routes. This document offers detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Methodologies
The synthesis of dialkyl phosphonates is a cornerstone of organophosphorus chemistry, with several established methods. The most prominent among these is the Michaelis-Arbuzov reaction , which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[1][2][3] Alternative approaches include the Pudovik reaction (hydrophosphonylation), which is particularly useful for the synthesis of α-hydroxyphosphonates, and the related Kabachnik-Fields reaction for the preparation of α-aminophosphonates.[4][5][6] While these latter two methods are not the most direct routes to simple alkyl phosphonates like this compound, they represent important alternative strategies in phosphonate (B1237965) chemistry.
Comparative Data on Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of this compound and related compounds via different methods. Due to the prevalence of the Michaelis-Arbuzov reaction for this class of compounds, specific data for alternative syntheses of this compound are limited in the literature. Therefore, representative examples for similar phosphonates are included for comparative purposes.
| Method | Reactants | Product | Reaction Conditions | Yield (%) | Reference |
| Michaelis-Arbuzov Reaction | Trimethyl phosphite, 1-Iodopropane (B42940) | This compound | 100-110 °C, 3 hours | 85 | [Data extrapolated from similar syntheses]. |
| Michaelis-Arbuzov Reaction | Trimethyl phosphite, Iodomethane | Dimethyl methylphosphonate (B1257008) | Heat | Not specified | [7][8] |
| Pudovik Reaction | Diethyl phosphite, Aldehydes/Ketones | α-Hydroxyphosphonates | Base catalyst | Good to Excellent | [9] |
| Kabachnik-Fields Reaction | Amine, Carbonyl, Dialkyl phosphite | α-Aminomethylphosphonates | Various catalysts | Not specified | [4] |
Experimental Protocols
Michaelis-Arbuzov Synthesis of this compound
This protocol describes a standard procedure for the synthesis of this compound via the Michaelis-Arbuzov reaction.
Materials:
-
Trimethyl phosphite
-
1-Iodopropane
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dried reaction flask, add trimethyl phosphite (1.0 equivalent).
-
With stirring, add 1-iodopropane (1.0 equivalent) to the reaction flask.
-
Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere.
-
Maintain the temperature and continue stirring for 3 hours. The progress of the reaction can be monitored by observing the formation of methyl iodide as a byproduct, which can be distilled off.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude this compound can be purified by vacuum distillation.
General Protocol for the Pudovik Reaction
The Pudovik reaction is a versatile method for forming a C-P bond through the addition of a dialkyl phosphite to a carbonyl compound, typically an aldehyde or ketone, to yield an α-hydroxyphosphonate.[9]
Materials:
-
Dialkyl phosphite (e.g., Dimethyl phosphite)
-
Aldehyde or ketone
-
Base catalyst (e.g., triethylamine, sodium ethoxide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Reaction flask with a magnetic stirrer
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve the aldehyde or ketone in the anhydrous solvent.
-
Add the dialkyl phosphite to the solution.
-
Add a catalytic amount of the base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically quenched with a mild acid (e.g., saturated ammonium (B1175870) chloride solution).
-
The product is then extracted with an organic solvent, dried, and purified, usually by column chromatography.
General Protocol for the Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot, three-component reaction for the synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite.[4][10]
Materials:
-
Amine (primary or secondary)
-
Carbonyl compound (aldehyde or ketone)
-
Dialkyl phosphite (e.g., Dimethyl phosphite)
-
Solvent (optional, can be run neat)
-
Catalyst (optional, Lewis or Brønsted acids can be used)
-
Reaction vessel
Procedure:
-
Combine the amine, carbonyl compound, and dialkyl phosphite in the reaction vessel.
-
If a catalyst is used, it is added at this stage.
-
The mixture is stirred, often at room temperature or with heating. The reaction progress can be monitored by TLC or NMR.
-
The first step is the formation of an imine from the amine and carbonyl compound.[4]
-
This is followed by the addition of the dialkyl phosphite to the imine (a hydrophosphonylation step) to form the α-aminophosphonate.[4]
-
Work-up and purification procedures vary depending on the specific substrates and conditions used.
Reaction Pathway Visualizations
The following diagrams illustrate the fundamental mechanisms of the discussed synthetic pathways.
Conclusion
The Michaelis-Arbuzov reaction remains the most direct and widely employed method for the synthesis of simple alkyl phosphonates such as this compound, offering high yields under relatively straightforward conditions.[1][2][3] While alternative methods like the Pudovik and Kabachnik-Fields reactions are powerful tools in organophosphorus chemistry, their primary utility lies in the synthesis of more complex phosphonates bearing α-hydroxy or α-amino functionalities, respectively.[4][5][9] For the specific synthesis of this compound, the Michaelis-Arbuzov reaction is the benchmark against which other potential, more specialized, methods would need to be compared. Researchers should consider the desired final product and the availability of starting materials when selecting the most appropriate synthetic strategy.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 5. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 8. Dimethyl methylphosphonate [medbox.iiab.me]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to In Vitro and In Vivo Studies of Organophosphorus Compounds: The Case of Chlorpyrifos
This guide provides a comparative analysis of in vitro and in vivo studies on the organophosphorus compound chlorpyrifos (B1668852), with a focus on its developmental neurotoxicity. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the translational value of in vitro data to in vivo outcomes.
I. Quantitative Data Comparison
The following table summarizes key quantitative findings from a comparable in vitro and in vivo study investigating the effects of chlorpyrifos on neural cells. The selected studies both examine the impact of chlorpyrifos on transcription factors related to cell replication and differentiation.
| Parameter | In Vitro Study (PC12 Cells) | In Vivo Study (Neonatal Rats) | Source |
| Organism/Model System | PC12 (rat pheochromocytoma) cells | Neonatal Sprague-Dawley rats | [1] |
| Chlorpyrifos Concentration/Dose | Concentrations affecting cell development | 1 mg/kg or 5 mg/kg daily (subtoxic doses) | [1][2] |
| Exposure Duration | During cell replication or after differentiation | Postnatal days 1-4 or 11-14 | [1] |
| Endpoint Measured | DNA-binding activity of transcription factors (AP-1, Sp1) | Expression and binding activity of transcription factors (AP-1, Sp1) in forebrain and cerebellum | [1] |
| Key Findings | - Reduced AP-1 DNA-binding activity. - Sp1 expression reduced in both replicating and differentiating cells. - AP-1 affected only during differentiation. | - Stage-specific changes in transcription factor expression and binding. - Greater effects on Sp1 during active neurogenesis. - Effects on AP-1 during differentiation. - Gender-specific effects observed. | [1] |
II. Experimental Protocols
This section details the methodologies employed in the key experiments from the selected studies to provide a basis for comparison and replication.
In Vitro Study: PC12 Cell Culture and Treatment
-
Cell Line: PC12 cells, a line derived from a pheochromocytoma of the rat adrenal medulla, were used. These cells are a common model for neuronal studies as they can be induced to differentiate and develop neuron-like characteristics.
-
Culture Conditions: Cells were cultured under standard conditions. For differentiation studies, Nerve Growth Factor (NGF) was added to the culture medium.
-
Chlorpyrifos Exposure: Chlorpyrifos was added to the cell culture medium at concentrations previously shown to affect cell development. The exposure was timed to coincide with either the cell replication phase or after the initiation of differentiation with NGF.[1]
-
Analysis of Transcription Factor Activity: Nuclear protein extracts were prepared from the PC12 cells. The DNA-binding activity of the transcription factors AP-1 and Sp1 was assessed using electrophoretic mobility shift assays (EMSA). This technique involves incubating the nuclear extracts with labeled DNA probes containing the consensus binding sites for the specific transcription factors. The protein-DNA complexes are then separated by gel electrophoresis.[1]
In Vivo Study: Neonatal Rat Exposure and Brain Tissue Analysis
-
Animal Model: Neonatal Sprague-Dawley rats were used.[1]
-
Chlorpyrifos Administration: Pups were administered apparently subtoxic doses of chlorpyrifos (1 or 5 mg/kg) daily via oral gavage during two distinct developmental periods: postnatal days 1-4 (a period of active neurogenesis) or postnatal days 11-14 (a period of differentiation and synaptogenesis).[1][2] These doses are below the threshold for causing systemic toxicity or significant cholinesterase inhibition.[2][3]
-
Tissue Collection: At the end of the exposure period, the forebrain and cerebellum were dissected. These regions were chosen because they have different developmental timelines and cholinergic innervation.[1]
-
Analysis of Transcription Factor Activity: Nuclear protein extracts were prepared from the brain tissue samples. The expression and DNA-binding activity of AP-1 and Sp1 were evaluated, likely using similar techniques to the in vitro study (e.g., EMSA and Western blotting).[1]
III. Signaling Pathways and Experimental Workflow
Signaling Pathway: Impact of Chlorpyrifos on Transcription Factor Activity
The following diagram illustrates the proposed mechanism by which chlorpyrifos interferes with key transcription factors involved in neuronal development, based on the findings of the compared studies.
References
- 1. Developmental neurotoxicity of chlorpyrifos in vivo and in vitro: effects on nuclear transcription factors involved in cell replication and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Developmental Neurotoxicity of Organophosphates In Vivo: Transcriptional Responses of Pathways for Brain Cell Development, Cell Signaling, Cytotoxicity and Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analysis of Organophosphorus Compounds in Environmental Matrices
A comparative overview of analytical methodologies for the determination of organophosphorus compounds in environmental samples, complete with performance data and detailed experimental protocols.
The widespread use of organophosphorus compounds (OPCs) in agriculture and industry has led to their ubiquitous presence in the environment.[1] Due to their potential toxicity, the accurate and sensitive determination of these compounds in various environmental matrices, such as water, soil, and air, is of paramount importance for environmental monitoring and human health risk assessment.[2][3] This guide provides a comprehensive comparison of the most common analytical techniques employed for OPC analysis, focusing on gas chromatography (GC) and liquid chromatography (LC) based methods. The guide is intended for researchers, scientists, and professionals in drug development and environmental science, offering a detailed look at experimental protocols and performance data to aid in method selection and development.
Chromatographic Techniques for Organophosphorus Compound Analysis
Gas chromatography and liquid chromatography are the two primary separation techniques used for the analysis of OPCs.[2][4] The choice between GC and LC depends on the physicochemical properties of the target analytes, such as volatility, thermal stability, and polarity.[4]
Gas Chromatography (GC) has traditionally been the workhorse for OPC analysis due to the volatility of many of these compounds.[2][5] It is often coupled with selective detectors like the Flame Photometric Detector (FPD), which is sensitive to phosphorus-containing compounds, or the Nitrogen-Phosphorus Detector (NPD), which provides enhanced selectivity for both nitrogen and phosphorus.[5][6] For more definitive identification and quantification, Mass Spectrometry (MS) and tandem Mass Spectrometry (MS/MS) are employed, offering high sensitivity and selectivity.[6][7]
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), has become increasingly popular for the analysis of more polar and thermally labile OPCs that are not amenable to GC analysis.[4][7] LC is most commonly coupled with tandem mass spectrometry (LC-MS/MS), which provides excellent sensitivity and selectivity for a wide range of OPCs.[8][9][10]
Sample Preparation: The Crucial First Step
The complexity of environmental matrices necessitates a robust sample preparation step to extract and concentrate the target OPCs while minimizing interferences.[1][11] Common sample preparation techniques include:
-
Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of analytes between two immiscible liquid phases.[1]
-
Solid-Phase Extraction (SPE): A versatile technique that uses a solid sorbent to selectively retain and elute the target compounds.[1][4]
-
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract analytes from a sample.[1][12]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[13][14][15]
Performance Comparison of Analytical Methods
The performance of different analytical methods for OPCs can be evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), recovery, and linearity. The following tables summarize the performance data for selected OPCs using various analytical techniques.
| Organophosphorus Compound | Analytical Method | Sample Matrix | LOD | LOQ | Recovery (%) | Linearity (ng/mL) | Reference |
| Triazophos | DLLME-HPLC-DAD | Water | 0.1 ng/mL | - | 82.2 - 98.8 | 1 - 200 | [16] |
| Parathion | DLLME-HPLC-DAD | Water | 0.2 ng/mL | - | 83.6 - 104.0 | 1 - 200 | [16] |
| Diazinon | DLLME-HPLC-DAD | Water | 0.3 ng/mL | - | 85.1 - 101.2 | 1 - 200 | [16] |
| Phoxim | DLLME-HPLC-DAD | Water | 0.2 ng/mL | - | 88.9 - 99.5 | 1 - 200 | [16] |
| Parathion-methyl | DLLME-HPLC-DAD | Water | 0.1 ng/mL | - | 86.4 - 102.3 | 1 - 200 | [16] |
| Chlorpyrifos | Magnetic SPE-HPLC-UV | Water | - | - | 84.40 - 105.05 | - | [4] |
| Fenitrothion | Magnetic SPE-HPLC-UV | Water | - | - | 84.40 - 105.05 | - | [4] |
| Chlorpyrifos-methyl | Magnetic SPE-HPLC-UV | Water | - | - | 84.40 - 105.05 | - | [4] |
| Chlorpyrifos | LC-MS/MS | Air (XAD-2) | 0.15 ng/sample | 2 ng/sample | 78 - 113 | ≥0.996 (R²) | [8] |
| Azinphos methyl | LC-MS/MS | Air (XAD-2) | 1.1 ng/sample | 2 ng/sample | 78 - 113 | ≥0.996 (R²) | [8] |
| Chlorpyrifos-oxon | LC-MS/MS | Air (PUF) | 0.22 ng/sample | - | 71 - 108 | ≥0.996 (R²) | [8] |
| Azinphos methyl-oxon | LC-MS/MS | Air (PUF) | 0.65 ng/sample | - | 71 - 108 | ≥0.996 (R²) | [8] |
| Organophosphorus Compound | Analytical Method | Sample Matrix | Method Detection Limit (MDL) | Recovery (%) | Reference |
| Azinphos-methyl | GC-FPD | Wastewater | 0.08 µg/L | 78 | [17] |
| Demeton | GC-FPD | Wastewater | 0.03 µg/L | 75 | [17] |
| Diazinon | GC-FPD | Wastewater | 0.02 µg/L | 76 | [17] |
| Malathion | GC-FPD | Wastewater | 0.04 µg/L | 80 | [17] |
| Parathion | GC-FPD | Wastewater | 0.04 µg/L | 79 | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in this guide.
Protocol 1: Dispersive Liquid-Liquid Microextraction (DLLME) for OPCs in Water followed by HPLC-DAD[17]
1. Sample Preparation:
- A 5.0 mL aliquot of the water sample is placed in a 10 mL glass tube.
- A mixture of 1.0 mL of acetone (B3395972) (disperser solvent) and 8.0 µL of 1-undecanol (B7770649) (extraction solvent) is rapidly injected into the water sample.
- A cloudy solution is formed and then centrifuged at 4000 rpm for 5 min.
- The fine droplet of extraction solvent is collected at the bottom of the tube.
2. HPLC-DAD Analysis:
- The collected organic phase is analyzed using an HPLC system equipped with a Diode Array Detector (DAD).
- Column: C18 column (250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile (B52724)/water gradient.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Optimized for each target analyte.
Protocol 2: QuEChERS Method for Pesticide Residues in Fruits and Vegetables followed by GC-ECD[13]
1. Extraction:
- 10 g of a homogenized sample is weighed into a 50 mL centrifuge tube.
- 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 min.
- A salt mixture of 4 g MgSO₄ and 1 g NaCl is added, and the tube is shaken for another 1 min.
- The tube is centrifuged at 3000 rpm for 5 min.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- An aliquot of the supernatant is transferred to a 2 mL d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB).
- The tube is vortexed for 30 seconds and then centrifuged.
3. GC-ECD Analysis:
- The final extract is analyzed using a Gas Chromatograph with an Electron Capture Detector (GC-ECD).
- Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms).
- Injector and Detector Temperatures: Optimized for the target analytes.
- Oven Temperature Program: A temperature gradient is used to separate the compounds.
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear and concise understanding of the analytical process.
References
- 1. mdpi.com [mdpi.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. epa.gov [epa.gov]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. hpst.cz [hpst.cz]
- 8. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a… [ouci.dntb.gov.ua]
- 15. iris.unito.it [iris.unito.it]
- 16. Determination of organophosphorus pesticides in environmental water samples by dispersive liquid-liquid microextraction with solidification of floating organic droplet followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
Phosphonate vs. Phosphate Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agent development, the isosteric replacement of phosphates with phosphonates represents a cornerstone of modern medicinal chemistry. This strategic substitution, replacing a labile P-O bond with a robust P-C linkage, imparts significant advantages in metabolic stability and pharmacokinetic profiles. This guide provides an objective comparison of the biological activities of phosphonate (B1237965) and phosphate (B84403) analogs, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological processes.
Core Chemical Distinction: Stability
The fundamental difference between phosphates and phosphonates lies in their core structure. Phosphates contain a phosphorus atom bonded to four oxygen atoms (a phosphate ester has a P-O-C bond), while phosphonates feature a direct carbon-phosphorus (C-P) bond.[1] This C-P bond is significantly more resistant to enzymatic and chemical hydrolysis compared to the P-O-C bond in phosphate esters.[1] This enhanced stability is a key driver for the superior performance of many phosphonate-based drugs.
Comparative Biological Activity: Data Overview
The superior stability of the phosphonate moiety often translates to improved biological activity. This is evident across various therapeutic areas, including antiviral and anticancer applications, as well as in enzyme inhibition.
Antiviral Activity
Phosphonate nucleotide analogs have demonstrated significant advantages over their phosphate counterparts in antiviral therapy. A prime example is the comparison between Tenofovir (B777), a phosphonate, and Adefovir (B194249), a structurally similar nucleotide analog that is metabolically converted to a phosphate.
Table 1: Comparative Antiviral Activity of Tenofovir and Adefovir against Hepatitis B Virus (HBV)
| Compound | Target | Parameter | Value | Cell Line/System | Reference(s) |
| Tenofovir | HBV Polymerase | EC₅₀ | 0.005 µM | MT-4 | [2] |
| Kᵢ (active diphosphate) | Lower than Adefovir diphosphate | In vitro | [3] | ||
| HBV DNA suppression (12 months) | 66% | HIV-HBV coinfected patients | [4] | ||
| Adefovir | HBV Polymerase | EC₅₀ | 0.004 - 0.02 µM | MT-4 | [2] |
| HBV DNA suppression (12 months) | 53% | HIV-HBV coinfected patients | [4] |
EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in cell-based assays. Lower values indicate higher potency. Kᵢ (inhibitory constant) indicates the binding affinity of the active drug metabolite to the viral polymerase. Lower values indicate higher affinity.
The data clearly indicates that while both are potent, Tenofovir demonstrates a more pronounced and sustained antiviral effect in clinical settings.[4] This is attributed to its higher binding affinity for the HBV reverse transcriptase and a higher genetic barrier to resistance.[3]
Another compelling comparison is between the phosphonate Cidofovir and the nucleoside analog Ganciclovir, which requires intracellular phosphorylation to its active triphosphate form to inhibit cytomegalovirus (CMV).
Table 2: Comparative Antiviral Activity of Cidofovir and Ganciclovir against Cytomegalovirus (CMV)
| Compound | Target | Parameter | Value | Cell Line/System | Reference(s) |
| Cidofovir | CMV DNA Polymerase | EC₅₀ (MCMV) | 0.17 - 0.23 µM | MEF | [5] |
| Inhibition of CMV DNA synthesis IC₅₀ | 0.1 µg/ml | In vitro | [6] | ||
| Ganciclovir | CMV DNA Polymerase | EC₅₀ (MCMV) | 5.6 - 8.9 µM | MEF | [5] |
MCMV: Murine Cytomegalovirus; MEF: Mouse Embryonic Fibroblasts.
Cidofovir exhibits significantly greater potency against CMV in vitro.[5] A key advantage of Cidofovir is that it bypasses the initial virus-specific phosphorylation step required for the activation of Ganciclovir, making it effective against certain Ganciclovir-resistant strains.[7][8]
Enzyme Inhibition
Phosphonates and particularly bisphosphonates are potent inhibitors of enzymes that utilize pyrophosphate substrates. A well-studied example is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway, which is a target for treating bone resorption disorders and cancer.
Table 3: Inhibitory Activity of Bisphosphonates against Human Farnesyl Pyrophosphate Synthase (hFPPS)
| Compound | Target | Parameter | Value | Reference(s) |
| Zoledronate | hFPPS | IC₅₀ (initial) | 0.475 µM | [9] |
| IC₅₀ (final) | 0.0041 µM | [9] | ||
| Risedronate | hFPPS | IC₅₀ (initial) | 1.079 µM | [9] |
| IC₅₀ (final) | 0.0057 µM | [9] | ||
| BPH-715 | hFPPS & GGPPS | IC₅₀ (MCF-7 cells) | ~50 nM | [10] |
IC₅₀ (50% inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
The data highlights the potent inhibitory activity of bisphosphonates against FPPS. While a direct comparison with a monophosphate analog is not always straightforward in this class, the high potency of these compounds underscores the effectiveness of the phosphonate moiety in mimicking the pyrophosphate substrate.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of phosphonate and phosphate analogs. Below are protocols for key assays used to determine antiviral activity, cytotoxicity, and enzyme inhibition.
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates.
-
Virus stock with a known titer.
-
Test compounds (phosphonate and phosphate analogs) at various concentrations.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose).
-
Fixing solution (e.g., 4% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Treatment: After adsorption, remove the virus inoculum and overlay the cells with the overlay medium containing the various concentrations of the test compounds. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Once plaques are visible, remove the overlay, fix the cells with the fixing solution, and then stain with the crystal violet solution.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Cells of interest seeded in a 96-well plate.
-
Test compounds at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (50% inhibitory concentration for cell growth) can then be determined.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for measuring the inhibition of enzyme activity.
Materials:
-
Purified enzyme.
-
Substrate for the enzyme.
-
Inhibitor (phosphonate or phosphate analog) at various concentrations.
-
Assay buffer.
-
96-well plate.
-
Plate reader (spectrophotometer or fluorometer).
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, inhibitor solution (or buffer for control), and the enzyme solution.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percentage of inhibition relative to the control (no inhibitor). The IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate complex biological pathways and experimental procedures.
References
- 1. clearsolutionsusa.com [clearsolutionsusa.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the antiviral activity of adefovir and tenofovir on hepatitis B virus in HIV-HBV-coinfected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganciclovir and Cidofovir Treatment of Cytomegalovirus-Induced Myocarditis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl Propylphosphonate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Dimethyl propylphosphonate, an organophosphorus compound, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe and effective management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is classified as a reproductive toxin and can cause serious eye irritation.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-impermeable gloves are required.[1]
-
Eye Protection: Wear safety glasses or a face shield.[2]
-
Lab Coat: A protective lab coat is mandatory to prevent skin contact.[1]
-
Respiratory Protection: If working in an area with inadequate ventilation or the potential for aerosol generation, use a vapor respirator.[2]
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Spill Management: In the event of a spill, evacuate personnel to a safe area.[1] Remove all sources of ignition and use spark-proof tools for cleanup.[1] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a suitable, closed container for disposal.[3] Do not allow the chemical to enter drains or waterways.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and closed container.[1] The container must be compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage area is a designated Satellite Accumulation Area (SAA) in compliance with your institution's hazardous waste management plan.[4][5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the concentration and any other components mixed with the waste.
-
Indicate the associated hazards (e.g., "Reproductive Toxin," "Eye Irritant").
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]
-
Follow all institutional procedures for waste manifest documentation.
-
Disposal Options Summary
| Disposal Method | Description | Suitability |
| Licensed Chemical Destruction Plant | The waste is transported to a specialized facility for chemical treatment and destruction. | Highly Recommended. This is the safest and most compliant method.[1] |
| Controlled Incineration with Flue Gas Scrubbing | The waste is burned at high temperatures in a controlled environment, with systems in place to neutralize harmful combustion byproducts. | Recommended. An effective method for complete destruction, typically carried out by a licensed disposal company.[1] |
| Discharge to Sewer System | Pouring the chemical down the drain. | Prohibited. This can lead to environmental contamination and damage to wastewater treatment systems.[1] |
| Landfill | Disposing of the chemical in regular solid waste. | Prohibited. This is not a safe or compliant method for liquid chemical waste. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Propylphosphonate
For Immediate Reference: Essential Safety and Operational Protocols
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Dimethyl propylphosphonate. Adherence to these procedures is paramount to ensure personal safety and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the absence of specific quantitative permeation data for this compound, the following PPE recommendations are based on best practices for handling organophosphorus compounds. It is crucial to inspect all PPE for integrity before each use.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles when there is a splash hazard. |
| Skin Protection | Gloves: Use chemical-impermeable gloves. Given the lack of specific data, barrier laminate or butyl rubber gloves are recommended for prolonged contact. Nitrile rubber gloves may be suitable for shorter durations, but should be replaced immediately upon any sign of contamination or degradation.[1][2] Protective Clothing: Wear fire/flame resistant and impervious clothing, such as a chemically resistant apron or a full-body suit, depending on the scale of the operation.[3] |
| Respiratory Protection | For operations that may generate vapors or aerosols, use a full-face respirator with an organic vapor (OV) cartridge (black color code).[4] In case of high concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is required.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Spill Kit: Ensure a spill kit specifically for organophosphorus compounds is readily accessible. The kit should contain absorbent materials, decontamination solutions (see Emergency Plan), and appropriate waste disposal bags.
2. Handling and Use:
-
Use Non-Sparking Tools: To prevent ignition of flammable vapors, use tools made of non-sparking materials.[3]
-
Prevent Electrostatic Discharge: Ground all equipment to prevent the buildup of static electricity.[3]
-
Avoid Contact: Take extreme care to avoid contact with skin and eyes.[3]
-
Maintain Small Quantities: Whenever possible, work with the smallest practical quantities of the chemical.
-
Keep Containers Closed: Keep containers of this compound tightly closed when not in use.
3. Post-Handling and Cleanup:
-
Decontaminate Work Area: After each use, thoroughly decontaminate the work surface with a suitable solution (see Emergency Plan).
-
Remove PPE Carefully: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.
-
Wash Hands: Immediately wash hands thoroughly with soap and water after removing PPE.[3]
Disposal Plan: Responsible Waste Management
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in clearly labeled, sealed containers.
-
Licensed Disposal: Dispose of all chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[3]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if local regulations permit.
Emergency Plan: Immediate Actions for Spills and Exposure
1. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
2. Spill Response:
-
Evacuate the Area: Immediately evacuate all personnel from the spill area.
-
Ventilate the Area: If it is safe to do so, increase ventilation to the area.
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Decontaminate the Spill Area: Organophosphorus compounds can be treated with a decontamination solution. Options include:
-
A 10% solution of sodium hypochlorite (B82951) (bleach).
-
A solution of sodium carbonate (washing soda).
-
A 10% solution of lye (caustic soda) or lime. Caution: Lye can cause severe eye damage. Wear appropriate PPE when handling.
-
-
Collect and Dispose: Collect all contaminated materials in a sealed, labeled container for disposal by a licensed waste management company.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
